Product packaging for Colistimethate Sodium(Cat. No.:CAS No. 8068-28-8)

Colistimethate Sodium

Cat. No.: B001327
CAS No.: 8068-28-8
M. Wt: 968.2 g/mol
InChI Key: RPABDKTXMKOGKI-OYTUFZPASA-N
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Description

Colistin sodium methanesulfonate (CAS 8068-28-8), also known as colistimethate sodium, is a cyclopolypeptide antibiotic derivative of Polymyxin E and a sodium methanesulfonate salt. This compound serves as a clinically important inactive prodrug that undergoes in vivo hydrolysis to release colistin, its active form. It is critically valued in biomedical research for studying last-resort treatments against multidrug-resistant (MDR) Gram-negative bacterial infections. Mechanism of Action: The active colistin molecule, derived from the prodrug, is a surface-active agent with cationic and lipophilic properties. It primarily exerts its bactericidal effect by binding to lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This electrostatic interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting membrane integrity. This action increases cell permeability, leading to leakage of intracellular contents and ultimately, bacterial cell death. Its mechanism also underlies its utility in studying bacterial endotoxin (LPS) neutralization. Primary Research Applications: • Antimicrobial Research: Serves as a key agent for in vitro and in vivo studies targeting MDR pathogens like Pseudomonas aeruginosa , Acinetobacter baumannii , and carbapenem-resistant Klebsiella pneumoniae . • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Used to model the complex conversion of the prodrug to active colistin, investigate half-life, and optimize dosing regimens, including the impact of loading doses. • Biofilm and Resistance Studies: Applied in research exploring bacterial resistance mechanisms, including chromosomal mutations (e.g., PmrA/PmrB systems) and plasmid-mediated mcr genes. • Combination Therapy Studies: Utilized to investigate synergistic effects with other antibiotics (e.g., rifampicin, carbapenems) for enhanced efficacy against resilient infections. Note: This product is intended for research purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H85N13O10 B001327 Colistimethate Sodium CAS No. 8068-28-8

Properties

Key on ui mechanism of action

Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes.

CAS No.

8068-28-8

Molecular Formula

C45H85N13O10

Molecular Weight

968.2 g/mol

IUPAC Name

6-methyl-N-[2-[(2S,5S,8S,11S,14S,17S,20S,23S)-8,11,14,20-tetrakis(2-aminoethyl)-5-[(1R)-1-hydroxyethyl]-17,23-bis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-1,4,7,10,13,16,19,22-octazacyclotetracos-2-yl]ethyl]octanamide

InChI

InChI=1S/C45H85N13O10/c1-8-27(6)11-9-10-12-36(60)50-22-17-33-42(65)58-37(28(7)59)45(68)55-32(16-21-49)39(62)51-29(13-18-46)38(61)52-30(14-19-47)40(63)56-34(23-25(2)3)43(66)53-31(15-20-48)41(64)57-35(24-26(4)5)44(67)54-33/h25-35,37,59H,8-24,46-49H2,1-7H3,(H,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,67)(H,55,68)(H,56,63)(H,57,64)(H,58,65)/t27?,28-,29+,30+,31+,32+,33+,34+,35+,37+/m1/s1

InChI Key

RPABDKTXMKOGKI-OYTUFZPASA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Other CAS No.

12705-41-8

physical_description

Solid

Related CAS

12705-41-8 (Parent)

solubility

Appreciable

Synonyms

Colistinmethanesulfonic Acid;  Colimycin M;  Colimycin Sodium Methanesulfonate;  Colistimethate;  Colistin Sodium Methanesulfonate;  Colistin Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin, Methyl Sulfate Sodium Salt;  Colistinat;  Coly-Mycin Injectab

Origin of Product

United States

Foundational & Exploratory

The Dichotomy of Polymyxin E: A Technical Deep Dive into Colistimethate Sodium and Colistin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The resurgence of multidrug-resistant Gram-negative bacteria has propelled the polymyxin antibiotic colistin back into the clinical forefront as a last-resort therapy. However, the use of colistin is complicated by the existence of two distinct forms: colistimethate sodium (CMS) and colistin sulfate. These two compounds, while closely related, possess fundamental chemical, pharmacokinetic, and toxicological differences that are critical for research and drug development professionals to understand. This technical guide provides a comprehensive comparison of CMS and colistin sulfate, detailing their core attributes, experimental protocols for their analysis, and the biochemical pathways they influence.

Core Chemical and Physical Distinctions

Colistin is a polypeptide antibiotic produced by Paenibacillus polymyxa. It is a mixture of cyclic lipopeptides, with colistin A (polymyxin E1) and colistin B (polymyxin E2) being the major components. The two commercially available forms, colistin sulfate and this compound, are not interchangeable.

Colistin Sulfate is the sulfate salt of the active colistin base. It is a cationic molecule and is relatively stable in solution. Due to its toxicity profile, its use is primarily restricted to topical applications and oral administration for gastrointestinal decontamination.

This compound (CMS) is an anionic prodrug of colistin. It is synthesized by reacting the primary amine groups of the α,γ-diaminobutyric acid residues in colistin with formaldehyde and sodium bisulfite. This process results in the addition of sulfomethyl groups (-CH₂SO₃Na), rendering the molecule less toxic and suitable for parenteral administration.[1][2] In aqueous solutions and in vivo, CMS is unstable and undergoes hydrolysis to a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin.[1][2] This conversion is essential for its antibacterial activity.[3]

Below is a diagram illustrating the relationship between colistin, colistin sulfate, and this compound.

cluster_0 Colistin Base (Active) Colistin_A Colistin A Colistin_Sulfate Colistin Sulfate (Cationic, Stable) Colistin_A->Colistin_Sulfate Salification with Sulfuric Acid CMS This compound (CMS) (Anionic, Prodrug) Colistin_A->CMS Sulfomethylation Colistin_B Colistin B Colistin_B->Colistin_Sulfate Salification with Sulfuric Acid Colistin_B->CMS Sulfomethylation CMS->Colistin_A Hydrolysis (in vivo/in vitro) CMS->Colistin_B Hydrolysis (in vivo/in vitro)

Structural relationship between colistin forms.
Quantitative Data Summary

The following tables summarize key quantitative data for this compound and colistin sulfate.

Table 1: Physicochemical Properties

PropertyThis compound (CMS)Colistin Sulfate
Molecular Weight (approx.) 1750 g/mol [4]1155.4 g/mol (colistin base)[5]
Charge Anionic[1]Cationic[1]
Stability in Aqueous Solution Unstable, readily hydrolyzes[1]Stable[1]
Solubility in Water Freely soluble[6]Very soluble[7]

Table 2: Pharmacokinetic Parameters in Healthy Adults

ParameterThis compound (CMS)Colistin (from CMS)
Volume of Distribution (Vd) ~14.0 L[8]~12.4 L[8]
Clearance Primarily renal (~103 mL/min)[8]Primarily non-renal (~1.9 mL/min renal clearance)[8]
Half-life (t½) Shorter than colistin[8]~3 hours[8]
Protein Binding Low[9]~50%[9]

Table 3: In Vitro Activity of Colistin Against Key Gram-Negative Pathogens

OrganismMIC Range (mg/L)
Acinetobacter baumannii0.5 - 1[10]
Pseudomonas aeruginosa1 - 2[10]
Klebsiella pneumoniae0.06 - 4[10]

Mechanism of Action: A Tale of Two States

The antibacterial activity of both forms ultimately relies on the action of colistin. CMS itself is an inactive prodrug with little to no antibacterial activity.[3] Its efficacy is entirely dependent on its conversion to colistin in vivo.

The mechanism of action of colistin is a multi-step process targeting the outer membrane of Gram-negative bacteria:

  • Electrostatic Interaction: The polycationic colistin molecule initially binds to the anionic lipopolysaccharide (LPS) molecules in the outer bacterial membrane.

  • Cation Displacement: This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer.

  • Membrane Destabilization: The loss of these cations leads to a disruption of the outer membrane's integrity.

  • Permeabilization: Colistin then inserts its lipophilic fatty acid tail into the membrane, acting as a detergent and causing increased permeability.

  • Leakage and Cell Death: This disruption leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[2][11][12]

The following diagram illustrates the mechanism of action of colistin on the bacterial cell membrane.

cluster_0 Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic) Displacement Displacement of Mg2+ and Ca2+ LPS->Displacement leads to Cations Mg2+, Ca2+ (Stabilizing) Colistin Colistin (Cationic) Colistin->LPS Electrostatic Interaction Colistin->Displacement Destabilization Membrane Destabilization Displacement->Destabilization Permeabilization Increased Permeability Destabilization->Permeabilization Leakage Leakage of Intracellular Contents Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Mechanism of colistin action.

Experimental Protocols

Accurate differentiation and quantification of CMS and colistin are crucial for research and clinical applications. The following are summaries of key experimental protocols.

Synthesis of this compound from Colistin Sulfate

This protocol describes a general laboratory-scale synthesis of CMS.

  • Dissolution: Dissolve colistin sulfate in an aqueous solution.

  • Reaction with Formaldehyde: React the primary amine groups of the α,γ-diaminobutyric acid residues with formaldehyde.

  • Sulfomethylation: Add sodium bisulfite to the reaction mixture to introduce the sulfomethyl groups.

  • Purification: Purify the resulting CMS to remove unreacted reagents and byproducts.[13]

A more detailed industrial preparation method involves:

  • Adjusting the pH of a colistin sulfate aqueous solution to 9-13 with sodium hydroxide.

  • Reacting for 1-3 hours, followed by vacuum filtration.

  • Preparing a colistin suspension from the filter cake with deionized water.

  • Adding sodium hydroxymethanesulfonate and reacting for 1-24 hours at 10-90°C.

  • Purifying the reaction solution using mixed resins.

  • Drying the final product.[14]

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

This HPLC method can be used for the determination of CMS and its separation from colistin sulfate.

  • Instrumentation: Agilent liquid chromatography system or equivalent with a UV detector.

  • Column: C18 column (e.g., Optimapak, 150mm × 4.6 mm i.d.).

  • Mobile Phase:

    • A: 0.05% Trifluoroacetic acid (TFA) in aqueous solution.

    • B: Acetonitrile.

  • Gradient Program: A linear gradient from 20% B to 50% B over 10 minutes.

  • Flow Rate: As per standard column specifications.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve 5 mg of the sample in 2.0 mL of 0.05% TFA, then dilute with 8.0 mL of acetonitrile to a final concentration of 0.5 mg/mL. Inject 5 µL.[15]

The following diagram outlines the experimental workflow for HPLC analysis.

Sample Sample (CMS or Colistin Sulfate) Dissolution Dissolve in 0.05% TFA Sample->Dissolution Dilution Dilute with Acetonitrile Dissolution->Dilution Injection Inject 5 µL into HPLC System Dilution->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection at 214 nm Separation->Detection Analysis Data Acquisition and Analysis Detection->Analysis

HPLC analysis workflow.
Microbiological Assay for Potency Determination

Microbiological assays are essential for determining the biological activity (potency) of colistin sulfate.

  • Test Organism: Bordetella bronchiseptica ATCC 4617 or Escherichia coli ATCC 8739.[16][17]

  • Method: Agar diffusion assay (cylinder-plate method).

  • Principle: The assay compares the inhibition of microbial growth by a sample of unknown potency to that of a reference standard. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.

  • Procedure (General):

    • Prepare agar plates seeded with the test organism.

    • Apply solutions of the colistin sulfate standard and the test sample at various concentrations to cylinders or paper discs placed on the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameters of the zones of inhibition.

    • Calculate the potency of the sample by comparing its zone diameters to those of the standard.[6][18]

In Vivo Conversion of CMS and its Implications

The conversion of the prodrug CMS to the active drug colistin is a critical step that influences the pharmacokinetic and pharmacodynamic properties of parenterally administered colistin. This hydrolysis occurs spontaneously in aqueous environments, including human plasma.

The following diagram illustrates the in vivo pathway of CMS.

CMS_Admin Parenteral Administration of CMS CMS_Plasma CMS in Plasma CMS_Admin->CMS_Plasma Hydrolysis Spontaneous Hydrolysis CMS_Plasma->Hydrolysis Elimination_CMS Renal Elimination of Unchanged CMS CMS_Plasma->Elimination_CMS Intermediates Partially Sulfomethylated Derivatives Hydrolysis->Intermediates Colistin_Active Active Colistin in Plasma Intermediates->Colistin_Active Elimination_Colistin Non-renal Elimination of Colistin Colistin_Active->Elimination_Colistin Target_Site Action at Infection Site Colistin_Active->Target_Site

In vivo conversion of CMS.

The rate and extent of this conversion can be influenced by various factors, including pH and temperature, and can vary between individuals. This variability presents a challenge in achieving consistent and therapeutic concentrations of active colistin, highlighting the importance of pharmacokinetic monitoring in critically ill patients.

Conclusion

This compound and colistin sulfate are distinct chemical entities with significantly different properties and clinical applications. CMS serves as a less toxic prodrug for parenteral administration, relying on in vivo hydrolysis to the active colistin. In contrast, the more stable but more toxic colistin sulfate is used for topical and oral routes. A thorough understanding of their individual characteristics, supported by robust analytical methodologies, is paramount for the safe and effective use of this last-resort antibiotic in both research and clinical settings. The continued development of standardized analytical methods and a deeper understanding of the pharmacokinetics of CMS conversion are critical areas for future research to optimize patient outcomes.

References

The Core Interaction of Colistimethate Sodium with Bacterial Lipopolysaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium, a prodrug of the polymyxin antibiotic colistin, represents a last-resort therapeutic option against multidrug-resistant Gram-negative bacterial infections. Its efficacy is intrinsically linked to its interaction with the primary component of the outer membrane of these bacteria: lipopolysaccharide (LPS), also known as endotoxin. This technical guide provides an in-depth analysis of this critical interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular pathways.

Mechanism of Action: An Electrostatic and Disruptive Engagement

This compound itself is inactive. In vivo, it is hydrolyzed to its active form, colistin, a polycationic peptide. The mechanism of action of colistin against Gram-negative bacteria is a multi-step process initiated by a direct and potent interaction with LPS.[1][2]

  • Initial Electrostatic Binding: The positively charged α,γ-diaminobutyric acid (Dab) residues of colistin engage in an electrostatic interaction with the negatively charged phosphate groups of the lipid A moiety of LPS.[2] This initial binding is a critical first step that displaces divalent cations (Mg²⁺ and Ca²⁺), which are essential for stabilizing the LPS layer of the outer membrane.[2][3]

  • Outer Membrane Disruption: The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability.[3] Colistin then inserts its hydrophobic fatty acyl tail into the destabilized membrane, creating further disruption in a detergent-like manner.[2] This process is often referred to as "self-promoted uptake."

  • Inner Membrane Permeabilization and Cell Death: Following the disruption of the outer membrane, colistin gains access to the inner cytoplasmic membrane. Recent evidence suggests that colistin also targets LPS molecules present in the cytoplasmic membrane, leading to its permeabilization.[4][5][6] This disruption of the inner membrane results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, bacterial cell death.[3]

Beyond its direct bactericidal activity, colistin also exhibits potent anti-endotoxin properties by binding to and neutralizing circulating LPS, which can mitigate the severe inflammatory responses associated with Gram-negative sepsis.[7]

Quantitative Analysis of the Colistin-LPS Interaction

The interaction between colistin and LPS has been quantified using various biophysical and microbiological techniques. The following tables summarize key quantitative data from these studies.

Table 1: Thermodynamic Parameters of Colistin (Polymyxin E) Binding to Klebsiella pneumoniae LPS via Isothermal Titration Calorimetry (ITC)
LPS SourceStoichiometry (n)Binding Affinity (Kd) (μM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Free Energy (ΔG°) (kcal/mol)
K. pneumoniae B50551.81.23.511.5-8.0
K. pneumoniae B5055ΔlpxM2.10.82.811.2-8.4

Data extracted from a study on polymyxin E binding to LPS at 37°C in 20 mM HEPES buffer (pH 7.0).[8] The ΔlpxM mutant has an under-acylated lipid A.

Table 2: Outer Membrane Permeabilization by Colistin Measured by N-phenyl-1-naphthylamine (NPN) Uptake Assay
Bacterial StrainColistin Concentration (µg/mL)NPN Uptake (% of Maximum)
E. coli MC1000 pEmpty0.5~20%
E. coli MC1000 pEmpty1~40%
E. coli MC1000 pEmpty2~60%
E. coli MC1000 pEmpty4~80%
E. coli MC1000 mcr-10.5~20%
E. coli MC1000 mcr-11~40%
E. coli MC1000 mcr-12~60%
E. coli MC1000 mcr-14~80%

Data adapted from a study showing that colistin permeabilizes the outer membrane of both susceptible and mcr-1-positive E. coli to a similar extent.[6] NPN fluorescence increases upon entering the hydrophobic environment of a permeabilized membrane.

Table 3: Vesicle Leakage Induced by Colistin in LPS-Containing Model Membranes
LPS:POPC Weight RatioColistin Concentration (µM)Maximum Vesicle Leakage (%)
0:100 (POPC only)10~10%
1:10010~30%
1:3010~55%
1:1010~55%

Data from a fluorescence spectroscopy-based vesicle leakage experiment.[9] POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) is a common phospholipid used to create model membranes.

Signaling Pathways and Resistance Mechanisms

The interaction of colistin with LPS is central to both its bactericidal action and the development of bacterial resistance.

Colistin's Impact on Bacterial Gene Expression and Proteome

Exposure of Gram-negative bacteria to colistin induces significant changes in their transcriptome and proteome. Studies have shown that colistin treatment can lead to the differential expression of a wide range of genes and proteins.[1][7][9][10][11] These are often involved in:

  • LPS Biosynthesis and Modification: Upregulation of genes involved in modifying the lipid A structure.[1][10]

  • Stress Response: Increased expression of stress-related proteins such as GrpE and Hmp.[1][11]

  • Membrane Protein Expression: Altered levels of outer membrane proteins like OprD.[1][11]

  • Metabolic Pathways: Changes in central metabolism, including the TCA cycle and amino acid biosynthesis.[7][10]

  • Virulence Factor Production: In some cases, a reduction in the production of virulence factors like pyocyanin.[1][11]

Colistin_Cellular_Response colistin Colistin lps LPS colistin->lps Binds to outer_membrane Outer Membrane Disruption lps->outer_membrane Leads to inner_membrane Inner Membrane Permeabilization outer_membrane->inner_membrane Allows access to gene_expression Altered Gene Expression outer_membrane->gene_expression Triggers cell_death Cell Death inner_membrane->cell_death Causes inner_membrane->gene_expression proteome_changes Proteomic Shifts gene_expression->proteome_changes stress_response Stress Response proteome_changes->stress_response metabolism_alteration Metabolic Alteration proteome_changes->metabolism_alteration lps_modification LPS Modification proteome_changes->lps_modification

Signaling Pathways of Colistin Resistance

The primary mechanism of acquired colistin resistance involves the modification of the lipid A moiety of LPS, which reduces the net negative charge and, consequently, the binding affinity of the polycationic colistin.[12] These modifications are typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A.[12] This process is regulated by complex two-component signal transduction systems.

  • The PmrA/PmrB and PhoP/PhoQ Systems: These two-component systems are central to regulating the expression of genes responsible for LPS modification. Environmental signals, such as low Mg²⁺ concentrations or the presence of cationic antimicrobial peptides, can activate the sensor kinase PhoQ, which in turn phosphorylates the response regulator PhoP. Activated PhoP can then upregulate the PmrA/PmrB system. The sensor kinase PmrB, upon activation, phosphorylates the response regulator PmrA. PmrA-P then activates the transcription of the arnBCADTEF (also known as pmrHFIJKLM) operon and the pmrC (eptA) gene, which encode the enzymes responsible for the synthesis and transfer of L-Ara4N and PEtN to lipid A, respectively.[12]

  • The Role of mgrB: The mgrB gene encodes a small transmembrane protein that acts as a negative regulator of the PhoP/PhoQ system. Inactivation or deletion of mgrB leads to constitutive activation of PhoP/PhoQ, resulting in the upregulation of the PmrA/PmrB system and subsequent LPS modification, conferring colistin resistance.[12]

  • Plasmid-Mediated Resistance (mcr): The emergence of mobile colistin resistance (mcr) genes, particularly mcr-1, represents a significant clinical challenge. The mcr-1 gene encodes a phosphoethanolamine transferase that adds PEtN to lipid A, mirroring the chromosomally mediated resistance mechanism but with the added threat of horizontal gene transfer.[12]

Colistin_Resistance_Signaling cluster_signals Environmental Signals cluster_regulation Two-Component Systems cluster_modification LPS Modification Low Mg2+ Low Mg2+ PhoQ PhoQ (Sensor Kinase) Low Mg2+->PhoQ Cationic Peptides Cationic Peptides Cationic Peptides->PhoQ PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PhoP->PmrB Activates transcription PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates arn_operon arnBCADTEF operon PmrA->arn_operon Activates transcription pmrC pmrC (eptA) PmrA->pmrC Activates transcription mgrB mgrB (Negative Regulator) mgrB->PhoQ Inhibits L_Ara4N Addition of L-Ara4N arn_operon->L_Ara4N PEtN Addition of PEtN pmrC->PEtN LPS Lipid A of LPS L_Ara4N->LPS Modifies PEtN->LPS Modifies mcr1 mcr-1 mcr1->PEtN Colistin_Resistance Colistin Resistance LPS->Colistin_Resistance

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Colistin-LPS Interaction

Objective: To determine the thermodynamic parameters of colistin binding to LPS, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal Titration Calorimeter

  • Colistin sulfate solution (e.g., 3 mM in 20 mM HEPES buffer, pH 7.0)

  • LPS solution (e.g., 0.125 mM in 20 mM HEPES buffer, pH 7.0), extracted and purified from the target bacterial strain

  • Degassing apparatus

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare colistin and LPS solutions in the same buffer to avoid buffer mismatch artifacts. Degas both solutions for 15-20 minutes under vacuum with gentle stirring to prevent bubble formation in the calorimeter.

  • Calorimeter Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 37°C).

  • Loading the Calorimeter:

    • Load the sample cell (typically ~1.4 mL) with the LPS solution.

    • Load the injection syringe (typically ~250 µL) with the colistin solution.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1 µL) to eliminate any artifacts from the syringe insertion. Discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 10 µL each) of the colistin solution into the LPS solution at regular intervals (e.g., 150 seconds) to allow for re-equilibration.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of colistin to LPS.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a two independent sites model) to determine the thermodynamic parameters (n, Kd, ΔH, and ΔS).[8]

ITC_Workflow A Prepare & Degas Colistin and LPS Solutions B Load LPS into Sample Cell A->B C Load Colistin into Syringe A->C D Equilibrate ITC at 37°C B->D C->D E Titrate Colistin into LPS D->E F Measure Heat Changes E->F G Integrate Peaks & Plot Isotherm F->G H Fit Data to Binding Model & Determine Thermodynamic Parameters G->H

N-phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

Objective: To measure the extent of outer membrane permeabilization by colistin.

Materials:

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

  • Bacterial culture (e.g., E. coli) grown to mid-log phase

  • 5 mM HEPES buffer (pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • Colistin solutions of various concentrations

  • 96-well black, clear-bottom microplates

Procedure:

  • Bacterial Cell Preparation:

    • Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet with 5 mM HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.[13]

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the bacterial suspension to each well.

    • Add NPN to a final concentration of 10 µM.[13]

  • Fluorescence Measurement:

    • Measure the baseline fluorescence.

    • Add different concentrations of colistin to the wells.

    • Immediately begin kinetic measurements of fluorescence intensity at 350 nm excitation and 420 nm emission for a set period (e.g., 10 minutes).[14]

  • Data Analysis:

    • The increase in fluorescence intensity over time corresponds to the uptake of NPN into the permeabilized outer membrane.

    • Data can be expressed as relative fluorescence units or as a percentage of the maximum fluorescence achieved with a known permeabilizing agent (e.g., polymyxin B).

NPN_Uptake_Workflow A Grow Bacteria to Mid-Log Phase B Harvest, Wash & Resuspend Cells A->B C Add Cells and NPN to Microplate B->C D Measure Baseline Fluorescence C->D E Add Colistin D->E F Measure Fluorescence Kinetics (Ex: 350 nm, Em: 420 nm) E->F G Analyze Fluorescence Increase F->G

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Neutralization

Objective: To quantify the ability of colistin to neutralize the biological activity of LPS.

Materials:

  • LAL reagent (gel-clot, turbidimetric, or chromogenic)

  • Endotoxin standard (e.g., from E. coli O111:B4)

  • Pyrogen-free water

  • Pyrogen-free test tubes or microplates

  • Incubator or heating block (37°C)

  • Spectrophotometer or plate reader (for turbidimetric and chromogenic assays)

Procedure (Gel-Clot Method):

  • Preparation: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using pyrogen-free water. Prepare a series of endotoxin standards.

  • Sample Preparation: Prepare solutions of LPS at a fixed concentration (e.g., one that would typically cause clotting) and add varying concentrations of colistin.

  • Assay:

    • Add 0.1 mL of each sample (LPS with or without colistin) or standard to a pyrogen-free test tube.

    • Add 0.1 mL of LAL reagent to each tube.

    • Gently mix and incubate at 37°C for 60 minutes without vibration.[15]

  • Reading Results: After incubation, carefully invert each tube 180°. A positive result is the formation of a solid gel clot that remains at the bottom of the tube. A negative result is the absence of a solid clot.

  • Data Analysis: Determine the minimum concentration of colistin required to inhibit the LPS-induced gel clot formation. This provides a measure of its endotoxin-neutralizing activity. For quantitative methods (turbidimetric or chromogenic), the reduction in optical density in the presence of colistin is measured.[16]

LAL_Assay_Workflow A Reconstitute LAL Reagent & Endotoxin Standard B Prepare LPS Samples with/without Colistin A->B C Add Samples/Standards to Pyrogen-Free Tubes B->C D Add LAL Reagent C->D E Incubate at 37°C for 60 min D->E F Invert Tubes & Observe for Gel Clot E->F G Determine Colistin Concentration that Inhibits Clotting F->G

Conclusion

The interaction between this compound's active form, colistin, and bacterial lipopolysaccharide is a multifaceted process that is fundamental to its antibacterial efficacy. This interaction is characterized by a strong electrostatic attraction leading to the disruption of the bacterial outer and inner membranes. Understanding the quantitative aspects of this binding, the resultant cellular responses, and the mechanisms by which bacteria develop resistance is paramount for the continued use of this last-resort antibiotic. The experimental protocols detailed herein provide a framework for researchers to further investigate this critical molecular engagement, aiding in the development of strategies to potentiate colistin's action and combat the rise of antibiotic resistance.

References

The Discovery and Synthesis of Colistimethate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the antibiotic colistin has re-emerged as a critical last-line therapeutic agent. Initially discovered in the mid-20th century, its use was largely abandoned due to concerns over nephrotoxicity and neurotoxicity. However, the dearth of new antibiotics effective against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae has necessitated its clinical revival. This guide provides an in-depth examination of the discovery of colistin and the subsequent development and synthesis of its less toxic prodrug, colistimethate sodium (CMS). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antibiotic.

Discovery and Historical Development

Colistin was first isolated in Japan in 1949 by Y. Koyama from the bacterium Bacillus polymyxa var. colistinus (now known as Paenibacillus polymyxa)[1][2][3][4]. Also known as polymyxin E, it belongs to the polymyxin class of polypeptide antibiotics[1][2][4]. It became available for clinical use in 1959[1]. The initial intravenous formulation was approved by the US FDA in 1959 for its potent bactericidal activity against Gram-negative bacteria[5][6].

However, reports of significant kidney and nerve damage led to a sharp decline in its use by the 1980s, as less toxic alternatives like aminoglycosides became available[1][7]. The landscape of infectious diseases has since changed dramatically. The rise of MDR organisms in the 1990s and beyond, for which few or no treatment options exist, prompted a re-evaluation of colistin's therapeutic potential[1][7]. This has led to its resurgence as an essential, albeit challenging, last-resort treatment in modern medicine[2][7].

To mitigate the toxicity of colistin, a derivative, this compound (CMS), was developed and made available for injection in 1959[1]. CMS is a prodrug that is converted in vivo to the active colistin, offering a safer, though more complex, therapeutic profile[7][8].

MilestoneYearDescriptionReference
Discovery 1947-1949Y. Koyama isolates colistin from Bacillus polymyxa var. colistinus in Japan.[1][3][4][5]
First Clinical Use 1950sColistin is introduced for clinical use as an intravenous formulation.[2][5][6]
Approval of CMS 1959This compound (CMS), a less toxic prodrug, becomes available for injection.[1][5]
US Approval 1970This compound is approved for medical use in the United States.[1]
Decline in Use 1980sWidespread discontinuation due to reports of significant nephrotoxicity and neurotoxicity.[1][7]
Resurgence 1990s-PresentRe-emerges as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2][7]

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of colistin, created to reduce the toxicity associated with the parent compound[9]. The synthesis involves the chemical modification of the primary amine groups present in the diaminobutyric acid (Dab) residues of the colistin polypeptide[10][11].

The process is a sulfomethylation reaction where colistin is treated with formaldehyde and sodium bisulfite[1][10][11][12]. This reaction adds a sulfomethyl group (-CH₂SO₃Na) to the five primary amines of colistin, transforming the polycationic colistin molecule into an anionic prodrug, CMS[1][13]. As a prodrug, CMS itself has little to no antibacterial activity[7]. It is unstable in aqueous solutions and, following administration, undergoes hydrolysis in vivo to release the active colistin along with a complex mixture of partially sulfomethylated derivatives[1][7][13].

PropertyColistin SulfateThis compound (CMS)References
Chemical Formula C₅₂H₉₈N₁₆O₁₃ (Colistin A)C₅₈H₁₀₅N₁₆Na₅O₂₈S₅ (approx.)[1][11][14]
Molar Mass ~1155.45 g·mol⁻¹~1750 g·mol⁻¹[1][15]
Charge (Physiological pH) Polycationic (+)Anionic (-)[1][13]
Form Stable SaltProdrug, readily hydrolysed in solution[1]
Activity Active antibacterial agentInactive prodrug, converts to active colistin[7][8]

Mechanism of Action

The bactericidal activity of colistin is directed specifically against Gram-negative bacteria, owing to its interaction with the outer membrane[6].

  • Electrostatic Binding: The polycationic colistin molecule has a strong affinity for the negatively charged lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the Gram-negative outer membrane[2][3][16][17]. The initial binding is an electrostatic interaction between the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin and the anionic phosphate groups of the lipid A component of LPS[2][5][6].

  • Disruption of Outer Membrane: This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for maintaining the structural integrity of the LPS layer[1][2][5][6]. This displacement leads to a disorganization and increased permeability of the outer membrane[3][18].

  • Detergent-like Action: The lipophilic fatty acid tail of the colistin molecule then penetrates the hydrophobic regions of the bacterial membrane system[1][3][19]. This detergent-like action disrupts both the outer and inner cytoplasmic membranes, leading to the leakage of essential intracellular contents and ultimately, bacterial cell death[1][3][5].

  • Anti-Endotoxin Effect: By binding tightly to the lipid A moiety of LPS, colistin can also neutralize the endotoxic activity of LPS, which is a key factor in the pathogenesis of septic shock[2][5][7].

Antibacterial Spectrum

Colistin demonstrates potent activity against a range of clinically significant Gram-negative pathogens. However, some Gram-negative bacteria, such as Proteus spp., Providencia spp., and Serratia marcescens, exhibit intrinsic resistance[20].

OrganismMIC Susceptibility Range (μg/mL)Reference
Escherichia coli0.12–128[1]
Klebsiella pneumoniae0.25–128[1]
Pseudomonas aeruginosa≤0.06–16[1]
Acinetobacter baumanniiSusceptible[1][7]

Note: The emergence of acquired resistance, often mediated by plasmid-borne mcr genes, is a growing clinical concern.[1][21][22][23]

Experimental Protocols

Protocol 1: Generalized Synthesis of this compound

This protocol describes a generalized laboratory-scale method for the sulfomethylation of colistin.

Materials:

  • Colistin Sulfate

  • Formaldehyde (37% solution)

  • Sodium Bisulfite (NaHSO₃)

  • Purified Water

  • Reaction vessel with stirring capability

  • pH meter

  • Lyophilizer

Methodology:

  • Dissolve a known quantity of Colistin Sulfate in purified water within the reaction vessel.

  • Cool the solution to between 0-10°C while stirring.

  • Slowly add a molar excess of formaldehyde solution to the colistin solution.

  • Sequentially, and while maintaining the low temperature, slowly add a molar excess of sodium bisulfite solution. The reaction is highly exothermic and requires careful control of temperature.

  • Monitor and maintain the pH of the reaction mixture within a specified range (typically neutral to slightly alkaline) for several hours to allow the sulfomethylation to proceed to completion.

  • Upon completion, the resulting solution contains this compound.

  • The product can be isolated from the solution by lyophilization (freeze-drying) to yield this compound as a white to off-white powder.

  • Characterization of the final product should be performed using techniques such as HPLC to confirm the conversion and assess purity[10].

Protocol 2: Reconstitution of this compound for Administration

This protocol outlines the standard procedure for preparing lyophilized CMS for clinical use (e.g., intravenous infusion or nebulization). Strict aseptic technique is mandatory.

Materials:

  • Vial of lyophilized this compound (e.g., 1 or 2 million International Units)

  • Sterile diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride)[8][24]

  • Sterile syringe and needle

  • Final infusion solution (if for IV), e.g., 50 mL 0.9% Sodium Chloride[8]

Methodology:

  • Wash hands thoroughly and prepare a clean, aseptic workspace[24][25].

  • Remove the protective cap from the CMS vial to expose the rubber stopper[24][25].

  • Using a sterile syringe, draw up the required volume of sterile diluent. For a 1 million IU vial, 3-5 mL is typically used; for a 2 million IU vial, 4-10 mL may be used[8][26].

  • Inject the diluent into the CMS vial.

  • Gently swirl or rotate the vial to dissolve the powder completely[24][27]. Avoid vigorous shaking, as this can cause frothing[25][27].

  • Once dissolved, the solution should be visually inspected for particulate matter and discoloration.

  • For intravenous infusion, withdraw the reconstituted solution and add it to the final infusion bag (e.g., 50 mL 0.9% Sodium Chloride)[8]. The infusion should be started promptly after preparation[8].

  • For nebulization, the reconstituted solution is poured directly into the nebulizer chamber[24].

Dose FormInternational Units (IU)Milligrams (mg) of ColistimethateMilligrams (mg) of Colistin Base Activity (CBA)Reference
Conversion Factor12,500 IU1 mg~0.37 mg[28]
Example Vial2,000,000 IU160 mg~60 mg[28]
Example Vial1,000,000 IU80 mg~30 mg[29]

Visualizations

Biosynthesis and Synthesis Pathways

G Biosynthesis of Polymyxin E (Colistin) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) System cluster_precursors Precursors cluster_final Final Steps PmxA PmxA Synthetase (Modules for D-Leu, L-Leu, L-Dab, L-Dab) PmxB PmxB Synthetase (Module for L-Thr) PmxA->PmxB PmxE PmxE Synthetase (Modules for L-Dab, L-Thr, L-Dab, L-Dab, L-Dab) PmxB->PmxE Cyclization Cyclization & Release PmxE->Cyclization FattyAcid Fatty Acid (e.g., 6-methyloctanoic acid) FattyAcid->PmxA Initiation AminoAcids Amino Acids (L-Dab, L/D-Leu, L-Thr) AminoAcids->PmxA Elongation AminoAcids->PmxB Elongation AminoAcids->PmxE Elongation Colistin Polymyxin E (Colistin) Cyclization->Colistin Transport Transport (PmxC/D) Colistin->Transport Extracellular Extracellular Space Transport->Extracellular

Caption: Biosynthesis of Polymyxin E via the NRPS system.

G Synthesis of this compound (CMS) cluster_reactants Reactants Colistin Colistin (Polycationic) Contains 5 primary amine groups (R-NH2) Reaction Sulfomethylation Reaction Colistin->Reaction Formaldehyde Formaldehyde (CH2O) Formaldehyde->Reaction Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Reaction CMS This compound (Anionic Prodrug) Amine groups converted to R-NH-CH2-SO3Na Reaction->CMS

Caption: Chemical synthesis of CMS from colistin.

Mechanism and Experimental Workflow

G Mechanism of Action of Colistin Start Colistin (Cationic) Binding Electrostatic Binding to Lipid A Start->Binding LPS LPS on Gram-Negative Outer Membrane (Anionic) LPS->Binding Displacement Displacement of Mg2+ and Ca2+ Binding->Displacement Disruption Outer Membrane Disruption & Increased Permeability Displacement->Disruption Penetration Penetration of Membranes (Detergent-like Action) Disruption->Penetration Leakage Leakage of Intracellular Contents Penetration->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Stepwise mechanism of colistin's bactericidal action.

G Workflow for CMS Reconstitution cluster_admin Administration Route Start Start: Lyophilized CMS Vial Aseptic 1. Prepare Aseptic Workspace Start->Aseptic Draw 2. Draw up Sterile Diluent (e.g., 0.9% NaCl) Aseptic->Draw Inject 3. Inject Diluent into Vial Draw->Inject Dissolve 4. Gently Swirl to Dissolve (Do Not Shake) Inject->Dissolve Inspect 5. Inspect Solution for Clarity Dissolve->Inspect Withdraw 6. Withdraw Reconstituted Solution Inspect->Withdraw IV Add to IV Infusion Bag Withdraw->IV Nebulizer Add to Nebulizer Chamber Withdraw->Nebulizer End End: Ready for Administration IV->End Nebulizer->End

Caption: Experimental workflow for reconstituting CMS.

References

An In-depth Technical Guide to Colistimethate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of colistimethate sodium, a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. It covers its molecular characteristics, mechanism of action, and relevant experimental protocols for its analysis.

Core Molecular and Chemical Properties

This compound (CMS) is a prodrug of colistin, which is a mixture of cyclic polypeptide antibiotics, primarily colistin A and B.[1][2] CMS is produced by the reaction of colistin with formaldehyde and sodium bisulfite, leading to the addition of sulfomethyl groups to the primary amine groups of colistin.[3] This modification results in a complex mixture of partially sulfomethylated derivatives.[3] Due to this heterogeneity, the molecular weight and formula for this compound can vary across different sources and reference standards.

The variability in the chemical structure of this compound is reflected in the range of reported molecular weights and formulas. Below is a summary of these values from various scientific databases and suppliers.

Source Molecular Formula Molecular Weight ( g/mol )
Sigma-Aldrich (EP Standard)[4]C₅₈H₁₁₅N₁₆Na₅O₂₈S₅1759.90
Cayman Chemical (for Colistin A derivative)[1]C₅₈H₁₀₅N₁₆O₂₈S₅ • 5Na1749.8
AERU - University of Hertfordshire[5]C₅₈H₁₁₀N₁₆O₂₈S₅ • 5Na1749.81
MedKoo Biosciences[6]C₁₁₅H₂₀₈N₃₂Na₁₀O₅₆S₁₀3485.59
PubChem[7]C₄₅H₈₅N₁₃O₁₀968.2

Note: The PubChem data likely refers to the colistin base rather than the this compound derivative.

Mechanism of Action: From Prodrug to Bactericidal Agent

This compound itself is an inactive prodrug.[3] In vivo, it undergoes hydrolysis to release the active antibiotic, colistin.[8] Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[9][10][11]

Key Steps in the Mechanism of Action:

  • Electrostatic Interaction: As a polycationic peptide, colistin has a high affinity for the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[3]

  • Displacement of Divalent Cations: Colistin competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer.[3][9]

  • Membrane Destabilization: This displacement disrupts the integrity of the outer membrane, increasing its permeability.[9]

  • Inner Membrane Disruption: Colistin then penetrates the outer membrane and, through a detergent-like action, disrupts the inner cytoplasmic membrane.[3][10]

  • Leakage and Cell Death: The damage to both membranes leads to the leakage of essential intracellular contents, such as ions and enzymes, ultimately resulting in bacterial cell death.[9]

  • Endotoxin Neutralization: Colistin can also bind to and neutralize the lipid A portion of LPS (endotoxin), mitigating the host's inflammatory response.[9]

This compound Mechanism of Action cluster_0 In Vivo Environment cluster_1 Gram-Negative Bacterium CMS This compound (Prodrug) Hydrolysis Hydrolysis CMS->Hydrolysis Conversion Colistin Active Colistin (Cationic) Hydrolysis->Colistin OuterMembrane Outer Membrane (with LPS) Colistin->OuterMembrane Binds to LPS Displacement Displacement of Mg²⁺/Ca²⁺ OuterMembrane->Displacement Permeability Increased Permeability Displacement->Permeability InnerMembrane Inner Cytoplasmic Membrane Permeability->InnerMembrane Penetrates to Leakage Leakage of Cellular Contents InnerMembrane->Leakage Disrupts CellDeath Bacterial Cell Death Leakage->CellDeath

Mechanism of action from prodrug conversion to cell death.

Experimental Protocols for Analysis

The quality control and quantification of this compound formulations are challenging due to the compound's complexity and weak ultraviolet absorption.[8] Microbiological assays have traditionally been used, but chromatographic methods offer higher specificity and resolution.[12][13]

A validated ultra-high-performance liquid chromatography (UPLC) method coupled with an ultraviolet (UV) detector has been developed for the quantification of CMS in injectable formulations.[12][13]

Methodology:

  • Chromatographic System: Waters Acquity BEH C8 column.[12][13]

  • Mobile Phase: Gradient elution using:

    • Phase A: 0.001 M aqueous ammonium formate.[12][13]

    • Phase B: Methanol/acetonitrile (79/21 v/v).[12][13]

  • Detection: UV detector set at 214 nm.[12][13]

  • Optimization: Design of Experiments (DoE) was used to optimize parameters such as ammonium formate concentration, detection wavelength, and column temperature for maximum peak resolution and area.[13]

  • Quantification: The method validated a concentration range of 100–220 μg/mL.[12][13] Both individual linear-regression models for separate CMS components and a partial least-squares regression (PLSr) model for the total CMS amount were constructed.[12][13]

A high-performance liquid chromatography (HPLC) method has been established for the effective separation of this compound from colistin sulphate.[14]

Methodology:

  • Sample Preparation: 5 mg of the sample is dissolved in 2.0 mL of 0.05% trifluoroacetic acid (TFA) aqueous solution, then diluted with 8.0 mL of acetonitrile to a final concentration of 0.5 mg/mL.[14]

  • Chromatographic System: A suitable C18 stationary phase column.[8]

  • Mobile Phase: Linear gradient elution:

    • Initial: 80% Phase A (0.05% TFA in water) and 20% Phase B (acetonitrile).

    • Final (at 10 min): 50% Phase A and 50% Phase B.[14]

  • Injection Volume: 5 µL.[14]

  • Detection: UV detector set at 214 nm.[14]

UPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing Prep Prepare CMS solution (100-220 µg/mL) Inject Inject Sample Prep->Inject Separate Gradient Separation (Acquity BEH C8 Column) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Quantify Quantify using PLS or Univariate Models Integrate->Quantify

General workflow for UPLC analysis of this compound.

A sensitive spectrofluorimetric method has been developed for the quantification of both colistin sulfate and this compound.[15]

Methodology:

  • Reaction: The method is based on the condensation of the drug with ninhydrin and phenylacetaldehyde in a Teorell and Stenhagen buffer (pH = 6).[15]

  • Procedure:

    • Mix 1 mL of the working solution (2-24 µg/mL) with 1 mL of buffer, 1 mL of 0.1% (w/v) ninhydrin, and 1 mL of 0.02% (v/v) phenylacetaldehyde.[15]

    • Heat the mixture in a water bath at 80°C for 15 minutes.[15]

    • Cool the reaction in an ice bath.[15]

    • Dilute the final volume to 10 mL with ethanol.[15]

  • Measurement: The resulting fluorescent product is measured at an emission wavelength of 474 nm after excitation at 390 nm.[15]

References

A Technical Guide to the Anti-Endotoxin Activity of Colistimethate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium (CMS) is a polycationic polypeptide antibiotic belonging to the polymyxin class. It is administered as an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[1][2][3] While primarily recognized for its potent bactericidal activity against multidrug-resistant Gram-negative bacteria, colistin also exhibits a significant anti-endotoxin effect.[4][5] Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of these bacteria, are powerful pyrogens and key mediators in the pathophysiology of sepsis and septic shock.[6][7] This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental evaluation of the anti-endotoxin properties of this compound.

Core Mechanism of Anti-Endotoxin Activity

The anti-endotoxin activity of colistin is a direct consequence of its molecular structure and its interaction with the lipid A component of LPS. Lipid A is the toxic principle of endotoxin, responsible for triggering a potent inflammatory response in the host.[5]

The mechanism involves two primary steps:

  • Electrostatic Binding: Colistin is a polycationic molecule at physiological pH, carrying multiple positive charges. The lipid A moiety of LPS is anionic due to its phosphate groups. This charge difference facilitates a strong electrostatic interaction, leading to the binding of colistin directly to lipid A.[5][8]

  • Neutralization: By binding to lipid A, colistin effectively neutralizes the endotoxin.[4][8] This steric hindrance prevents the LPS molecule from engaging with its primary host receptor complex, which consists of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14. This blockade is the critical step in inhibiting the downstream inflammatory cascade.[5]

cluster_0 Colistin (Active form of CMS) cluster_1 Endotoxin (LPS) cluster_2 Binding & Neutralization Colistin Colistin (Polycationic) Neutralized_Complex Neutralized LPS-Colistin Complex Colistin->Neutralized_Complex Binds to LPS Lipopolysaccharide (LPS) LipidA Lipid A (Anionic) LPS->LipidA contains LipidA->Neutralized_Complex Binds to

Caption: Colistin binding to the Lipid A moiety of LPS.

Inhibition of Inflammatory Signaling

The neutralization of LPS by colistin prevents the activation of immune cells, primarily macrophages and monocytes. When LPS is not neutralized, its binding to the TLR4-MD2-CD14 receptor complex initiates a signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of genes for various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][9]

By preventing the initial LPS-receptor interaction, colistin effectively suppresses the release of these potent inflammatory mediators, thereby mitigating the systemic inflammatory response that can lead to septic shock.[5]

LPS Endotoxin (LPS) TLR4 TLR4/MD2/CD14 Receptor Complex LPS->TLR4 Activates Colistin Colistin Colistin->LPS Neutralizes NFkB NF-κB Activation TLR4->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Release of Shock Septic Shock Cytokines->Shock Contributes to P1 Prepare Standards & Samples (With/Without CMS) P2 Pipette into 96-Well Plate P1->P2 P3 Add LAL Reagent P2->P3 P4 Incubate at 37°C in Plate Reader P3->P4 P5 Measure Absorbance Over Time P4->P5 P6 Generate Standard Curve P5->P6 P7 Calculate Endotoxin Levels P6->P7 E1 Coat Plate with Capture Antibody E2 Block Wells E1->E2 E3 Add Samples & Standards E2->E3 E4 Add Biotinylated Detection Antibody E3->E4 E5 Add Streptavidin-HRP E4->E5 E6 Add Substrate & Stop Solution E5->E6 E7 Read Absorbance E6->E7 E8 Calculate Cytokine Concentration E7->E8 A1 Animal Acclimatization A2 Random Group Assignment (Control, LPS, LPS+CMS) A1->A2 A3 Induce Endotoxemia (LPS Injection) A2->A3 A4 Administer Treatment (CMS or Saline) A3->A4 A5 Monitor & Collect Samples (Blood, Tissues) A4->A5 A6 Analyze Outcomes (Survival, Cytokines, Pathology) A5->A6

References

Colistimethate Sodium: A Technical Guide on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium (CMS) is a polycationic polypeptide antibiotic belonging to the polymyxin class. It is an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[1][2] Historically discovered in 1949 from Paenibacillus polymyxa, its use was largely abandoned due to concerns about nephrotoxicity and neurotoxicity. However, with the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to carbapenems, colistin has re-emerged as a last-resort therapeutic agent.[3][4] This guide provides a detailed overview of the antibacterial spectrum, mechanism of action, resistance pathways, and standardized testing methodologies for this compound.

Antibacterial Spectrum of Activity

Colistin exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[2] Its efficacy is concentration-dependent.[4] Some species, such as Proteus spp., Providencia spp., and Serratia spp., are intrinsically resistant.[5][6]

The in vitro activity of colistin against key clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of Colistin against Acinetobacter baumannii and Pseudomonas aeruginosa

OrganismMIC50 (mg/L)MIC90 (mg/L)
Acinetobacter baumannii0.50.5
Pseudomonas aeruginosa12

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 2: In Vitro Activity of Colistin against Enterobacterales

OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli0.50.5
Klebsiella pneumoniae0.516
Enterobacter spp.0.516

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 3: In Vitro Activity of Colistin against Stenotrophomonas maltophilia

OrganismMIC50 (mg/L)MIC90 (mg/L)
Stenotrophomonas maltophilia8128

Data sourced from a study evaluating 778 bacterial pathogens.[7] Note: The activity against S. maltophilia is generally poor.

Mechanism of Action

The bactericidal action of colistin is initiated by an electrostatic interaction with the outer membrane of Gram-negative bacteria. The polycationic nature of the colistin molecule allows it to bind to the anionic lipid A moiety of lipopolysaccharides (LPS).[4] This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. The disruption of the outer membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4]

colistin_mechanism_of_action cluster_membrane Gram-Negative Bacterial Outer Membrane lps Lipopolysaccharide (LPS) (Anionic) divalent_cations Mg²⁺ / Ca²⁺ (Stabilizing LPS) lps->divalent_cations Displacement of disruption Membrane Disruption & Permeabilization lps->disruption Leads to colistin Colistin (Polycationic) colistin->lps Electrostatic Interaction cell_death Bacterial Cell Death disruption->cell_death Results in

Caption: Mechanism of colistin action on the bacterial outer membrane.

Mechanisms of Resistance

Bacterial resistance to colistin primarily involves modifications of the lipid A component of LPS, which reduces the net negative charge and thereby decreases colistin's binding affinity. These modifications can be acquired through chromosomal mutations or the horizontal transfer of plasmid-mediated genes.

1. Chromosomal Resistance: Mutations in two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB, are a common cause of acquired resistance. For instance, inactivation of the negative regulator mgrB leads to the overactivation of the PhoP/PhoQ system. This, in turn, upregulates the PmrA/PmrB system, leading to the modification of lipid A with positively charged molecules like phosphoethanolamine (pEtN) or L-aminoarabinose (L-Ara4N).

chromosomal_resistance_pathway mgrB mgrB (regulator) PhoPQ PhoP/PhoQ System mgrB->PhoPQ Inhibits (-) PmrAB PmrA/PmrB System PhoPQ->PmrAB Activates (+) LipidA_mod Lipid A Modification (pEtN, L-Ara4N addition) PmrAB->LipidA_mod Upregulates enzymes for Resistance Colistin Resistance LipidA_mod->Resistance Leads to Mutation Inactivating Mutation Mutation->mgrB targets

Caption: Chromosomal resistance pathway involving mgrB mutation.

2. Plasmid-Mediated Resistance: The emergence of mobile colistin resistance (mcr) genes poses a significant public health threat due to their ability to spread horizontally between different bacterial species. The mcr genes encode phosphoethanolamine transferases, enzymes that add pEtN to lipid A, conferring resistance to colistin.

Experimental Protocols: Susceptibility Testing

Accurate determination of colistin susceptibility is critical for clinical decision-making but is fraught with technical challenges due to the cationic nature of the colistin molecule, which can adhere to plastic surfaces.

Broth Microdilution (BMD) - Reference Method

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the gold standard method for colistin susceptibility testing.

Methodology:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

  • Serial Dilution: Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the colistin dilutions. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

bmd_workflow start Start prep_stock Prepare Colistin Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Plate Wells with Bacteria (Final ~5x10⁵ CFU/mL) serial_dilution->inoculate prep_inoculum->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read Plate to Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution (BMD) susceptibility testing.

Other Susceptibility Testing Methods
  • Agar Dilution: While considered reliable, this method is more laborious than BMD.

  • Disk Diffusion and Gradient Tests (E-test): These methods are generally considered unreliable for colistin due to the poor diffusion of the large polymyxin molecule in agar, which can lead to inaccurate results. Confirmation with a reference dilution method is recommended if these are used.

References

Methodological & Application

Application Notes and Protocols for Colistimethate Sodium In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to colistimethate sodium, a critical "last-resort" antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Accurate and reliable susceptibility testing is paramount for clinical decision-making and drug development efforts.

Introduction

This compound, a polymyxin antibiotic, presents unique challenges for in vitro susceptibility testing due to the large size and cationic nature of the colistin molecule. These properties can lead to poor diffusion in agar and binding to plastic surfaces, potentially generating unreliable results with certain methods.[1][2][3] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have jointly recommended broth microdilution (BMD) as the reference method for colistin susceptibility testing.[3][4][5][6][7][8] This document outlines the standardized protocols for broth microdilution, agar dilution, and disk diffusion methods, with a strong emphasis on the recommended reference method.

Key Considerations for Colistin Susceptibility Testing

Several factors can influence the accuracy of colistin susceptibility testing:

  • Methodology: Broth microdilution is the internationally recognized gold standard.[3][4][5][6][7][8] Methods like disk diffusion and gradient diffusion are not recommended for routine testing due to high error rates.[3][4][9][10]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Cation-adjusted Mueller-Hinton Agar (CAMHA) are the recommended media. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly impact colistin activity.

  • Inoculum: A standardized inoculum density, typically a 0.5 McFarland standard, is crucial for reproducible results.[8]

  • Plasticware: Colistin can adsorb to the surface of standard polystyrene microtiter plates. While specialized plates are available, the reference methods account for this by using specific materials or procedures.

  • Quality Control: Regular testing of quality control (QC) strains with known colistin MICs is essential to ensure the accuracy and reliability of the testing process.[2][4]

Quantitative Data Summary

Table 1: Interpretive Criteria for Colistin Susceptibility (mg/L)
Organism GroupCLSI (M100) - Intermediate (I) / Resistant (R)EUCAST - Susceptible (S) / Resistant (R)
Enterobacterales≤2 (I) / ≥4 (R)≤2 (S) / >2 (R)
Pseudomonas aeruginosa≤2 (I) / ≥4 (R)≤4 (S) / >4 (R)
Acinetobacter spp.≤2 (I) / ≥4 (R)≤2 (S) / >2 (R)

Note: CLSI does not have a "Susceptible" category for colistin, only "Intermediate" and "Resistant."[6]

Table 2: Quality Control Strains and Expected MIC Ranges for Broth Microdilution (mg/L)
Quality Control StrainCLSI Expected RangeEUCAST Expected Range
Escherichia coli ATCC 259220.25 - 20.25 - 2
Pseudomonas aeruginosa ATCC 278530.5 - 40.5 - 4
Escherichia coli NCTC 13846 (mcr-1 positive)2 - 82 - 8

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) - Reference Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of colistin using the broth microdilution method as recommended by CLSI and EUCAST.

Materials:

  • Colistin sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or sterile deionized water

  • Incubator (35°C ± 2°C)

  • Quality control strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, E. coli NCTC 13846)

Procedure:

  • Preparation of Colistin Stock Solution:

    • Prepare a stock solution of colistin sulfate in sterile deionized water. The exact concentration will depend on the desired final concentration range in the microtiter plate. A common stock concentration is 1280 mg/L.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquots of the stock solution can be stored at -70°C.

  • Preparation of Microtiter Plates:

    • Prepare serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations (e.g., 0.25 to 64 mg/L).

    • Dispense 50 µL of each colistin dilution into the appropriate wells of the 96-well plate.

    • Include a growth control well containing 50 µL of CAMHB without colistin and a sterility control well with 100 µL of uninoculated CAMHB.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 followed by another 1:2 dilution into the wells (by adding 50 µL of a 1 x 10⁷ CFU/mL suspension to the 50 µL of colistin solution in the wells).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the final inoculum to each well of the microtiter plate, except for the sterility control well.

    • The final volume in each test well will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of colistin that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • Interpret the MIC values according to the breakpoints provided in Table 1.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_testing Testing cluster_results Results prep_colistin Prepare Colistin Stock & Serial Dilutions dispense_colistin Dispense Colistin Dilutions into 96-well Plate prep_colistin->dispense_colistin prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dispense_colistin->inoculate add_controls Add Growth & Sterility Controls add_controls->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic interpret Interpret Results using Breakpoints read_mic->interpret

Broth Microdilution Workflow
Protocol 2: Agar Dilution

The agar dilution method is an alternative for determining the MIC of colistin.

Materials:

  • Colistin sulfate powder

  • Cation-adjusted Mueller-Hinton Agar (CAMHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Quality control strains

Procedure:

  • Preparation of Colistin-Containing Agar Plates:

    • Prepare molten CAMHA and cool to 45-50°C in a water bath.

    • Prepare serial two-fold dilutions of colistin in sterile deionized water at 10 times the final desired concentrations.

    • Add 2 mL of each colistin dilution to 18 mL of molten CAMHA to create a series of plates with the desired final concentrations.

    • Also, prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the Broth Microdilution protocol (0.5 McFarland standard).

    • Dilute this suspension 1:10 in sterile saline to achieve a concentration of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of colistin that completely inhibits visible growth, ignoring a single colony or a faint haze.

    • The growth control plate should show confluent growth.

    • Interpret the MIC values according to the breakpoints in Table 1.[8]

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results prep_agar Prepare Colistin-Containing Agar Plates inoculate Spot Inoculate Agar Plates prep_agar->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic interpret Interpret Results using Breakpoints read_mic->interpret

Agar Dilution Workflow
Protocol 3: Disk Diffusion

Note: The disk diffusion method is not recommended for determining colistin susceptibility due to the poor diffusion of the large colistin molecule in agar, which can lead to unreliable results and high error rates.[1][2][3][9] If this method must be used for screening purposes, confirmation with a reference MIC method is mandatory.

Materials:

  • Colistin disks (10 µg)

  • Cation-adjusted Mueller-Hinton Agar (CAMHA) plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

  • Quality control strains

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the Broth Microdilution protocol (0.5 McFarland standard).

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a CAMHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically apply a 10 µg colistin disk to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in 5% CO₂.[1]

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

    • Interpretation of zone diameters for colistin is not standardized by CLSI or EUCAST due to unreliability. Some studies have proposed interpretive criteria, but these are not universally accepted and should be used with extreme caution.[1] For example, one study suggested that for Enterobacteriaceae, a zone diameter of ≥14 mm could be considered susceptible, while ≤11 mm could be considered resistant, with zones of 12-13 mm requiring MIC confirmation.[1]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate for Confluent Growth prep_inoculum->inoculate apply_disk Apply 10 µg Colistin Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpretation Not Recommended (Confirm with BMD) measure_zone->interpret

Disk Diffusion Workflow

References

Application Note and Protocols for LC-MS/MS Quantification of Colistimethate and Colistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a polypeptide antibiotic considered a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It is administered intravenously as its less toxic prodrug, colistimethate sodium (CMS).[1][2] In the body, CMS undergoes hydrolysis to the active form, colistin.[1] The accurate quantification of both CMS and colistin in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens to ensure efficacy while minimizing toxicity.[2]

The primary analytical challenge lies in the inherent instability of CMS, which can hydrolyze to colistin in vitro during sample handling, potentially leading to an overestimation of the active colistin concentration.[2] Consequently, most LC-MS/MS methods employ an indirect quantification approach. This involves measuring the baseline "free" colistin concentration in one sample aliquot and the total colistin concentration in a separate aliquot after complete acid-catalyzed hydrolysis of CMS. The CMS concentration is then calculated by subtracting the free colistin from the total colistin concentration.[1]

This document provides detailed protocols for the quantification of colistimethate and colistin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), along with a summary of quantitative data from various validated methods.

Experimental Workflow

The general workflow for the quantification of CMS and colistin involves sample preparation, which includes a crucial hydrolysis step for CMS, followed by LC-MS/MS analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Concentration Calculation plasma Plasma Sample Aliquots is_add1 Add Internal Standard (e.g., Polymyxin B) plasma->is_add1 Aliquot 1: For Free Colistin is_add2 Add Internal Standard (e.g., Polymyxin B) plasma->is_add2 Aliquot 2: For Total Colistin spe Solid-Phase Extraction (SPE) or Protein Precipitation is_add1->spe hydrolysis Acid Hydrolysis (e.g., H₂SO₄) Incubate & Neutralize is_add2->hydrolysis spe1 SPE / Precipitation hydrolysis->spe1 evap_recon1 Evaporate & Reconstitute spe->evap_recon1 evap_recon2 Evaporate & Reconstitute spe1->evap_recon2 lcmsms LC-MS/MS System evap_recon1->lcmsms Inject evap_recon2->lcmsms Inject data_analysis Data Analysis & Quantification lcmsms->data_analysis calc [CMS] = [Total Colistin] - [Free Colistin] data_analysis->calc

Caption: Workflow for the indirect quantification of CMS and colistin.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of colistin in human plasma.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Colistin APlasma30 - 600024.0[3]
Colistin BPlasma15 - 300012.0[3]
Colistin AUrine30 - 600018.0[3]
Colistin BUrine15 - 30009.0[3]
Colistin A & BPlasma50 - 1000050[4]
Colistin APlasma43 - 861043[5]
Colistin BPlasma57 - 1139057[5]
Colistin A & BPlasma100 - 10000100[6][7]

Table 2: Accuracy and Precision Data

AnalyteMatrixQC Level (µg/mL)Accuracy (%)Precision (%RSD)Reference
Colistin APlasma0.05, 0.15, 9.097.0 - 106.0≤11.5[4]
Colistin BPlasma0.05, 0.15, 9.095.3 - 103.0≤9.9[4]
Colistin A & BPlasmaNot Specified90.97 - 114.65<15[6][7]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is based on a common approach involving SPE for sample clean-up.[1][2][4]

Materials and Reagents:

  • Colistin sulfate and this compound (CMS) reference standards

  • Polymyxin B (Internal Standard)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid (98-100%)

  • Sulfuric acid (0.5 M)

  • Sodium hydroxide (1.0 M)

  • Ultrapure water

  • Drug-free human plasma

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 mL, 30 mg)[2]

Sample Preparation:

  • For Free Colistin Quantification:

    • To 250 µL of a plasma sample in a polypropylene tube, add 25 µL of the internal standard (IS) working solution (e.g., polymyxin B).[2]

    • Vortex briefly and add ultrapure water to a final volume of 1 mL.[2]

    • Proceed to the SPE step.

  • For Total Colistin Quantification (and subsequent CMS calculation):

    • To 250 µL of a separate plasma aliquot, add 25 µL of the IS working solution.[2]

    • Add 40 µL of 0.5 M sulfuric acid to induce hydrolysis of CMS to colistin.[2]

    • Incubate at room temperature for 1 hour.[2]

    • Add 40 µL of 1.0 M sodium hydroxide to neutralize the sample.[2]

    • Vortex briefly and add ultrapure water to a final volume of 1 mL.[2]

    • Proceed to the SPE step.

  • Solid-Phase Extraction (SPE) Procedure:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 2 mL of water.[1][4]

    • Load the 1 mL sample mixture onto the cartridge.[1][2]

    • Wash the cartridge with 1 mL of water to remove interferences.[1][2]

    • Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[1][2][4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[4][8]

    • Reconstitute the residue in 100-150 µL of the mobile phase (e.g., 0.1% formic acid in water) and transfer to an autosampler vial.[2][4]

LC-MS/MS Conditions:

  • LC System: Waters Alliance 2695 or equivalent[2]

  • Column: Waters XBridge C18, 3.5 µm, 2.1 x 50 mm or equivalent[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water[2]

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min[2][4]

  • Column Temperature: Ambient or controlled (e.g., 35°C)[2]

  • Injection Volume: 5-10 µL[4][5]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • Colistin A: m/z 585.6 → 101.4[4]

    • Colistin B: m/z 578.7 → 101.3[4]

    • Polymyxin B1 (IS): m/z 602.4 → 241.1[3]

Protocol 2: Protein Precipitation Method

This protocol offers a simpler and faster sample preparation approach.[1][9]

Materials and Reagents:

  • Same as Protocol 1, with the addition of Trifluoroacetic acid (TFA) and Isopropanol.

Sample Preparation:

  • To a plasma sample, add an equal volume of a precipitation solution containing trifluoroacetic acid in isopropanol.[1]

  • Add the internal standard (e.g., Polymyxin B).[1]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.[1]

  • Centrifuge the sample to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1]

LC-MS/MS Conditions:

  • LC and MS conditions can be similar to those described in Protocol 1, but may need optimization for the different sample matrix. A C18 column (e.g., Phenomenex Kinetex C18, 50.0 x 2.1mm, 5µm) with acetonitrile and water as the mobile phase at a flow rate of 0.5 mL/min has been reported.[9]

Signaling Pathway and Logical Relationships

The conversion of the inactive prodrug CMS to the active antibiotic colistin is a critical step for its therapeutic effect. This relationship and the analytical approach to differentiate them are fundamental to the quantification process.

signaling_pathway CMS This compound (CMS) (Inactive Prodrug) Colistin Colistin (Active Antibiotic) CMS->Colistin Hydrolysis (in vivo/in vitro) Analysis LC-MS/MS Analysis CMS->Analysis Indirect Measurement Bacteria Gram-Negative Bacteria Colistin->Bacteria Bactericidal Activity Colistin->Analysis Direct Measurement Free_Colistin Quantify Free Colistin Analysis->Free_Colistin Total_Colistin Quantify Total Colistin (after hydrolysis) Analysis->Total_Colistin

Caption: Conversion of CMS to active colistin and its analysis.

Conclusion

The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of colistimethate and colistin in biological matrices.[3] The choice between SPE and protein precipitation will depend on the required sample cleanliness and throughput needs. Careful consideration of the instability of CMS and the implementation of a validated hydrolysis procedure are paramount for accurate determination of both the prodrug and the active compound.[5] These protocols serve as a foundational guide for researchers and drug development professionals in the therapeutic monitoring and pharmacokinetic assessment of this critical last-resort antibiotic.

References

Establishing a Murine Model of Pneumonia for Colistimethate Sodium Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising prevalence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii, poses a significant global health threat. Colistimethate sodium (CMS), a prodrug of colistin, has re-emerged as a last-resort antibiotic for treating infections caused by these formidable pathogens. To facilitate the preclinical evaluation of CMS and novel therapeutic strategies, robust and reproducible animal models are indispensable. This document provides detailed application notes and protocols for establishing a mouse model of pneumonia to investigate the efficacy of this compound.

Core Concepts and Experimental Design

Establishing a clinically relevant mouse model of pneumonia for CMS studies involves several key stages: selection of a bacterial strain, preparation of the inoculum, induction of pneumonia in mice, administration of CMS, and evaluation of therapeutic efficacy. The choice of bacterial species, mouse strain, and infection method can significantly influence the disease outcome and the interpretation of results.

Bacterial Strains

Clinically isolated, multidrug-resistant strains of P. aeruginosa or A. baumannii are recommended to ensure clinical relevance. It is crucial to characterize the strain's susceptibility to colistin prior to in vivo studies.

Mouse Strains

Commonly used mouse strains for pneumonia models include BALB/c and C57BL/6.[1][2] The choice may depend on the specific research question, as different strains can exhibit varying susceptibility to infection and immune responses. For some studies, immunocompromised models (e.g., neutropenic mice) may be necessary to establish a consistent and severe infection, especially with less virulent bacterial strains.[3][4]

Route of Infection

Several methods can be used to induce pneumonia in mice, each with its advantages and limitations:

  • Intranasal (IN) Inoculation: A non-invasive method that mimics the natural route of respiratory infection.[1][2][5]

  • Intratracheal (IT) Instillation: A more direct method that ensures delivery of the inoculum to the lower respiratory tract, often resulting in a more consistent infection.[3][6]

  • Oropharyngeal (OP) Aspiration: Another method to deliver bacteria to the lungs, which has been shown to effectively establish infection.[3][4]

Experimental Protocols

Protocol 1: Preparation of Bacterial Inoculum
  • Streak the selected bacterial strain (P. aeruginosa or A. baumannii) from a frozen stock onto a Luria-Bertani (LB) agar plate.

  • Incubate the plate overnight at 37°C.[2]

  • Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.8-1.0).[2]

  • Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plating.

Protocol 2: Induction of Pneumonia

A. Intranasal (IN) Inoculation

  • Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine and xylazine).[1][5]

  • Once the mouse is fully anesthetized, position it in a supine position.

  • Slowly pipette the bacterial suspension (typically 20-50 µL total volume) onto the nares, allowing the mouse to inhale the droplets.[2] Administer half the volume to each nostril.

  • Monitor the mouse until it recovers from anesthesia.

B. Intratracheal (IT) Instillation

  • Anesthetize the mouse as described above.

  • Place the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.[6]

  • Carefully insert a fine-gauge needle or catheter into the trachea.

  • Slowly inject the bacterial suspension (typically 20-30 µL) into the trachea.[6]

  • Suture the incision and monitor the mouse during recovery.

Protocol 3: Administration of this compound (CMS)

Important Note on Dosing: this compound dosage can be confusing due to different labeling conventions (International Units vs. milligrams of colistin base activity). It is critical to ensure accurate dose calculations. As a general conversion, 1 mg of colistin base activity is equivalent to approximately 2.67 mg of this compound.[5]

A. Intranasal (IN) Administration

  • Prepare the CMS solution in sterile saline to the desired concentration.

  • Anesthetize the mouse lightly.

  • Administer the CMS solution (e.g., 10 mg/kg) intranasally in a similar manner to the bacterial inoculation.[5] This route delivers the drug directly to the site of infection and has shown superior efficacy in some studies.[7][8]

B. Subcutaneous (SC) Administration

  • Prepare the CMS solution in sterile saline.

  • Pinch the skin on the back of the mouse to form a tent.

  • Insert a needle into the base of the tent and inject the CMS solution (e.g., 20 mg/kg).[5]

C. Intravenous (IV) Administration

  • Prepare the CMS solution in sterile saline.

  • Place the mouse in a restrainer to visualize the tail vein.

  • Inject the CMS solution slowly into the lateral tail vein.

Treatment is typically initiated a few hours post-infection (e.g., 2-4 hours) and can be administered once or twice daily depending on the pharmacokinetic properties and the experimental design.[5][9]

Protocol 4: Evaluation of Therapeutic Efficacy

A. Survival Studies

  • Monitor the mice for signs of illness (e.g., ruffled fur, lethargy, labored breathing) and record survival rates over a defined period (e.g., 7 days).

B. Bacterial Burden Determination

  • At selected time points post-infection (e.g., 24, 48 hours), euthanize the mice.

  • Aseptically harvest the lungs and spleen.

  • Homogenize the tissues in sterile PBS.

  • Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[5]

C. Histopathological Analysis

  • Harvest the lungs and fix them in 10% neutral buffered formalin.

  • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Examine the slides under a microscope to assess the degree of inflammation, tissue damage, and cellular infiltration.

D. Cytokine Analysis

  • Collect bronchoalveolar lavage (BAL) fluid or lung homogenates.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Survival Rates of Mice with Pneumonia

Treatment GroupDose and RouteNumber of MiceSurvival Rate (%) at Day 7
Vehicle ControlSaline, IN100
CMS10 mg/kg, IN1080
CMS20 mg/kg, SC1060

Table 2: Bacterial Burden in Lungs and Spleen at 24h Post-Infection

Treatment GroupDose and RouteMean Log10 CFU/g Lung (± SD)Mean Log10 CFU/g Spleen (± SD)
Vehicle ControlSaline, IN8.5 ± 0.54.2 ± 0.8
CMS10 mg/kg, IN4.2 ± 0.7<2.0
CMS20 mg/kg, SC5.8 ± 0.93.1 ± 0.6

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Bacterial_Culture Bacterial Culture (P. aeruginosa / A. baumannii) Inoculum_Prep Inoculum Preparation (Wash & Resuspend) Bacterial_Culture->Inoculum_Prep Anesthesia Anesthesia Inoculum_Prep->Anesthesia Pneumonia_Induction Pneumonia Induction (IN or IT) Anesthesia->Pneumonia_Induction CMS_Admin CMS Administration (IN, SC, or IV) Pneumonia_Induction->CMS_Admin Survival Survival Monitoring Pneumonia_Induction->Survival Bacterial_Burden Bacterial Burden (Lungs, Spleen) Pneumonia_Induction->Bacterial_Burden Histopathology Histopathology Pneumonia_Induction->Histopathology Cytokines Cytokine Analysis Pneumonia_Induction->Cytokines CMS_Prep CMS Solution Preparation CMS_Prep->CMS_Admin Signaling_Pathway cluster_infection Bacterial Infection cluster_host_response Host Immune Response cluster_treatment Colistin Action Bacteria Gram-Negative Bacteria (P. aeruginosa / A. baumannii) LPS Lipopolysaccharide (LPS) Bacteria->LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Colistin Colistin Membrane_Disruption Bacterial Membrane Disruption Colistin->Membrane_Disruption Causes LPS_Neutralization LPS Neutralization Colistin->LPS_Neutralization Directly binds and neutralizes Bacterial_Lysis Bacterial Lysis Membrane_Disruption->Bacterial_Lysis LPS_Neutralization->TLR4 Inhibits binding

References

Application Notes and Protocols for Studying Bacterial Biofilm Disruption using Colistimethate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium (CMS) is an inactive prodrug of colistin, a polymyxin antibiotic that has become a last-resort therapeutic agent for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1] Bacterial biofilms pose a significant clinical challenge as they provide a protective environment for bacteria, leading to increased tolerance to conventional antibiotic therapies.[2][3] CMS is administered intravenously and is hydrolyzed in vivo to its active form, colistin, which exerts a potent bactericidal effect.[4] Understanding the efficacy of CMS and colistin against bacterial biofilms is crucial for developing effective treatment strategies for chronic and persistent infections.

The primary mechanism of colistin's bactericidal action involves a cationic interaction with the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[4][5] This interaction displaces divalent cations like Ca²⁺ and Mg²⁺, which normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity, leakage of intracellular contents, and ultimately, cell death.[1][5][6] While effective against planktonic (free-floating) bacteria, significantly higher concentrations of colistin are often required to eradicate bacteria within a biofilm matrix.[4]

Quantitative Data Summary: Anti-Biofilm Activity of Colistin

The following tables summarize the in vitro anti-biofilm activity of colistin, often in combination with other agents, against key Gram-negative pathogens.

Table 1: Efficacy of Colistin against Pseudomonas aeruginosa Biofilms

Compound/CombinationStrainMetricResultReference
ColistinPAO1 (3-day old biofilm)Survival Fraction (Anaerobic)Significant reduction at 4 mg/L[7]
ColistinPAO1 (3-day old biofilm)Survival Fraction (Aerobic)Less effective than anaerobic conditions[7]
ColistinCF clinical isolatesFold-increase in efficacy2- to 8-fold more effective anaerobically[7]

Table 2: Efficacy of Colistin against Acinetobacter baumannii Biofilms

Compound/CombinationStrainMetricResultReference
Colistin-loaded nanoparticlesColistin-Susceptible (Col S)Biofilm Reduction (at ¼ MIC)Significant reduction at 0.039 µg/mL[8]
Free ColistinColistin-Susceptible (Col S)Biofilm Reduction (at ½ MIC)Effective up to 0.156 µg/mL[8]
Colistin-loaded nanoparticlesColistin-Resistant (Col R1)Biofilm Reduction (at ¼ MIC)Significant reduction at 0.31 µg/mL[8]
Free ColistinColistin-Resistant (Col R1)Biofilm ReductionOnly effective at high concentrations (20-40 µg/mL)[8]

Table 3: Efficacy of Colistin in Combination with EDTA against Klebsiella pneumoniae Biofilms

Compound/CombinationStrainMetricResultReference
Colistin (0.25–1 µg/ml) + EDTA (12 mg/ml)Colistin-Resistant K. pneumoniaeBiofilm EradicationPotent efficacy in eradicating mature biofilms[9][10][11]
Colistin aloneColistin-Resistant K. pneumoniaeBiofilm EradicationIneffective[11]
EDTA aloneColistin-Resistant K. pneumoniaeBiofilm EradicationIneffective[11]

Visualizations

LPS Lipopolysaccharide (LPS) (Anionic) Cations Mg²⁺ / Ca²⁺ (Stabilizing Cations) Disruption Membrane Disruption & Permeabilization LPS->Disruption 3. Destabilization Membrane Outer Membrane Phospholipids Colistin Colistin (Cationic Peptide) Colistin->LPS 1. Electrostatic Attraction Colistin->Cations 2. Displaces Cations Death Cell Death Disruption->Death 4. Leakage of Contents

Caption: Mechanism of colistin's action on the Gram-negative bacterial outer membrane.

cluster_prep Phase 1: Biofilm Formation cluster_treat Phase 2: Treatment cluster_quant Phase 3: Quantification start Bacterial Culture (Overnight) dilute Dilute Culture to Standard OD start->dilute plate Inoculate Microtiter Plate dilute->plate incubate Incubate (e.g., 24-48h) to Form Biofilm plate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 add_cms Add CMS / Colistin (Test Concentrations) wash1->add_cms incubate2 Incubate for Treatment Period add_cms->incubate2 wash2 Wash to Remove Compound & Dead Cells incubate2->wash2 quant_method Quantification Assay wash2->quant_method cv Crystal Violet (Biomass) quant_method->cv resazurin Resazurin (Viability) quant_method->resazurin cfu CFU Counting (Viability) quant_method->cfu readout Measure Absorbance/ Fluorescence/Colonies cv->readout resazurin->readout cfu->readout

Caption: General experimental workflow for assessing the anti-biofilm activity of CMS.

Experimental Protocols

These protocols provide standardized methods for assessing the anti-biofilm activity of this compound. It is recommended to perform these assays in 96-well microtiter plates for high-throughput screening.

Protocol 1: Quantification of Total Biofilm Biomass (Crystal Violet Assay)

This method quantifies the total biofilm biomass, including live and dead cells and the extracellular matrix.[4][12][13]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • Methanol (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation: a. Grow a bacterial culture overnight and dilute it to a standardized optical density (e.g., OD₆₀₀ of 0.05).[13] b. Add 180-200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control. c. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.[12]

  • Treatment: a. Carefully remove the planktonic culture from each well without disturbing the biofilm. b. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[4] c. Add 200 µL of medium containing the desired concentrations of CMS to the wells. Include a no-drug control. d. Incubate for the desired treatment period (e.g., 24 hours).

  • Staining: a. Discard the supernatant and wash the wells twice with 200 µL of PBS. b. Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.[4] c. Remove the methanol and allow the plate to air dry completely. d. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[13]

  • Quantification: a. Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[12] b. Dry the plate completely. c. Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.[4][12] d. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Assessment of Biofilm Cell Viability (Resazurin Assay)

This assay determines the metabolic activity of cells within the biofilm, providing an indication of viability.[4]

Materials:

  • Biofilms grown and treated in a 96-well plate (as in Protocol 1, steps 1-2)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Fluorescence microplate reader

Procedure:

  • Grow and treat biofilms as described in Protocol 1 (steps 1 and 2).

  • After treatment, remove the supernatant and gently wash the wells with PBS.

  • Add 100 µL of the resazurin working solution to each well, including controls.

  • Incubate the plate in the dark at 37°C for 1-4 hours.

  • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm). Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of CMS required to eradicate a pre-formed biofilm.[4]

Materials:

  • MBEC device (e.g., Calgary Biofilm Device) or standard 96-well plate setup

  • Bacterial culture

  • CMS stock solution

  • Growth medium

  • Recovery plate (96-well plate with fresh growth medium)

  • Sonicator bath

Procedure:

  • Biofilm Formation: Grow biofilms on the pegs of an MBEC lid or in a standard 96-well plate for 24-48 hours.

  • Washing: Gently rinse the peg lid or plate in PBS to remove planktonic cells.

  • Treatment: Place the peg lid into a 96-well plate containing serial dilutions of CMS in fresh medium. Incubate for the desired treatment period (e.g., 24 hours).

  • Recovery: a. Following treatment, rinse the peg lid again in PBS to remove residual CMS. b. Place the peg lid into a 'recovery' plate containing fresh growth medium. c. Sonicate the recovery plate for 5-10 minutes to dislodge the remaining viable biofilm cells from the pegs.

  • Incubation and Readout: Incubate the recovery plate for 24 hours. Determine bacterial growth by measuring the optical density (OD₆₀₀).

  • MBEC Determination: The MBEC is the lowest concentration of CMS that prevents bacterial regrowth from the treated biofilm (i.e., the well remains clear).[4]

References

Application Notes and Protocols: In Vitro Combination Therapy with Colistimethate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, methodologies, and data related to the in vitro use of colistimethate sodium (CMS) in combination with other antibiotics to combat multidrug-resistant (MDR) Gram-negative bacteria. The included protocols offer detailed guidance for essential in vitro synergy testing.

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge in clinical practice. Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment option. However, its efficacy can be limited by the development of resistance and the potential for nephrotoxicity.[1] Combination therapy, pairing colistin with other antimicrobial agents, is a strategy being explored to enhance its antibacterial activity, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.[1][2]

The primary mechanism of synergy often involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria.[1][3] Colistin, a polycationic peptide, interacts with the negatively charged lipopolysaccharides (LPS) in the outer membrane, displacing divalent cations like magnesium and calcium that stabilize the LPS layer.[4][5][6] This disruption increases the permeability of the outer membrane, allowing other antibiotics to more effectively reach their intracellular targets.[1][7]

In Vitro Synergy Testing: Quantitative Data

Numerous studies have investigated the synergistic potential of colistin in combination with various antibiotics against a range of MDR pathogens. The checkerboard assay is a common in vitro method used to assess synergy, with the results often expressed as the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is typically interpreted as synergy.[1][8]

Synergy of Colistin with Various Antibiotics against Gram-Negative Bacteria
Target OrganismCombination AgentSynergy Rate (FICI ≤ 0.5)Key Findings & References
Acinetobacter baumanniiMeropenem68%Synergy was more common in carbapenem-resistant isolates.[9]
Acinetobacter baumanniiImipenem36%[9]
Acinetobacter baumanniiCeftazidime7%[9]
Acinetobacter baumanniiCeftriaxone13%[9]
Acinetobacter baumanniiVancomycinHigh (Synergy against 9 of 10 colistin-resistant strains)Demonstrates potent in vitro synergy, even against strains with high vancomycin MICs. The combination also showed rapid bactericidal activity.[10]
Acinetobacter baumanniiSulbactamSynergy in 5 of 10 colistin-resistant strains[10]
Acinetobacter baumanniiNetilmicinSynergy in 1 of 10 colistin-resistant strains[10]
Klebsiella pneumoniaeMeropenem, Tigecycline-A triple combination of colistin, meropenem, and tigecycline was associated with the highest survival rate in one study.[11]
Klebsiella pneumoniaeLevofloxacin90.91%[12]
Klebsiella pneumoniaeAmikacin, Fosfomycin72.72%[12]
Klebsiella pneumoniaeGentamicin, Meropenem, Cefoperazone, Cefotaxime, Ceftazidime, Moxifloxacin, Minocycline, Piperacillin81.82%[12]
Pseudomonas aeruginosaRifampicinEvidence of in vitro synergy exists.[4]
Pseudomonas aeruginosaDoripenemSynergistic effects against biofilm-embedded cells and reduced emergence of colistin resistance.[7]
Colistin-Resistant EnterobacteriaceaeLinezolid, Rifampin, Azithromycin, Fusidic acid≥90% of strainsThese combinations were highly synergistic.[13]

Experimental Protocols

Detailed methodologies for key in vitro synergy tests are provided below.

Checkerboard Microdilution Assay

This protocol outlines the microbroth dilution checkerboard method to determine the synergistic activity of colistin in combination with another antibiotic.[1]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Stock solutions of this compound and the second antibiotic

Procedure:

  • Plate Preparation: Dispense 50 µL of CAMHB to all wells of a 96-well plate.

  • Antibiotic Dilution:

    • Create serial dilutions of this compound along the rows of the plate.

    • Create serial dilutions of the second antibiotic down the columns of the plate.

    • This results in a grid of wells containing various concentrations of both antibiotics.

  • Controls:

    • Include wells for growth control (no antibiotic) and sterility control (no bacteria).

    • Include wells to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_plate Prepare 96-well plate with CAMHB dilute_colistin Serial dilute Colistin (Rows) prep_plate->dilute_colistin dilute_drugB Serial dilute Antibiotic B (Columns) prep_plate->dilute_drugB inoculate Inoculate with bacterial suspension (~5x10^5 CFU/mL) dilute_colistin->inoculate dilute_drugB->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of single agents and combinations incubate->read_mic calc_fic Calculate FIC for each antibiotic read_mic->calc_fic calc_fici Calculate FICI (FIC A + FIC B) calc_fic->calc_fici interpret Interpret Results: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calc_fici->interpret

Checkerboard Assay Workflow

Time-Kill Assay

This protocol is used to assess the bactericidal activity of antibiotic combinations over time.[1][14]

Materials:

  • Culture tubes or flasks

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10^5 - 10^6 CFU/mL

  • Stock solutions of this compound and the second antibiotic

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control)

    • This compound alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)

    • The second antibiotic alone (at a specific concentration)

    • The combination of this compound and the second antibiotic

  • Inoculation: Inoculate each tube with the standardized bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[1][15][16]

  • Colony Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum at 24 hours.[16]

      • Indifference: A <2-log10 difference in CFU/mL between the combination and the most active single agent.

      • Antagonism: A >2-log10 increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Workflow cluster_setup Experimental Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_tubes Prepare tubes with CAMHB and antibiotics (Single agents and combination) inoculate Inoculate with bacterial suspension (~5x10^5 - 10^6 CFU/mL) prep_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sampling Sample at 0, 4, 8, 12, 24 hours incubate->sampling serial_dilute Perform serial dilutions sampling->serial_dilute plate Plate on agar serial_dilute->plate count_cfu Incubate and count CFU/mL plate->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data interpret Interpret Synergy: (≥2-log10 decrease vs. most active agent) plot_data->interpret

Time-Kill Assay Workflow

E-test Synergy Assay

The E-test is a gradient diffusion method that can also be adapted for synergy testing.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • E-test strips for this compound and the second antibiotic

Procedure:

  • Inoculation: Swab the surface of an MHA plate with the standardized bacterial suspension to create a lawn.

  • Strip Application:

    • Place an E-test strip of the first antibiotic onto the agar surface.

    • Place an E-test strip of the second antibiotic perpendicularly to the first, with the intersection at the respective MIC values.[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Read the MIC value at the intersection of the elliptical inhibition zones.

    • Calculate the FICI as described for the checkerboard assay.

    • The interpretation of the FICI values is the same.

Mechanism of Action and Resistance

This compound is a prodrug that is converted to its active form, colistin.[5] Colistin is a cationic polypeptide that disrupts the integrity of the Gram-negative bacterial outer membrane by binding to lipopolysaccharides (LPS) and displacing divalent cations.[4][5][6] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, bacterial cell death.[4][5] Resistance to colistin can emerge through modifications of the LPS structure, reducing the binding affinity of colistin.[6]

Signaling Pathway Disruption

The primary mode of action of colistin is the physical disruption of the bacterial membrane. However, the downstream effects of this disruption can interfere with several cellular signaling pathways. The increased permeability of the membrane can lead to a loss of ion gradients, which are crucial for energy production and other cellular processes. The leakage of intracellular contents also represents a significant stress on the bacterium, which can trigger various stress response pathways.

Colistin_MoA cluster_membrane Bacterial Outer Membrane cluster_synergy Synergistic Action LPS Lipopolysaccharide (LPS) (Negative Charge) DivalentCations Mg2+, Ca2+ (Stabilizing LPS) Disruption Membrane Disruption & Permeabilization LPS->Disruption Colistin Colistin (Cationic Peptide) Colistin->LPS Electrostatic Interaction Colistin->DivalentCations Displaces Cations Leakage Leakage of Intracellular Contents Disruption->Leakage OtherAntibiotic Other Antibiotic CellDeath Bacterial Cell Death Leakage->CellDeath Target Intracellular Target OtherAntibiotic->Target Enhanced Entry Target->CellDeath

Mechanism of Colistin Action and Synergy

Conclusion

In vitro synergy testing is a crucial first step in evaluating the potential of this compound combination therapy. The protocols provided here for checkerboard, time-kill, and E-test assays offer standardized methods for assessing the interaction between colistin and other antibiotics. The quantitative data from numerous studies strongly suggest that combination therapy can be a viable strategy to enhance the efficacy of colistin against multidrug-resistant Gram-negative pathogens. Further in vivo and clinical studies are warranted to validate these in vitro findings.

References

Application Notes and Protocols for Nebulized Colistimethate Sodium in Respiratory Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nebulized colistimethate sodium (CMS) in the research of respiratory infections. Detailed protocols for key experiments are provided to facilitate study design and execution.

Introduction

This compound is a polycationic polypeptide antibiotic of the polymyxin class, utilized as a last-resort treatment for respiratory infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Nebulization delivers the drug directly to the site of infection in the lungs, achieving high local concentrations while minimizing systemic exposure and associated toxicities such as nephrotoxicity and neurotoxicity.[3][4] CMS is an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[5]

Mechanism of Action

Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. As a cationic molecule, it interacts with the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to increased permeability of the cell membrane, leakage of intracellular contents, and ultimately, cell death.[1][6]

cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Cations Divalent Cations (Ca²⁺, Mg²⁺) LPS->Cations stabilized by Disruption Membrane Disruption LPS->Disruption Colistin Colistin (Cationic) Colistin->LPS binds to Displacement Displacement Displacement->Cations displaces Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action of colistin.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of nebulized CMS are crucial for optimizing therapeutic regimens.

Pharmacokinetics: Following nebulization, high concentrations of colistin are achieved in the epithelial lining fluid (ELF) and lung tissue, often exceeding the minimum inhibitory concentration (MIC) for susceptible pathogens by several fold.[4][7] Systemic absorption is generally low, resulting in plasma colistin concentrations that are significantly lower than those observed with intravenous administration.[4][6] However, some systemic absorption does occur and can be variable among patients.[8][9]

Pharmacodynamics: The antibacterial activity of colistin is concentration-dependent.[6] The key PK/PD index for predicting the efficacy of colistin is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[6][10] Achieving a high fAUC/MIC in the ELF is the primary target for nebulized therapy.

Data Presentation

Table 1: Pharmacokinetic Parameters of Nebulized this compound
ParameterVibrating Mesh Nebulizer (VMN)Jet Nebulizer (JN)Reference
Dose 2 million IU2 million IU[8]
ELF AUC₀₋₂₄ (mg/L·h) 86.2 (46.0–185.9)91.5 (78.1–110.3)[8]
ELF Cₘₐₓ (mg/L) 10.4 (4.7–22.6)7.4 (6.2–10.3)[8]
Plasma AUC₀₋₂₄ (mg/L·h) 11.1 (6.5–16.9)5.5 (4.0–7.9)[9]
Plasma Cₘₐₓ (mg/L) 2.6 (1.1-3.8)1.1 (0.8-1.5)[9]

Values are presented as median (interquartile range). IU = International Units; ELF = Epithelial Lining Fluid; AUC₀₋₂₄ = Area under the concentration-time curve from 0 to 24 hours; Cₘₐₓ = Maximum concentration.

Table 2: Clinical and Microbiological Efficacy of Nebulized this compound
IndicationClinical Success RateMicrobiological Eradication RateReference
Ventilator-Associated Pneumonia (VAP) / Tracheobronchitis (VAT) (MDR Gram-negative bacteria) 70% (Pooled analysis of 12 studies)70% (Pooled analysis of 12 studies)[11]
Cystic Fibrosis with P. aeruginosa Significant decrease in sputum P. aeruginosa densityNot explicitly stated as eradication rate[12]
P. aeruginosa eradication in children with Cystic Fibrosis No significant difference between 30 mg and 75 mg dosesNo significant difference between 30 mg and 75 mg doses[5]
VAP due to Colistin-Only Susceptible A. baumannii 60.4%40.3%[13]

Experimental Protocols

Protocol for Preparation and Administration of Nebulized this compound

This protocol outlines the general steps for preparing and administering nebulized CMS for in vivo studies. Specific parameters may need to be optimized based on the animal model and nebulizer system.

Materials:

  • This compound for injection vial

  • Sterile 0.9% sodium chloride (saline) for injection

  • Sterile syringes and needles

  • Nebulizer (e.g., vibrating mesh or jet nebulizer) and associated tubing

  • Animal anesthesia equipment

  • Appropriate animal restraining device or ventilation system

Procedure:

  • Reconstitution:

    • Aseptically add a defined volume of sterile 0.9% sodium chloride to the CMS vial to achieve the desired concentration.[14] For example, for a 1 million unit vial, 3 mL of saline can be used.[14]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[15]

    • The reconstituted solution should be used promptly.[15]

  • Nebulizer Setup:

    • Assemble the nebulizer according to the manufacturer's instructions.

    • Transfer the reconstituted CMS solution into the nebulizer cup.

  • Animal Preparation and Administration:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Position the animal for optimal aerosol delivery (e.g., in a supine position for intratracheal delivery).

    • Connect the nebulizer to the animal's airway interface (e.g., endotracheal tube, nose cone).

    • Activate the nebulizer and administer the aerosol for the predetermined duration.

    • Monitor the animal's vital signs throughout the procedure.

start Start reconstitute Reconstitute CMS with sterile saline start->reconstitute setup Set up nebulizer reconstitute->setup transfer Transfer CMS solution to nebulizer cup setup->transfer anesthetize Anesthetize animal transfer->anesthetize position Position animal for aerosol delivery anesthetize->position connect Connect nebulizer to animal's airway position->connect administer Administer aerosol connect->administer monitor Monitor vital signs administer->monitor end End monitor->end

Caption: Experimental workflow for nebulized CMS administration.
Protocol for a Mouse Model of Pseudomonas aeruginosa Lung Infection

This protocol describes a model for establishing a lung infection in mice to evaluate the efficacy of nebulized CMS.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Tryptic Soy Broth (TSB) and Agar

  • Sterile saline

  • Spectrophotometer

  • Mice (e.g., C57BL/6)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Microsprayer or similar intratracheal delivery device

  • Equipment for bacterial enumeration (homogenizer, plates, incubator)

Procedure:

  • Bacterial Preparation:

    • Culture P. aeruginosa overnight in TSB at 37°C.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL), determined by optical density and confirmed by plating.[4]

  • Induction of Lung Infection:

    • Anesthetize the mouse.

    • Intratracheally inoculate a small volume (e.g., 20-50 µL) of the bacterial suspension using a microsprayer.[4]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer nebulized CMS as described in Protocol 5.1.

  • Efficacy Assessment:

    • At various time points post-treatment, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).

    • Compare the bacterial loads between treated and control groups.

start Start prep_bacteria Prepare bacterial inoculum start->prep_bacteria infect_mice Induce lung infection in mice prep_bacteria->infect_mice treatment Administer nebulized CMS infect_mice->treatment euthanize Euthanize mice at predetermined time points treatment->euthanize harvest_lungs Harvest and homogenize lungs euthanize->harvest_lungs enumerate_bacteria Enumerate bacterial load (CFU/g) harvest_lungs->enumerate_bacteria analyze Analyze and compare treatment groups enumerate_bacteria->analyze end End analyze->end

Caption: Workflow for in vivo efficacy testing.

Safety and Toxicity

While nebulized CMS is generally well-tolerated, potential adverse effects should be considered.

  • Bronchospasm: Inhalation of CMS can induce bronchospasm, particularly in patients with hyperreactive airways.[3][16] Pre-treatment with a bronchodilator may be necessary.

  • Nephrotoxicity and Neurotoxicity: Although systemic absorption is limited, high doses or prolonged therapy, especially in patients with pre-existing renal impairment, may lead to systemic toxicities.[3][10] Monitoring of renal function is advisable in such cases.

  • Other Side Effects: Cough, throat irritation, and a metallic taste are also reported side effects.[3][14]

Conclusion

Nebulized this compound is a valuable therapeutic option for respiratory infections caused by MDR Gram-negative bacteria. Its ability to achieve high local drug concentrations with limited systemic toxicity makes it an important tool in the fight against antimicrobial resistance. The protocols and data presented in these application notes provide a foundation for further research and development in this area.

References

Application Notes and Protocols for Colistimethate Sodium Dose Determination in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the determination of appropriate dosing regimens for colistimethate sodium (CMS) in preclinical animal studies. Accurate dose selection is critical for obtaining meaningful and reproducible data while minimizing animal toxicity. This document outlines key considerations, experimental protocols, and data presentation for efficacy and toxicity studies.

Key Considerations for Dose Determination

The determination of a suitable CMS dose for animal studies is a multifactorial process that requires careful consideration of the drug's unique properties and the experimental objectives. CMS is an inactive prodrug that is converted in vivo to its active form, colistin. This conversion rate can vary, and different commercial preparations of CMS use inconsistent labeling conventions (International Units vs. milligrams of colistin base activity), adding complexity to dose calculations.

A logical workflow for dose determination should be followed to ensure the selection of a relevant and effective dose. This typically involves in vitro characterization of the test organism's susceptibility, followed by in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies to establish exposure-response relationships, and finally, toxicity studies to define the therapeutic window.

Unit Conversion for this compound

A major source of error in CMS dosing is the inconsistent use of units. It is crucial to understand the conversions between International Units (IU), milligrams of CMS, and milligrams of colistin base activity (CBA).

Table 1: this compound Unit Conversion

UnitEquivalent toApproximate Conversion
1 mg of colistimethate12,500 IU-
1 mg of colistin base activity (CBA)~2.67 mg of colistimethate1 mg CBA ≈ 30,000 IU
1 million IU (MIU)~80 mg of colistimethate1 MIU ≈ 33.3 mg CBA

Note: These conversions are approximate and can vary slightly between different commercial products. It is essential to refer to the manufacturer's information for the specific product being used.[1][2][3][4][5]

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

The primary PK/PD index that correlates with the efficacy of colistin is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[6][7][8][9] Therefore, determining the MIC of the target pathogen is a critical first step. The target fAUC/MIC ratio for efficacy can vary depending on the pathogen and the site of infection. For Pseudomonas aeruginosa, fAUC/MIC targets for a 1- to 2-log reduction in bacterial load in murine thigh and lung infection models have been reported to be in the range of 12.2 to 45.9.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of colistin that inhibits the visible growth of a target bacterium.

Materials:

  • Colistin sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or broth for bacterial suspension preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water. Further dilute in CAMHB to achieve a concentration twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: a. Select isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the 2x concentrated colistin solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[11]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final colistin concentrations and bacterial density.

  • Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • MIC Determination: The MIC is the lowest concentration of colistin at which there is no visible growth.[10][11]

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of CMS against a bacterial infection in a localized site.

Materials:

  • 6-8 week old female ICR or CD-1 mice

  • Cyclophosphamide for inducing neutropenia

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

  • Sterile saline

  • This compound for injection

  • Anesthetic (e.g., ketamine/xylazine)

  • Tissue homogenizer

Protocol:

  • Induction of Neutropenia: To mimic conditions in immunocompromised patients, induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection).[12]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline from an overnight culture, adjusted to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.[12]

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer CMS subcutaneously or via another desired route.[6] Dosing regimens can be varied to investigate different total daily doses and dosing intervals.[6][13]

  • Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically excise the infected thigh muscle.

  • Bacterial Load Determination: a. Weigh the excised thigh tissue. b. Homogenize the tissue in a known volume of sterile saline. c. Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates. d. Incubate the plates overnight and enumerate the colony-forming units (CFU). e. Express the bacterial burden as log₁₀ CFU per gram of tissue.[12]

  • Data Analysis: Compare the bacterial counts between the treated groups and a vehicle-treated control group to determine the efficacy of the CMS regimen.

Rat Model of Colistin-Induced Nephrotoxicity

Objective: To assess the renal toxicity of different CMS dosing regimens.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound for injection

  • Metabolic cages

  • Blood collection tubes

  • 10% neutral-buffered formalin

  • Paraffin

  • Hematoxylin and eosin (H&E) stain

Protocol:

  • Animal Dosing: Administer CMS intramuscularly or intraperitoneally to rats at various doses (e.g., 150,000, 300,000, and 450,000 IU/kg/day) for a specified duration (e.g., 7 days).[1][14] Doses are typically divided (e.g., every 12 hours).[1][14] A control group should receive saline.

  • Sample Collection: a. Towards the end of the treatment period, place animals in metabolic cages for urine collection. b. At the end of the study, euthanize the animals and collect blood via cardiac puncture. c. Immediately excise the kidneys.

  • Biochemical Analysis: a. Centrifuge the blood to obtain serum and measure markers of kidney function, such as blood urea nitrogen (BUN) and creatinine. b. Analyze urine for markers of kidney injury, such as neutrophil gelatinase-associated lipocalin (NGAL).[14][15]

  • Histopathological Examination: a. Fix one kidney in 10% neutral-buffered formalin.[16] b. Process the fixed tissue, embed in paraffin, and section. c. Stain the sections with H&E. d. Examine the slides under a light microscope for evidence of renal damage, such as acute tubular necrosis.[14][15][16]

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different dosing regimens.

Table 2: Example Therapeutic Dosages of this compound in Animal Models

Animal ModelRoute of AdministrationDosageIndicationReference
MiceSubcutaneous5-160 mg/kg/dayP. aeruginosa thigh/lung infection[6]
MiceIntraperitoneal15 mg/kg/day for 7 daysNeurotoxicity study[17][18]
RatsIntramuscular150,000-450,000 IU/kg/day for 7 daysNephrotoxicity study[1][14]
RatsIntraperitoneal300,000 IU/kg/day for 7 daysNephrotoxicity study[19]

Table 3: Pharmacokinetic Parameters of Colistin in Animal Models

Animal ModelDose and RouteCmax (mg/L)AUC (mg*h/L)t1/2 (h)Reference
Mice (neutropenic, infected)5-40 mg/kg SCDose-dependentDose-dependent~4.0[6][8]
Rats28.1 mg/kg IV (CMS)---[7][13]

Table 4: Markers of Colistin-Induced Nephrotoxicity in Rats

Dose (IU/kg/day)DurationChange in Serum CreatinineChange in BUNHistopathological FindingsReference
150,0007 daysNo significant change-Minor tubular vacuolization in some animals[1][14]
300,0007 daysNo significant changeSignificant increaseProximal tubular injury[1][14][19]
450,0007 daysIncreased pCysC, no change in pCr-Acute tubular necrosis[1][14][15]

Visualizations

Workflow for Dose Determination

DoseDeterminationWorkflow cluster_in_vitro In Vitro Characterization cluster_pkpd In Vivo PK/PD Modeling cluster_toxicity Toxicity Assessment mic MIC Determination (Broth Microdilution) dose_selection Initial Dose Range Selection mic->dose_selection pk Pharmacokinetic Study (Single & Multiple Dose) pd Efficacy Study (e.g., Murine Thigh Infection Model) pk->pd pkpd_analysis Determine PK/PD Target (e.g., fAUC/MIC) pd->pkpd_analysis final_dose Final Dose Regimen Selection pkpd_analysis->final_dose nephro Nephrotoxicity Study (Rat Model) tox_analysis Determine Maximum Tolerated Dose (MTD) nephro->tox_analysis neuro Neurotoxicity Study (Mouse Model) neuro->tox_analysis tox_analysis->final_dose dose_selection->pk dose_selection->nephro dose_selection->neuro

Caption: Workflow for this compound dose determination in animal studies.

Signaling Pathways in Colistin-Induced Toxicity

ColistinToxicityPathways cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis cluster_ahr AhR Pathway colistin Colistin ros ↑ Reactive Oxygen Species (ROS) colistin->ros ahr ↑ AhR/CYP1A1 Expression colistin->ahr antioxidants ↓ Antioxidant Enzymes (SOD, CAT) ros->antioxidants mitochondria Mitochondrial Dysfunction ros->mitochondria nephrotoxicity Nephrotoxicity ros->nephrotoxicity neurotoxicity Neurotoxicity ros->neurotoxicity caspases ↑ Caspase Activation (Caspase-3, -9) mitochondria->caspases caspases->nephrotoxicity caspases->neurotoxicity ahr->ros

Caption: Key signaling pathways implicated in colistin-induced nephrotoxicity and neurotoxicity.[20][21][22][23][24][25][26]

References

Troubleshooting & Optimization

Technical Support Center: Colistimethate Sodium Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colistimethate sodium (CMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CMS in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMS) and how does it relate to colistin?

A1: this compound (CMS) is the inactive prodrug of colistin, an antibiotic used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[1] CMS is produced by the reaction of colistin with formaldehyde and sodium bisulfite.[1] In aqueous solutions, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and the active drug, colistin.[1] This conversion is essential for its antibacterial activity.

Q2: What are the main factors that influence the stability of CMS in aqueous solutions?

A2: The stability of CMS in aqueous solutions is primarily influenced by temperature, the type of diluent used, pH, and the duration of storage.[2][3] Higher temperatures and the presence of salts (e.g., in saline solutions) can accelerate the hydrolysis of CMS to colistin.[2][3]

Q3: What is the recommended solvent for reconstituting lyophilized CMS powder?

A3: The immediate diluent recommended by major manufacturers is sterile water.[2] Reconstituted CMS in saline is significantly less stable than in sterile water.[2][3]

Q4: How long can I store a reconstituted CMS solution?

A4: For laboratory purposes, it is best practice to use freshly prepared solutions. However, studies have shown that CMS reconstituted in sterile water is stable for up to 24 hours with minimal degradation when stored at temperatures ranging from -70°C to 21°C.[2][4][5] Colder storage temperatures are recommended to minimize spontaneous hydrolysis.[2][4] Some manufacturer guidelines suggest that the reconstituted solution may be stored at 2 to 8°C or between 20 and 25°C and used within 7 days.[6] However, for experimental consistency, minimizing storage time is advisable.

Q5: How does pH affect the stability of CMS solutions?

A5: The hydrolysis of CMS is accelerated under acidic conditions.[7] While comprehensive quantitative data across a wide pH range is limited, it is known that a lower pH will lead to a faster conversion of CMS to colistin. One study investigated the stability of CMS in phosphate-buffered saline (PBS) at a physiological pH of 7.4.[3] For experiments requiring a buffered solution, it is crucial to validate the stability of CMS under the specific pH and buffer conditions being used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Variability in experimental results between batches of CMS solution. Inconsistent preparation of CMS solutions. Degradation of CMS to colistin due to improper storage (time, temperature). Use of different diluents (e.g., saline vs. sterile water).Always prepare fresh CMS solutions for each experiment using sterile water for injection.[2] If storage is necessary, store at 2-8°C for no longer than 24 hours and be consistent with the storage time across all experiments.[2][4] Standardize the reconstitution protocol and ensure all personnel follow the same procedure.
Precipitate forms in the CMS solution. High concentration of CMS. Interaction with components of the buffer or media. pH of the solution is outside the optimal range.Ensure the concentration of CMS does not exceed its solubility in the chosen solvent. Visually inspect solutions for any particulate matter before use.[6] If using a buffer, ensure all components are compatible with CMS. Perform a small-scale compatibility test if unsure.
Observed toxicity in cell-based assays is higher than expected. Significant hydrolysis of CMS to the more toxic colistin.[5] Incorrect dosage calculation.Prepare CMS solutions immediately before use to minimize the formation of colistin.[4] Analyze the concentration of both CMS and free colistin in your stock solution using a validated analytical method like HPLC. Ensure that dosing is based on colistin base activity as specified by the manufacturer.[2]
Difficulty in achieving reproducible chromatographic separation of CMS and colistin. Inappropriate HPLC column or mobile phase. On-going degradation of CMS in the sample vial within the autosampler.Use a C18 column and a gradient elution with a mobile phase containing acetonitrile and an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid).[8] Keep sample vials in the autosampler cooled to 4°C to minimize degradation during the analytical run.

Data Presentation

Table 1: Stability of this compound (75 mg/mL) in Sterile Water at Various Temperatures over 24 Hours

Storage Temperature (°C)Time (hours)Total Colistin A and B Formation (%)[2]
214< 1.0
8< 1.0
24< 1.0
04< 1.0
8< 1.0
24< 1.0
-204< 1.0
8< 1.0
24< 1.0
-704< 1.0
8< 1.0
24< 1.0

Data summarized from a study by Healan et al. (2012). The study showed that reconstituted this compound was stable (<1.0% colistin A/B formation) for up to 24 hours under all tested conditions.[2]

Table 2: Comparison of CMS Stability in Different Diluents

DiluentStorage ConditionObservation
Sterile Water24 hours at 21°C< 1.0% formation of colistin A and B.[2]
Saline (0.9% NaCl)Not specifiedSignificantly less stable than when reconstituted in sterile water.[2][3]
Phosphate-Buffered Saline (PBS) pH 7.4Not specifiedHydrolysis of CMS is evident.[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Experiments

  • Materials:

    • Lyophilized this compound (potency expressed as colistin base activity).

    • Sterile water for injection.

    • Sterile, pyrogen-free vials and syringes.

  • Procedure:

    • Bring the lyophilized CMS vial and sterile water for injection to room temperature.

    • Following the manufacturer's instructions, reconstitute the CMS by adding the specified volume of sterile water for injection to the vial.[6][9] For example, a 150 mg vial is often reconstituted with 2 mL of sterile water to yield a concentration of 75 mg/mL of colistin base activity.[6][9]

    • Gently swirl the vial to dissolve the powder completely.[6][9] Avoid vigorous shaking to prevent frothing.[6][9]

    • Visually inspect the solution for any particulate matter or discoloration.[6] Do not use if either is observed.

    • For immediate use, dilute the reconstituted solution to the desired final concentration using the appropriate cell culture medium or buffer.

    • If short-term storage is necessary, store the reconstituted stock solution at 2-8°C and use within 24 hours.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing of CMS

This protocol is a general guideline based on published methods.[8][10] Method validation is required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.05% (v/v) trifluoroacetic acid (TFA) in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Chromatographic Conditions:

    • Gradient Elution: A typical gradient could be from 20% B to 50% B over 10 minutes.[8] The gradient should be optimized to achieve good resolution between CMS and colistin peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.[10]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Prepare a stock solution of CMS in sterile water at a known concentration.

    • At specified time points, withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase A to a concentration within the linear range of the assay.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject prepared samples, along with standard solutions of CMS and colistin for peak identification and quantification.

    • Monitor the decrease in the peak area of CMS and the increase in the peak area of colistin over time to determine the stability.

Mandatory Visualizations

Hydrolysis_Pathway CMS This compound (CMS) (Inactive Prodrug) Intermediates Partially Sulfomethylated Derivatives CMS->Intermediates Hydrolysis Colistin Colistin (Active Antibiotic) Intermediates->Colistin Further Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Reconstitution Reconstitute CMS in Sterile Water Storage Store under Defined Conditions (Temperature, Time) Reconstitution->Storage Sampling Withdraw Aliquots at Time Points Storage->Sampling Dilution Dilute Samples for Analysis Sampling->Dilution HPLC HPLC Analysis Dilution->HPLC Data Data Acquisition (Peak Area) HPLC->Data Stability Determine Stability (% Degradation) Data->Stability

References

Technical Support Center: Colistimethate Sodium Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors influencing the hydrolysis rate of colistimethate sodium (CMS). Understanding these factors is critical for accurate experimental design, ensuring the stability of CMS solutions, and obtaining reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMS) and why is its hydrolysis a concern?

A1: this compound is an inactive prodrug of the antibiotic colistin.[1] When reconstituted in an aqueous solution, CMS undergoes spontaneous hydrolysis, converting into active colistin. This conversion is essential for its antibacterial activity. However, the rate of this hydrolysis is influenced by several factors. Uncontrolled hydrolysis can lead to an administration of elevated levels of active colistin, which has been associated with increased risks of nephrotoxicity and neurotoxicity.[2][3] Therefore, understanding and controlling the hydrolysis rate is crucial for both clinical applications and in vitro experiments.

Q2: What are the primary factors that affect the hydrolysis rate of CMS?

A2: The main factors influencing the rate of CMS hydrolysis are:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[2]

  • pH: The hydrolysis of CMS is pH-dependent, with acidic conditions known to increase the rate of conversion to colistin.[4]

  • Concentration: The concentration of the CMS solution can also impact the rate of hydrolysis.

  • Diluent Composition: The type of aqueous solution used to reconstitute CMS plays a critical role. For instance, CMS is considerably less stable in saline solutions compared to sterile water.[2][5]

Q3: How does storage temperature affect the stability of reconstituted CMS?

A3: Lowering the storage temperature is a key strategy to minimize the spontaneous hydrolysis of CMS.[2] Storing reconstituted CMS at refrigerated or frozen temperatures can significantly slow down the formation of active colistin. For example, a study showed that CMS reconstituted in sterile water is stable for up to 24 hours at temperatures ranging from -70°C to 21°C, with minimal formation of colistin A and B.[2][3]

Q4: What is the impact of the reconstitution diluent on CMS stability?

A4: The choice of diluent is a critical factor. Manufacturers typically recommend reconstituting CMS with sterile water for injection.[6] Studies have demonstrated that CMS is significantly less stable when reconstituted in saline (0.9% sodium chloride) compared to sterile water.[2][5] Therefore, for experimental consistency and to minimize premature hydrolysis, it is advisable to use sterile water unless the experimental protocol specifically requires a different diluent.

Q5: How does pH influence the rate of CMS hydrolysis?

A5: The rate of CMS hydrolysis is accelerated under acidic conditions.[4] While the relationship is well-established, detailed quantitative data across a wide range of pH values is limited in publicly available literature. For experiments where pH is a critical parameter, it is recommended to conduct preliminary stability studies at the specific pH of the experimental buffer to determine the rate of colistin formation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent experimental results Variation in the amount of active colistin due to uncontrolled CMS hydrolysis.- Standardize the time between CMS reconstitution and use in experiments. - Control the temperature of the CMS solution throughout the experiment. - Use a consistent and appropriate diluent (preferably sterile water) for reconstitution.
Higher than expected biological activity or toxicity Excessive hydrolysis of CMS to active colistin prior to or during the experiment.- Reconstitute CMS immediately before use. - If storage is necessary, store the reconstituted solution at a low temperature (e.g., 2-8°C or frozen) for the shortest possible time.[2] - Verify the stability of CMS under your specific experimental conditions (temperature, pH, and buffer composition).
Low or no biological activity Insufficient hydrolysis of CMS to active colistin.- Ensure that the experimental conditions (e.g., incubation time, temperature) are sufficient for the conversion of CMS to active colistin if the active form is required for the experiment.
Precipitation in the reconstituted solution Potential degradation or interaction with buffer components.- Visually inspect the solution for particulate matter before use.[6] - Ensure the compatibility of CMS with all components of your experimental buffer system.

Data on CMS Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of Reconstituted this compound (75 mg/mL in Sterile Water) at Various Temperatures

Storage Temperature (°C)Time (hours)Total Colistin A and B Formation (%)
2124< 1.0
024< 1.0
-2024< 1.0
-7024< 1.0

Source: Adapted from Healan, A. M., et al. (2012). Antimicrobial Agents and Chemotherapy.[2]

Table 2: Influence of Diluent and Temperature on Colistin Formation from CMS

CMS ConcentrationDiluentStorage Temperature (°C)Storage TimeColistin Formation (%)
200 mg/mLWater for Injection47 days< 0.1
200 mg/mLWater for Injection257 days< 0.1
4 mg/mL5% Glucose or 0.9% Saline448 hours< 0.3
4 mg/mL5% Glucose or 0.9% Saline2548 hours< 4.0

Note: This data highlights that both lower concentration and higher temperature increase the rate of hydrolysis.

Experimental Protocols

Protocol 1: Reconstitution of this compound for Injection

This protocol is based on standard manufacturer recommendations.

Materials:

  • Vial of this compound for injection (e.g., 150 mg colistin base activity).

  • Sterile Water for Injection, USP.

  • Sterile syringe and needle.

Procedure:

  • Withdraw the recommended volume of Sterile Water for Injection, USP (e.g., 2.0 mL for a 150 mg vial) into a sterile syringe.[6]

  • Inject the sterile water into the vial of this compound.

  • Gently swirl the vial to dissolve the lyophilized powder. Avoid vigorous shaking to prevent frothing.[6]

  • The reconstituted solution will have a concentration equivalent to 75 mg/mL of colistin base activity.[6]

  • Visually inspect the reconstituted solution for any particulate matter or discoloration before use.[6]

  • For immediate use, proceed with the experimental dilution. For storage, refer to the stability data and recommendations. The reconstituted solution can be stored in a refrigerator at 2° to 8°C or at room temperature (20° to 25°C) and used within 7 days.[6]

Protocol 2: Analysis of Colistin Formation from CMS using High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol based on methods described in the literature for quantifying colistin.

Objective: To determine the percentage of CMS that has hydrolyzed to colistin in a given sample.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column.

  • Mobile phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water).

  • Colistin standard.

  • CMS sample to be analyzed.

Procedure:

  • Sample Preparation: Dilute the CMS sample to a suitable concentration within the linear range of the HPLC assay using the mobile phase or an appropriate diluent.

  • Standard Preparation: Prepare a series of colistin standards of known concentrations to generate a calibration curve.

  • Chromatographic Conditions:

    • Set the UV detector to an appropriate wavelength for detecting colistin (e.g., 214 nm).

    • Equilibrate the C18 column with the mobile phase at a constant flow rate.

    • A gradient elution is typically used to achieve good separation of colistin A and colistin B from other components.

  • Analysis:

    • Inject the prepared standards and the CMS sample into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to colistin A and colistin B based on the retention times of the standards.

  • Quantification:

    • Calculate the area under the peaks for colistin A and colistin B in the sample chromatogram.

    • Use the calibration curve generated from the colistin standards to determine the concentration of colistin A and B in the sample.

    • The percentage of colistin formation can be calculated based on the initial concentration of the CMS solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result reconstitution Reconstitute CMS with Sterile Water storage Store at Defined Temperature and Time reconstitution->storage hplc HPLC Analysis (C18 column, UV detection) storage->hplc quantification Quantify Colistin A and B using Calibration Curve hplc->quantification calculation Calculate Percentage of CMS Hydrolysis quantification->calculation

Caption: Experimental workflow for assessing this compound stability.

factors_affecting_hydrolysis cluster_factors Influencing Factors CMS This compound (CMS) Hydrolysis Hydrolysis Rate CMS->Hydrolysis undergoes Colistin Active Colistin Hydrolysis->Colistin yields Temp Temperature Temp->Hydrolysis pH pH pH->Hydrolysis Concentration Concentration Concentration->Hydrolysis Diluent Diluent Composition Diluent->Hydrolysis

Caption: Key factors influencing the rate of this compound hydrolysis.

References

Technical Support Center: Colistimethate Sodium (CMS) Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of colistimethate sodium (CMS) during experimental procedures. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMS) and why is its stability a concern?

A1: this compound (CMS) is an inactive prodrug of the potent antibiotic colistin. In aqueous solutions, CMS undergoes spontaneous hydrolysis to form active colistin (primarily colistin A and B).[1][2][3][4] This conversion is a critical issue because the active colistin has significantly higher nephrotoxicity and neurotoxicity.[1][2] Uncontrolled degradation of CMS to colistin during an experiment can lead to inaccurate and irreproducible results, as well as unintended cytotoxicity.

Q2: What are the primary factors that cause CMS to degrade into colistin?

A2: The hydrolysis of CMS is influenced by several factors:

  • Time: The longer CMS remains in an aqueous solution, the greater the extent of its conversion to colistin.

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[1][5] Conversely, colder temperatures help to slow this degradation.[3][4]

  • pH: Acidic conditions can increase the rate of hydrolysis.[5]

  • Diluent/Solvent: The type of solution used to reconstitute and dilute CMS is critical. Studies have shown that CMS is substantially less stable when diluted in saline (0.9% sodium chloride) compared to sterile water.[4][6]

Q3: How should I prepare and store my CMS stock solutions to ensure stability?

A3: To maximize stability, always reconstitute lyophilized CMS powder with sterile water.[4] For short-term storage (up to 24 hours), solutions can be kept at temperatures ranging from 21°C down to -70°C with minimal (<1%) conversion to colistin.[2][3][4] For longer-term storage, it is recommended to store aliquots at -70°C or -80°C and to avoid multiple freeze-thaw cycles.[1][3]

Q4: Can I prepare my final experimental solutions (e.g., in cell culture media) in advance?

A4: It is strongly recommended to prepare final dilutions of CMS in experimental media (like cell culture media or physiological buffers) immediately before use. The physiological conditions of these media (37°C, neutral pH, presence of salts) can accelerate the hydrolysis of CMS. Preparing solutions in advance can lead to significant and variable concentrations of active colistin by the time the experiment begins.

Troubleshooting Guide

Issue 1: I'm observing higher-than-expected toxicity or antimicrobial activity in my experiments.

Potential Cause Troubleshooting Action
Excessive CMS Degradation The increased toxicity is likely due to the presence of active colistin.
1. Review Preparation Protocol: Ensure you are reconstituting CMS in sterile water, not saline.[6]
2. Check Storage Conditions: Confirm that stock solutions were stored at appropriate cold temperatures (4°C for short-term, ≤-70°C for long-term).[1][3]
3. Minimize Incubation Time: Prepare final dilutions immediately before adding them to your experimental setup. Do not pre-incubate CMS in warm media.
4. Quantify Degradation: If the problem persists, consider using an analytical method like HPLC to quantify the amount of colistin present in your solutions (see Protocol 2).[7][8]

Issue 2: My experimental results are inconsistent and not reproducible.

Potential Cause Troubleshooting Action
Variable CMS Degradation Inconsistent results often stem from variable amounts of active colistin between experimental runs.
1. Standardize Solution Handling: Implement a strict, consistent protocol for the time between solution preparation and experimental use. Use a workflow like the one described in the "Recommended Experimental Workflow" diagram.
2. Avoid Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation that can occur with repeated freezing and thawing.[3]
3. Verify pH of Media: Ensure the pH of your experimental media is consistent between batches, as pH shifts can alter the rate of CMS hydrolysis.[5]

Data on CMS Stability

The following tables summarize the stability of CMS under various conditions, expressed as the percentage of CMS converted to active colistin.

Table 1: Stability of CMS (75 mg/mL) in Sterile Water Over 24 Hours

Data synthesized from Healan et al., 2012.[3][4]

Storage Temperature4 hours8 hours24 hours
21°C (Room Temp)< 1.0%< 1.0%< 1.0%
4°C (Refrigerated)< 1.0%< 1.0%< 1.0%
-20°C (Frozen)< 1.0%< 1.0%< 1.0%
-70°C (Deep Freeze)< 1.0%< 1.0%< 1.0%

Table 2: Stability of CMS (0.8 mg/mL) in 0.9% Saline at 4°C

Data synthesized from Abdulla et al., 2015.[9][10]

Storage Duration% CMS Degraded to Colistin
3 Days < 0.5%
7 Days < 5.0%

Experimental Protocols

Protocol 1: Recommended Preparation of CMS Solutions for In Vitro Experiments

  • Reconstitution of Stock Solution:

    • Allow the lyophilized CMS vial to reach room temperature.

    • Aseptically reconstitute the CMS powder with sterile water for injection to a desired high concentration (e.g., 75 mg/mL).[4] Do NOT use saline for reconstitution.[6]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes.

    • For use within 24 hours, store aliquots at 4°C.

    • For long-term storage, flash-freeze the aliquots and store them at ≤-70°C.[1] Avoid multiple freeze-thaw cycles.[3]

  • Preparation of Working Solution:

    • Just before starting your experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using your pre-warmed experimental medium (e.g., cell culture medium, buffer).

    • Use this working solution immediately. Do not store diluted working solutions.

Protocol 2: Quantification of CMS and Colistin by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the most common analytical method for accurately measuring the concentrations of both CMS and its degradation product, colistin.[7][8][11]

  • Principle: The method separates CMS from colistin based on their different chemical properties as they pass through an HPLC column.

  • Sample Preparation: Samples from your experiment (e.g., stock solutions, media samples) are typically treated to precipitate proteins and then injected into the HPLC system.

  • Chromatographic Separation:

    • A C18 reverse-phase column is commonly used.[12]

    • A mobile phase gradient, often consisting of acetonitrile and an aqueous solution with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the compounds.[7][12]

  • Detection: A UV detector set to a low wavelength (e.g., 214-215 nm) is used to detect and quantify the peaks corresponding to colistin A, colistin B, and the various components of CMS.[7][12]

  • Quantification: The concentration of each compound is determined by comparing the area of its chromatographic peak to a standard curve generated from reference standards of known concentrations.

Visual Guides

G cluster_factors Accelerating Factors CMS This compound (CMS) (Inactive Prodrug) Hydrolysis Spontaneous Hydrolysis in Aqueous Solution CMS->Hydrolysis Colistin Colistin A & B (Active, Toxic) Hydrolysis->Colistin Time Increased Time Time->Hydrolysis Temp Higher Temperature Temp->Hydrolysis pH Acidic pH pH->Hydrolysis Saline Saline Diluent Saline->Hydrolysis

Caption: The degradation pathway of this compound (CMS) to active Colistin.

G start Start: Lyophilized CMS reconstitute 1. Reconstitute in Sterile Water start->reconstitute aliquot 2. Aliquot into Single-Use Tubes reconstitute->aliquot store 3. Store Immediately (4°C or -70°C) aliquot->store prepare 4. Prepare Working Solution (Immediately Before Use) store->prepare use 5. Use in Experiment prepare->use ccp Critical Point: Minimize time from Step 4 to Step 5 end End of Experiment use->end

Caption: Recommended experimental workflow for handling CMS solutions.

G issue Issue: Inconsistent or Toxic Results q_diluent Was CMS reconstituted in sterile water? issue->q_diluent q_storage Was it stored properly (cold, limited time)? q_diluent->q_storage Yes res_diluent Action: Use sterile water. Saline accelerates degradation. q_diluent->res_diluent No q_timing Was the working solution used immediately? q_storage->q_timing Yes res_storage Action: Store aliquots at 4°C (short) or ≤-70°C (long). Avoid freeze-thaw cycles. q_storage->res_storage No res_timing Action: Prepare final dilutions just before adding to the experiment. q_timing->res_timing No ok Cause is likely not CMS degradation. Investigate other variables. q_timing->ok Yes

Caption: Troubleshooting flowchart for unexpected experimental results with CMS.

References

Technical Support Center: Optimizing Colistimethate Sodium Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistimethate sodium (CMS). The focus is on optimizing dosage to minimize nephrotoxicity while maintaining antibacterial efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during pre-clinical and clinical research involving CMS.

Problem 1: High variability in nephrotoxicity markers (e.g., serum creatinine, BUN) in an in vivo animal study.

  • Question: We are observing significant variability in serum creatinine and BUN levels across our animal subjects receiving the same CMS dose. What could be the cause, and how can we troubleshoot this?

  • Answer: High variability in nephrotoxicity markers can confound experimental results. Several factors could be contributing to this issue. Here are some troubleshooting steps:

    • Standardize Administration: Ensure absolute consistency in the route (e.g., intravenous, intraperitoneal) and volume of CMS administration. Dosing should be precisely calculated based on the ideal body weight of each animal.[1][2]

    • Monitor Hydration Status: Dehydration can exacerbate kidney injury. Ensure all animals have unrestricted access to water.

    • Acclimatization Period: A proper acclimatization period before the experiment is crucial to reduce stress-related physiological variations that can impact kidney function.

    • Verify CMS Batch: Confirm the potency and purity of the CMS batch being used, as variations can affect toxicity profiles.

    • Concurrent Medications: Review if any other administered substances could have nephrotoxic potential. The co-administration of other nephrotoxic drugs is a known risk factor for colistin-induced nephrotoxicity.[3]

Problem 2: In our in vitro kidney cell line model (e.g., HK-2), we observe excessive cytotoxicity even at low colistin concentrations.

  • Question: Our in vitro experiments with a human kidney cell line are showing high levels of cell death at colistin concentrations that are considered therapeutic. Why is this happening and how can we refine our model?

  • Answer: This is a common challenge in in vitro studies of colistin toxicity. The key reason is the difference between the prodrug and the active form:

    • Use of the Prodrug: In clinical settings, this compound (CMS), an inactive prodrug, is administered. It is then converted in vivo to the active, and more toxic, colistin. Many in vitro studies use colistin sulfate directly, which can be significantly more cytotoxic to renal cells.

    • Optimization: To better mimic the in vivo situation, consider using CMS in your in vitro model, although the conversion to active colistin might be limited. Alternatively, use very low concentrations of colistin sulfate that are more representative of the levels of active colistin seen in the kidneys in vivo.

Problem 3: A potential nephroprotective agent shows no effect against colistin-induced kidney injury in our animal model.

  • Question: We are testing a novel antioxidant as a co-therapy to reduce colistin nephrotoxicity, but we are not seeing any protective effect. What are the possible reasons?

  • Answer: While oxidative stress is a major mechanism of colistin-induced nephrotoxicity, other pathways are also involved.[4] Consider the following:

    • Pharmacokinetic Interactions: Investigate potential pharmacokinetic interactions between colistin and your protective agent. The co-administered agent might alter the distribution or clearance of colistin, or vice-versa.

    • Targeting Multiple Pathways: The chosen agent may be a potent antioxidant but may not address other key mechanisms of colistin toxicity, such as apoptosis and inflammation. Consider agents with pleiotropic effects or combination therapies that target multiple pathways.

    • Dose and Timing: Re-evaluate the dose and timing of administration of the protective agent. It may need to be administered prior to or concurrently with colistin to exert its protective effects.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of CMS dosage and the management of nephrotoxicity.

Q1: What are the primary mechanisms of colistin-induced nephrotoxicity?

A1: Colistin-induced nephrotoxicity is a complex process involving multiple mechanisms:

  • Direct Tubular Damage: Colistin has a cationic charge and interacts with the anionic phospholipids of renal tubular cell membranes, leading to increased permeability, cell swelling, and lysis.

  • Oxidative Stress: Colistin can induce the production of reactive oxygen species (ROS) in renal cells, leading to an imbalance in the oxidant/antioxidant status. This results in lipid peroxidation, protein damage, and DNA damage.[4]

  • Apoptosis: Colistin can trigger programmed cell death (apoptosis) in renal tubular cells through various signaling pathways.

  • Inflammation: Colistin can induce an inflammatory response in the kidneys, further contributing to tissue damage.

Q2: What is the role of a loading dose in CMS therapy, and does it increase the risk of nephrotoxicity?

A2: A loading dose is recommended to rapidly achieve therapeutic plasma concentrations of colistin.[5][6] Failing to administer an adequate loading dose can result in sub-optimal drug levels for the initial days of therapy. While higher doses are associated with an increased risk of nephrotoxicity, an optimized loading dose based on the patient's renal function is crucial to balance efficacy and safety.[6] Individualized loading doses based on creatinine clearance can help in achieving therapeutic targets quickly while minimizing the risk of toxic concentrations.[1][7]

Q3: How can therapeutic drug monitoring (TDM) be used to optimize CMS dosage?

A3: TDM is a critical tool for individualizing CMS therapy to maximize efficacy and minimize toxicity. The primary goal of TDM for colistin is to maintain plasma concentrations within a therapeutic window.

  • Target Trough Concentrations: The suggested target for colistin trough concentrations is typically between 2-4 mg/L.[1]

  • Sampling Time: The first trough sample should be taken immediately before the second maintenance dose (i.e., at 24 hours if dosing is every 12 hours).[1][3]

  • Frequency of Monitoring: Renal function should be monitored daily for the first week of therapy. If stable, monitoring can be reduced to every 2-3 days.[1]

Q4: What are the most promising biomarkers for the early detection of colistin-induced nephrotoxicity?

A4: Traditional markers of kidney function like serum creatinine and BUN are often delayed indicators of renal damage. Several novel biomarkers are being investigated for the early detection of colistin-induced nephrotoxicity:

  • Kidney Injury Molecule-1 (KIM-1): KIM-1 is a protein that is upregulated in the proximal tubule epithelial cells upon injury and is a specific marker of tubular damage.[8][9] Urinary KIM-1 levels have been shown to increase earlier than serum creatinine in animal models of colistin nephrotoxicity.[10]

  • Cystatin C: Cystatin C is a protein that is freely filtered by the glomerulus and completely reabsorbed by the proximal tubules. Increased urinary levels of Cystatin C can indicate tubular dysfunction.[11]

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): NGAL is another protein that is upregulated in response to kidney injury and can be detected in both plasma and urine.[9]

Data Presentation

Table 1: Recommended CMS Loading and Maintenance Doses Based on Renal Function

Creatinine Clearance (mL/min)Loading Dose (Million International Units - MIU)Maintenance Dose (MIU) and Frequency
> 5094.5 every 12 hours
30 - 49.993 every 12 hours
10 - 29.992.5 every 12 hours
< 1091.75 every 12 hours
Hemodialysis91.5 every 12 hours (post-dialysis on dialysis days)

Data synthesized from NHS Tayside and Public Health Wales guidelines.[1][12]

Table 2: Comparison of Nephrotoxicity Rates in Different Colistin Dosing Regimens

StudyDosing RegimenComparatorNephrotoxicity Rate (Colistin Group)Nephrotoxicity Rate (Comparator Group)
Meta-analysis of 5 RCTs9 MIU/day with loading doseβ-lactam-based regimens36.2%14.8%
Thongkoom et al. (2017)Loading dose (9 MIU) vs. No loading doseNo loading dose50.67%22.22%
Deryke et al. (2010)5.1 ± 2.4 mg/kg/day-33%-
Randomized Clinical TrialHigh dose (9 MIU loading, 4.5 MIU q12h) vs. Conventional dose (2 MIU q8h)Conventional dose60%15%

Data from a meta-analysis and individual clinical studies.[2][6][11][13]

Experimental Protocols

Protocol: Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) in a Rat Model of Colistin-Induced Nephrotoxicity

This protocol outlines a general procedure for the assessment of urinary KIM-1 as an early biomarker of colistin-induced kidney injury in rats.

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats.

    • House animals in metabolic cages to allow for urine collection.

    • Divide animals into a control group (receiving saline) and a colistin-treated group.

  • Colistin Administration:

    • Administer this compound intraperitoneally or intravenously at a dose known to induce nephrotoxicity (e.g., 20 mg/kg/day).

    • The total daily dose can be divided into two injections to maintain stable plasma concentrations.

  • Urine Collection:

    • Collect urine samples at baseline (before colistin administration) and at various time points post-administration (e.g., 24, 48, 72, 96, and 120 hours).

    • Centrifuge the urine samples to remove debris and store the supernatant at -80°C until analysis.

  • KIM-1 Measurement (ELISA):

    • Use a commercially available rat KIM-1 ELISA kit.

    • Thaw urine samples on ice.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Preparing standards and samples.

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating the plate.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of KIM-1 in each urine sample based on the standard curve.

    • Normalize the urinary KIM-1 concentration to the urinary creatinine concentration to account for variations in urine dilution.[10]

    • Compare the normalized KIM-1 levels between the colistin-treated and control groups at each time point.

Mandatory Visualization

Colistin_Nephrotoxicity_Pathway Colistin Colistin RenalTubularCell Renal Tubular Epithelial Cell Colistin->RenalTubularCell Uptake MembraneDisruption Membrane Disruption RenalTubularCell->MembraneDisruption Direct Interaction ROS Increased Reactive Oxygen Species (ROS) RenalTubularCell->ROS Inflammation Inflammation RenalTubularCell->Inflammation CellLysis Cell Swelling & Lysis MembraneDisruption->CellLysis MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis AKI Acute Kidney Injury (Nephrotoxicity) Apoptosis->AKI Inflammation->AKI CellLysis->AKI TDM_Workflow Start Initiate CMS Therapy (Loading Dose) CollectSample Collect Trough Blood Sample (before 2nd maintenance dose) Start->CollectSample MeasureConcentration Measure Colistin Plasma Concentration CollectSample->MeasureConcentration CompareTarget Compare to Target Range (2-4 mg/L) MeasureConcentration->CompareTarget InRange Concentration in Range CompareTarget->InRange Yes AdjustDose Adjust Maintenance Dose CompareTarget->AdjustDose No ContinueMonitoring Continue Monitoring (Renal function, Clinical status) InRange->ContinueMonitoring AdjustDose->CollectSample

References

Technical Support Center: Colistimethate Sodium Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistimethate sodium (CMS). The information addresses common issues related to its solubility and stability in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMS) and why is its solubility a concern?

This compound is a prodrug of the antibiotic colistin. It is used to treat infections caused by multidrug-resistant Gram-negative bacteria.[1] CMS itself is less active and less toxic than colistin. In aqueous solutions, CMS undergoes spontaneous hydrolysis to form a mixture of partially sulfomethylated derivatives and the active drug, colistin.[1][2][3][4] This conversion is a critical concern because the formation of the more toxic colistin can impact experimental results and has been associated with nephrotoxicity and neurotoxicity in clinical settings.[2][4]

Q2: What is the recommended solvent for reconstituting this compound?

The major manufacturers recommend reconstituting lyophilized CMS powder with sterile water.[2][3]

Q3: Can I use saline or phosphate-buffered saline (PBS) to dissolve this compound?

It is strongly discouraged to use saline (0.9% sodium chloride) or phosphate-buffered saline (PBS) for reconstituting or diluting CMS for storage. Studies have shown that reconstituted CMS is significantly less stable in saline compared to sterile water.[2][3] Similarly, degradation of CMS has been observed in isotonic phosphate buffer (pH 7.4) at 37°C.[5]

Q4: How does temperature affect the stability of reconstituted this compound?

Lower temperatures decrease the rate of hydrolysis of CMS to colistin. Reconstituted CMS in sterile water is stable for up to 24 hours at temperatures of 21°C, 0°C, -20°C, and -70°C, with minimal formation of colistin A and B.[2][4] To minimize spontaneous hydrolysis, colder storage temperatures are recommended.[2]

Q5: Does the concentration of this compound in solution affect its stability?

Yes, the concentration of CMS can impact its stability. At higher concentrations (e.g., >70 mg/mL), CMS molecules can form aggregates or micelles. This self-assembly can protect the individual CMS molecules from hydrolysis, leading to enhanced stability.[6] Conversely, at lower, clinically relevant concentrations, the conversion to colistin can be more rapid.[6]

Q6: How does pH influence the stability of this compound?

The hydrolysis of this compound is accelerated under acidic conditions.[7] One study noted that at pH 5.0, the conversion to colistin is a rate-limiting step.[7] Therefore, using acidic buffers will likely lead to faster degradation of CMS.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate formation or cloudiness in the solution. - Hydrolysis and aggregation: CMS hydrolysis to colistin can lead to the formation of less soluble aggregates, especially in certain buffers or at specific pH values. - Buffer incompatibility: The components of your buffer system may be interacting with CMS or its degradation products.1. Use sterile water for reconstitution: Avoid using saline or phosphate buffers for initial reconstitution. 2. Prepare fresh solutions: Use freshly prepared solutions whenever possible, especially for critical experiments. 3. Control the temperature: Maintain low temperatures (2-8°C) during storage and handling to slow down hydrolysis. 4. Evaluate your buffer system: If you must use a buffer, perform a stability study (see Experimental Protocols) to determine the compatibility and stability of CMS in your specific buffer at the desired pH and temperature.
Inconsistent experimental results (e.g., variable drug activity). - Formation of active colistin: The hydrolysis of CMS to the more potent colistin over time can lead to an apparent increase in antibacterial activity, causing variability in your results. - Degradation of CMS: The degradation of the prodrug can lead to a decrease in the intended concentration of CMS.1. Quantify CMS and colistin: Use an analytical method like HPLC to determine the concentrations of both CMS and colistin in your solutions at different time points. This will help you understand the kinetics of hydrolysis in your experimental setup. 2. Standardize solution preparation: Ensure that all solutions are prepared in the same manner (e.g., same solvent, temperature, and storage time) to minimize variability between experiments. 3. Prepare solutions immediately before use: To ensure the administered dose is accurate, prepare the CMS solution as close to the time of the experiment as possible.
Unexpected toxicity in cell-based assays. - Presence of colistin: The formation of colistin, which is more toxic than CMS, can lead to unexpected cytotoxicity.1. Confirm the purity of your CMS solution: Analyze your solution for the presence of colistin before use in cell-based assays. 2. Minimize hydrolysis: Follow the best practices for preparing and storing CMS solutions to limit the formation of colistin. 3. Include proper controls: Use a colistin standard as a positive control for toxicity in your assays to understand the potential impact of the hydrolyzed product.

Data on this compound Stability

The following tables summarize the available data on the stability of this compound in different solutions and at various temperatures.

Table 1: Stability of Reconstituted this compound in Sterile Water

Storage Temperature (°C)Storage Duration (hours)Colistin A and B Formation (%)Reference
2124< 1.0[2][4]
024< 1.0[2][4]
-2024< 1.0[2][4]
-7024< 1.0[2][4]

Table 2: Stability of this compound in Different Media

MediumpHTemperature (°C)ObservationReference
Sterile WaterNot specified4Stable for up to 1 week with <0.1% colistin formation.[3]
Saline (0.9% NaCl)Not specifiedNot specifiedSignificantly less stable than in sterile water.[2][3]
Isotonic Phosphate Buffer7.437Degradation of CMS observed.[5]
Human Plasma7.437Unstable, with accelerated hydrolysis.[2]

Experimental Protocols

Protocol for Determining the Stability of this compound in a Buffer Solution

This protocol outlines a method to assess the stability of CMS in a specific buffer by quantifying the formation of colistin over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (lyophilized powder)

  • Colistin sulfate (as a reference standard)

  • Sterile water for injection

  • Your chosen buffer solution (e.g., citrate buffer, phosphate buffer) at the desired pH

  • HPLC grade acetonitrile

  • HPLC grade trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • CMS Stock Solution: Reconstitute a known amount of CMS powder in sterile water to a high concentration (e.g., 75 mg/mL).

  • Working CMS Solution: Dilute the CMS stock solution with your chosen buffer to the final desired concentration for your experiment.

  • Colistin Standard Solutions: Prepare a series of colistin sulfate standard solutions of known concentrations in your chosen buffer for calibration.

3. Stability Study Procedure:

  • At time zero (immediately after preparing the working CMS solution), take an aliquot of the solution, and if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Store the remaining working CMS solution under your desired experimental conditions (e.g., 4°C, 25°C, or 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the stored CMS solution.

  • Prepare the samples for HPLC analysis as you did for the time-zero sample.

4. HPLC Analysis:

  • Mobile Phase A: 0.05% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-10 min: 80% A, 20% B to 50% A, 50% B

    • 10-12 min: 50% A, 50% B to 80% A, 20% B

    • 12-15 min: 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Generate a calibration curve using the peak areas of the colistin standard solutions.

  • For each time point, determine the concentration of colistin formed in the CMS solution using the calibration curve.

  • Calculate the percentage of CMS that has hydrolyzed to colistin at each time point relative to the initial concentration of CMS.

  • Plot the percentage of colistin formed versus time to visualize the stability of CMS in your buffer.

Visualizations

Hydrolysis_of_Colistimethate_Sodium cluster_factors Factors Accelerating Hydrolysis CMS This compound (Prodrug, Less Toxic) Hydrolysis Hydrolysis (in aqueous solution) CMS->Hydrolysis Spontaneous reaction Colistin Colistin (Active Drug, More Toxic) Hydrolysis->Colistin Higher Temperature Higher Temperature Acidic pH Acidic pH Presence of Salts (e.g., Saline) Presence of Salts (e.g., Saline)

Caption: Hydrolysis of this compound to Colistin.

Experimental_Workflow_for_CMS_Stability_Testing start Start reconstitute Reconstitute CMS in Sterile Water start->reconstitute prepare_working Prepare Working Solution in Test Buffer reconstitute->prepare_working time_zero Time Zero Sample (for HPLC) prepare_working->time_zero incubate Incubate at Desired Temperature prepare_working->incubate hplc_analysis HPLC Analysis of CMS and Colistin time_zero->hplc_analysis sample_collection Collect Samples at Time Intervals incubate->sample_collection sample_collection->hplc_analysis data_analysis Data Analysis and Stability Assessment hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for CMS Stability Assessment.

References

Technical Support Center: Troubleshooting Inconsistent Results in Colistin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my colistin Minimum Inhibitory Concentration (MIC) results higher than expected?

A1: Falsely elevated MIC values can stem from several factors, most notably the binding of colistin to laboratory plastics. Colistin, a polycationic peptide, readily adsorbs to negatively charged surfaces of common plastics like polystyrene, which is often used in microplates for Broth Microdilution (BMD) assays.[1] This adsorption reduces the effective concentration of colistin in the testing medium, leading to an overestimation of the MIC and potentially misclassifying a susceptible isolate as resistant.[1] Studies have shown that after a 24-hour incubation, as little as 2% of the initial colistin concentration may remain in a polystyrene microplate.[1][2]

To mitigate this, it is recommended to use materials with lower binding affinity. Storing colistin solutions in low-protein-binding polypropylene tubes and using these for assays can minimize drug loss.[1][3][4] Preparing fresh working solutions and minimizing storage time in plastic containers is also advisable.[1]

Q2: I'm observing inconsistent growth patterns, such as skipped wells, in my broth microdilution assay. What could be the cause?

A2: Inconsistent growth patterns, including "skipped wells" (no growth at a lower concentration but growth at a higher one), can be perplexing. One common reason is contamination. It is crucial to perform subcultures from turbid wells to rule out the presence of contaminating organisms, especially when encountering discordant MIC values.[5][6] Another potential cause is the presence of heteroresistance within the bacterial population, where a subpopulation of resistant cells exists within a larger susceptible population.[7][8] These resistant subpopulations may grow at higher colistin concentrations, leading to seemingly paradoxical results.

Q3: Are disk diffusion (Kirby-Bauer) or gradient diffusion (E-test) methods reliable for colistin susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend disk diffusion or gradient diffusion tests for determining colistin susceptibility.[5][9][10][11][12] This is primarily due to the large size and polycationic nature of the colistin molecule, which leads to poor and slow diffusion through agar.[13][14][15][16] This poor diffusion can result in unacceptably high rates of false susceptibility, where resistant strains are incorrectly identified as susceptible.[17][18] Studies have shown that these methods are unreliable for detecting colistin resistance.[17] Therefore, dilution-based methods are considered the methods of choice.[17]

Q4: What is colistin heteroresistance and how can it affect my results?

A4: Colistin heteroresistance is a phenomenon where a bacterial isolate contains a subpopulation of resistant cells within a larger, susceptible population.[7][8][19] Standard susceptibility testing methods, including the reference broth microdilution, may fail to detect these resistant subpopulations, leading to a susceptible classification.[7][19] This can result in treatment failure, as the resistant subpopulation can be selected for and proliferate during colistin therapy.[8][19] The prevalence of colistin heteroresistance is a growing concern, and its detection often requires more specialized methods like population analysis profiling (PAP).[7][20] If you suspect heteroresistance due to inconsistent results or treatment failure, consider using the PAP method for confirmation.

Troubleshooting Guides

Issue 1: High Variability in MIC Results Between Experiments
Potential Cause Troubleshooting Steps
Colistin Adsorption to Plasticware 1. Switch from polystyrene to low-protein-binding polypropylene microplates and tubes for all colistin dilutions and assays.[1][3][4] 2. Minimize the number of serial dilution steps to reduce the surface area and time colistin is in contact with plastic surfaces.[3][4] 3. Prepare fresh colistin solutions for each experiment to avoid degradation and adsorption during storage.[1]
Inconsistent Inoculum Preparation 1. Ensure a standardized inoculum of 0.5 McFarland is prepared accurately for each experiment. 2. Follow a consistent dilution protocol to achieve the target final bacterial concentration in the wells (e.g., approximately 5 x 10^5 CFU/mL).[5]
Media Variability 1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. 2. Check the pH of each new batch of media to ensure it is within the recommended range (typically 7.2 to 7.4).[5]
Issue 2: Poor or No Growth of Control Strains
Potential Cause Troubleshooting Steps
Improper Storage of Colistin Stock Solution 1. Verify the recommended storage conditions (temperature and duration) for your colistin sulfate powder and stock solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect Preparation of Media 1. Confirm that the Mueller-Hinton broth was prepared according to the manufacturer's instructions, including the addition of appropriate cations (calcium and magnesium).
Quality Control Strain Viability 1. Use fresh, subcultured quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, and the resistant strain E. coli NCTC 13846) for each assay.[12]

Data Presentation

Table 1: Comparison of Different Colistin Susceptibility Testing Methods

MethodAdvantagesDisadvantagesReliability
Broth Microdilution (BMD) Considered the "gold standard" reference method by CLSI and EUCAST.[9][12][18]Labor-intensive; susceptible to colistin binding to plasticware.[9][14]High, when performed correctly with appropriate materials.
Broth Macrodilution (BMAD) Reliable for MIC determination with excellent agreement with BMD.[21][22]Can be cumbersome for testing large numbers of isolates.High.[21][22]
Agar Dilution (AD) Can test multiple isolates simultaneously.Inconsistent results reported in the literature; lower essential agreement compared to BMD.[21][22][23]Moderate to low; may not be reliable for all organisms.[21][22][23]
Disk Diffusion (DD) Simple and low-cost.Unreliable due to poor colistin diffusion in agar; high rates of false susceptibility.[11][13][16][17][24]Not recommended.[10][12]
Gradient Diffusion (e.g., E-test) Provides an MIC value.Tends to underestimate MICs, leading to false susceptible results.[12][16][25]Not recommended.[10][12]
Automated Systems (e.g., VITEK 2) High throughput and automated reading.Variable performance; can produce unreliable results and high error rates.[12][26]Variable; requires careful validation.

Experimental Protocols

Broth Microdilution (BMD) Protocol for Colistin Susceptibility Testing (Reference Method)
  • Prepare Colistin Stock Solution: Dissolve colistin sulfate powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare Serial Dilutions:

    • Using low-protein-binding polypropylene tubes, perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

    • Dispense 100 µL of each colistin dilution into the wells of a low-protein-binding 96-well microtiter plate.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculate Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Visualizations

Colistin_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture 18-24h McFarland 0.5 McFarland Suspension Culture->McFarland Inoculum Diluted Inoculum (~1x10^6 CFU/mL) McFarland->Inoculum Inoculate_Plate Inoculate Plate (100uL/well) Inoculum->Inoculate_Plate Colistin_Stock Colistin Stock Solution Serial_Dilutions Serial Dilutions in CAMHB (Low-Binding Tubes) Colistin_Stock->Serial_Dilutions Dispense_Colistin Dispense Colistin Dilutions (100uL/well) Serial_Dilutions->Dispense_Colistin Plate 96-Well Low-Binding Microtiter Plate Incubate Incubate (35°C, 16-20h) Plate->Incubate Dispense_Colistin->Plate Inoculate_Plate->Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC QC Compare with QC Strain Results Read_MIC->QC Interpret Interpret Results (S/I/R) QC->Interpret

Caption: Workflow for Broth Microdilution (BMD) Colistin Susceptibility Testing.

Troubleshooting_Logic action_node action_node start Inconsistent MIC Results q1 Using Polystyrene Plates? start->q1 a1 Switch to Low-Binding Polypropylene Plates q1->a1 Yes q2 Skipped Wells Observed? q1->q2 No a1->q2 a2 Subculture Turbid Wells for Contamination Check q2->a2 Yes q3 Using Diffusion Method (Disk/Gradient)? q2->q3 No a2->q3 a3 Switch to Broth Microdilution (BMD) q3->a3 Yes end Re-run Assay q3->end No a3->end

Caption: Decision tree for troubleshooting inconsistent colistin susceptibility results.

References

Technical Support Center: Quality Control of Colistimethate Sodium for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality control of colistimethate sodium (CMS) for research purposes.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quality control important?

This compound is a prodrug of colistin, a polymyxin antibiotic effective against multidrug-resistant Gram-negative bacteria.[1][2] For research purposes, stringent quality control is crucial because CMS is not a single entity but a complex mixture of sulfomethylated derivatives of colistin A and B.[3][4] The degree of sulfomethylation affects its activity and toxicity. The primary concern is its spontaneous hydrolysis in aqueous solutions to the more toxic active compounds, colistin A and B, which have been associated with nephrotoxicity and neurotoxicity.[3][5][6][7]

2. What are the main components and potential impurities in research-grade this compound?

Research-grade CMS consists of a heterogeneous mixture of methane sulfonated derivatives of colistin A (polymyxin E1) and colistin B (polymyxin E2).[3] The primary impurities of concern are the hydrolysis products, colistin A and colistin B.[6][8] The composition can be complex, with components having varying degrees of sulfomethylation, including bis-sulfomethylated derivatives.[4] It is also important to control for bacterial endotoxins, which can be present from the manufacturing process.

3. How should I prepare and store this compound solutions to minimize degradation?

Due to its instability in aqueous solutions, proper handling and storage are critical. CMS spontaneously hydrolyzes to form colistin A and B when mixed with water.[3][5][6][7]

  • Reconstitution: Reconstitute CMS in sterile, pyrogen-free water. Reconstitution in saline can lead to significantly lower stability.[3][8]

  • Storage: For short-term storage (up to 24 hours), reconstituted solutions are relatively stable at temperatures ranging from 21°C down to -70°C, with less than 1% formation of colistin A and B.[6][8] Colder temperatures are recommended to minimize hydrolysis.[8] For longer-term storage, it is advisable to store at -80°C.

  • Freeze-Thaw Cycles: A single freeze-thaw cycle does not appear to significantly impact hydrolysis.[6][8] However, multiple cycles should be avoided.

Stability of Reconstituted this compound in Water

Storage Temperature (°C)Duration (hours)Total Colistin A & B Formation (%)Reference
2124< 1.0[6][8]
024< 1.0[6][8]
-2024< 1.0[6][8]
-7024< 1.0[6][8]

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a standard method for the quality control of CMS. Below are common issues and troubleshooting steps.

Issue 1: Variable or Drifting Peak Retention Times

  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes).

    • Prepare fresh mobile phase daily and ensure accurate composition.

    • Use a column oven to maintain a stable temperature.

    • Check for leaks in the pump or injector.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols), column overload, or packing bed deformation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For amine-containing compounds like colistin, operating at a pH that ensures consistent ionization can reduce tailing. The use of trifluoroacetic acid (TFA) as a mobile phase additive helps to improve peak shape.

    • Reduce Sample Load: Dilute the sample to check if the tailing improves, which would indicate column overload.

    • Check Column Health: If all peaks are tailing, it might indicate a void at the column inlet or a blocked frit. Consider flushing or replacing the column.

Issue 3: Ghost Peaks

  • Possible Cause: Contamination in the mobile phase, sample carryover from previous injections, or column bleed.

  • Troubleshooting Steps:

    • Run a blank injection (mobile phase only) to identify the source of the ghost peak.

    • Use high-purity solvents and prepare fresh mobile phase.

    • Implement a robust needle wash protocol in your autosampler method.

    • If the issue persists, it might be due to column degradation, and the column may need to be replaced.

Issue 4: Poor Resolution Between Colistin A and B

  • Possible Cause: Suboptimal mobile phase gradient, incorrect column chemistry, or a worn-out column.

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the gradient slope of the organic solvent to improve separation. A shallower gradient can increase resolution.

    • Column Selection: Ensure you are using a suitable column, such as a C18 or C8, with appropriate particle size for good efficiency.

    • Check System Performance: Perform a system suitability test to ensure the HPLC system is performing optimally.

Bacterial Endotoxin Testing (BET) Troubleshooting

The Limulus Amebocyte Lysate (LAL) assay is used for bacterial endotoxin testing.

Issue 1: Test Inhibition or Enhancement

  • Possible Cause: The sample matrix interferes with the enzymatic reaction of the LAL test. This can be due to the pH of the sample or the presence of substances that inhibit or enhance the reaction.

  • Troubleshooting Steps:

    • Perform Inhibition/Enhancement Testing: This is a critical validation step for your specific product matrix.

    • Sample Dilution: Dilute the CMS sample with LAL reagent water. This is the most common way to overcome interference. The maximum valid dilution (MVD) should be calculated and not exceeded.

    • pH Adjustment: Ensure the pH of the sample is within the optimal range for the LAL assay (typically 6.0-8.0). Adjust with endotoxin-free HCl or NaOH if necessary.

    • Use an Archiving Agent: For some biopharmaceutical products, endotoxin masking can occur. While less documented for CMS, if low endotoxin recovery is observed over time, this might be a factor to consider.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for CMS Analysis

This protocol is a synthesis of commonly used methods for the analysis of CMS and its degradation products, colistin A and B.

1. Materials and Reagents:

  • This compound reference standard

  • Colistin Sulfate reference standard (for colistin A and B peaks)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • C18 or C8 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.05% (v/v) TFA in water.

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in 0.05% TFA in water to a concentration of 0.5 mg/mL.[5]

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

ParameterValue
Column C18 or C8, e.g., 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05% TFA in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 29°C
Detection Wavelength 214 nm
Injection Volume 5-10 µL

5. Data Analysis:

  • Identify and quantify the peaks corresponding to the CMS complex and the degradation products (colistin A and B) by comparing with reference standards.

Visualizations

Quality_Control_Workflow cluster_receipt Material Receipt and Initial Checks cluster_solution_prep Solution Preparation cluster_testing Analytical Testing cluster_data_review Data Review and Disposition raw_material Raw CMS Material visual_inspection Visual Inspection (Color, Appearance) raw_material->visual_inspection documentation Documentation Review (CoA) visual_inspection->documentation reconstitution Reconstitution (Sterile Water) documentation->reconstitution hplc_analysis HPLC Analysis (Purity, Impurities) reconstitution->hplc_analysis endotoxin_test Bacterial Endotoxin Test (LAL Assay) reconstitution->endotoxin_test data_review Data Review and Specification Check hplc_analysis->data_review endotoxin_test->data_review pass Pass data_review->pass Meets Specs fail Fail data_review->fail OOS investigation Investigation fail->investigation

Caption: Quality control workflow for this compound.

Caption: Troubleshooting logic for HPLC analysis of CMS.

CMS_Hydrolysis CMS This compound (Complex Mixture of Sulfomethylated Derivatives) Intermediates Partially Sulfomethylated Intermediates CMS->Intermediates Hydrolysis (H2O, Time, Temp) Colistin Colistin A and B (Active/Toxic Form) Intermediates->Colistin Further Hydrolysis

Caption: Simplified hydrolysis pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Colistimethate Sodium and Polymyxin B: Efficacy, Toxicity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant Gram-negative bacterial infections has necessitated the revival of older antibiotics, including the polymyxin class. Colistimethate sodium (CMS) and polymyxin B are two key last-resort therapeutic options within this class. While structurally similar, their pharmacological profiles, efficacy, and toxicity profiles exhibit critical differences that are paramount for clinical decision-making and future drug development. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and polymyxin B are potent bactericidal agents against a broad spectrum of multidrug-resistant Gram-negative bacteria. However, their clinical application is often limited by significant nephrotoxicity and neurotoxicity. A key differentiator is their pharmacokinetic profiles: CMS is an inactive prodrug that is converted to its active form, colistin, in vivo, while polymyxin B is administered in its active form. This fundamental difference influences their onset of action and toxicity profiles.

Recent comparative studies suggest that while their overall efficacy in treating infections like bloodstream infections (BSI) and ventilator-associated pneumonia (VAP) is often comparable, there are notable differences in their safety profiles. Some studies indicate a higher incidence of nephrotoxicity with CMS, whereas polymyxin B may be associated with a greater risk of neurotoxicity and hyperpigmentation.

Efficacy: A Comparative Overview

The clinical efficacy of CMS and polymyxin B has been evaluated in various clinical settings, primarily through retrospective and a limited number of prospective studies. The data, while not always consistent, provides valuable insights into their comparative performance.

Table 1: Comparative Efficacy in Bloodstream Infections (BSI) Caused by Carbapenem-Resistant Gram-Negative Bacteria (CR-GNB)
Outcome MetricThis compound (CMS)Polymyxin BStudy Reference(s)
Clinical Success Rate 68.97%70.52%[1]
In-Hospital Mortality 29.89%27.75%[1]
28-Day All-Cause Mortality 24.14%23.70%[1]
Table 2: Comparative Efficacy in Ventilator-Associated Pneumonia (VAP)
Outcome MetricThis compound (CMS)Polymyxin BStudy Reference(s)
Microbial Eradication 68.1% (aerosolized + IV)83% (aerosolized + IV)[2][3]
60-Day All-Cause Mortality 21.55% (aerosolized + IV)15% (aerosolized + IV)[3]

Toxicity Profile: A Balancing Act

The primary concern with polymyxin therapy is the high incidence of adverse effects, particularly nephrotoxicity and neurotoxicity. The comparative toxicity of CMS and polymyxin B is a subject of ongoing research and debate.

Table 3: Comparative Toxicity Profiles
Adverse EventThis compound (CMS)Polymyxin BStudy Reference(s)
Nephrotoxicity (AKI) 39.3% - 55.3%11.8% - 21.1%[4][5]
Neurotoxicity 1.4%18.3%[6]
Hyperpigmentation 0%6.36%[1][7]

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the comparison of CMS and polymyxin B.

Antimicrobial Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the gold standard for determining the minimum inhibitory concentration (MIC) of polymyxins.

Protocol: Broth Microdilution for Polymyxin Susceptibility Testing

  • Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) should be used.

  • Antibiotic Preparation: Stock solutions of colistin sulfate (for CMS testing) and polymyxin B sulfate should be prepared. Serial twofold dilutions are then made in the CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours for most Gram-negative bacteria.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assays

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol: Time-Kill Assay

  • Inoculum Preparation: A starting inoculum of approximately 10^5 to 10^6 CFU/mL is prepared in CAMHB.

  • Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of colistin or polymyxin B (typically at multiples of the MIC). A growth control without any antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each test tube.

  • Viable Cell Counting: The aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

In Vitro Conversion of this compound to Colistin

Understanding the conversion rate of the prodrug CMS to its active form, colistin, is crucial for pharmacokinetic and pharmacodynamic studies. This conversion occurs via hydrolysis in aqueous solutions.

Protocol: In Vitro Hydrolysis of CMS

  • Solution Preparation: A known concentration of this compound is prepared in an aqueous solution (e.g., sterile water or a specific buffer).

  • Incubation: The solution is incubated at a controlled temperature (e.g., 37°C) to mimic physiological conditions.

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The concentrations of both CMS and the formed colistin are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Kinetic Analysis: The rate of hydrolysis can be determined by plotting the concentration of CMS and colistin over time. Studies have shown that the hydrolysis is accelerated under acidic conditions and at higher temperatures.[8][9]

Visualizing the Mechanisms and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, visualize the mechanism of action of polymyxins and a typical experimental workflow.

G cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) DivalentCations Divalent Cations (Mg2+, Ca2+) Polymyxin Polymyxin (Positively Charged) Polymyxin->LPS Electrostatic Interaction Displacement Displacement of Divalent Cations Polymyxin->Displacement MembraneDestabilization Outer Membrane Destabilization Displacement->MembraneDestabilization IncreasedPermeability Increased Permeability MembraneDestabilization->IncreasedPermeability CellLysis Cell Lysis and Death IncreasedPermeability->CellLysis

Caption: Mechanism of action of polymyxins on the outer membrane of Gram-negative bacteria.

G cluster_preparation Preparation cluster_exposure Exposure cluster_sampling Sampling and Plating cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~10^5 - 10^6 CFU/mL) Incubation Incubate at 37°C Inoculum->Incubation Antibiotic Prepare Antibiotic Solutions (Multiples of MIC) Antibiotic->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubation->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plate on Agar Dilution->Plating IncubatePlates Incubate Plates Plating->IncubatePlates CountCFU Count Colonies (CFU) IncubatePlates->CountCFU PlotData Plot log10 CFU/mL vs. Time CountCFU->PlotData

Caption: A typical experimental workflow for a time-kill assay.

G CMS This compound (CMS) (Inactive Prodrug) Hydrolysis Hydrolysis in Aqueous Solution CMS->Hydrolysis Colistin Colistin (Active Drug) Hydrolysis->Colistin Bactericidal Bactericidal Activity Colistin->Bactericidal

Caption: The conversion of the prodrug this compound (CMS) to its active form, colistin.

Conclusion and Future Directions

The choice between this compound and polymyxin B for the treatment of multidrug-resistant Gram-negative infections remains a complex clinical decision that requires careful consideration of the specific pathogen, site of infection, and the patient's underlying conditions. While both drugs demonstrate comparable efficacy in many scenarios, their distinct pharmacokinetic and toxicity profiles necessitate individualized therapeutic approaches.

For the research and drug development community, there is a clear need for more prospective, randomized controlled trials to definitively establish the comparative efficacy and safety of these two critical last-resort antibiotics. Furthermore, research into novel derivatives of polymyxins with an improved therapeutic index is a high priority in the ongoing battle against antimicrobial resistance. A deeper understanding of the mechanisms underlying their toxicity will be instrumental in designing safer and more effective polymyxin-class antibiotics for the future.

References

A Comparative Analysis of Colistimethate Sodium and Colistin Sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between colistimethate sodium (CMS) and colistin sulfate is critical for accurate experimental design and clinical application. This guide provides a comprehensive comparison of these two forms of the polymyxin E antibiotic, supported by experimental data and detailed methodologies.

Colistin has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. It is commercially available in two primary forms: this compound, a prodrug for parenteral administration, and colistin sulfate, the active form primarily used for topical and oral applications.[1][2] These two forms are not interchangeable, exhibiting significant differences in their chemical properties, pharmacokinetics, and toxicity profiles.[3][4]

Chemical Structure and Stability

This compound is synthesized by reacting the primary amine groups of colistin with formaldehyde and sodium bisulfite.[2] This process adds sulfomethyl groups, creating a less toxic and more water-soluble compound suitable for injection.[2] However, CMS is unstable in aqueous solutions and undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and active colistin.[1][2] In contrast, colistin sulfate is the stable salt of the active colistin base.[3]

FeatureThis compound (CMS)Colistin Sulfate
Chemical Nature Anionic prodrug of colistin[3]Cationic active form of colistin[3]
Stability in Aqueous Solution Unstable; readily hydrolyzes to colistin[1][2]Stable[3]
Primary Use Parenteral (intravenous, intramuscular) and inhaled administration[2][3]Topical and oral administration[2]

Mechanism of Action

The antibacterial activity of colistin stems from its interaction with the outer membrane of Gram-negative bacteria. As the active form, colistin sulfate directly exerts this effect. This compound, being a prodrug, is inherently inactive and must first be converted to colistin in vivo to become bactericidal.[3][5]

The positively charged colistin molecule electrostatically interacts with the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability.[6] The subsequent disruption of the cell membrane results in the leakage of intracellular contents and ultimately, bacterial cell death.[6]

The following diagram illustrates the logical relationship between this compound and the active colistin, leading to its antibacterial effect.

Logical Relationship of CMS to Colistin's Antibacterial Action CMS This compound (CMS) (Administered Prodrug) Hydrolysis Hydrolysis (in vivo conversion) CMS->Hydrolysis Spontaneous conversion in aqueous environment Colistin Colistin (Active Form) Hydrolysis->Colistin LPS Bacterial Lipopolysaccharide (LPS) Colistin->LPS Electrostatic interaction MembraneDisruption Outer Membrane Disruption LPS->MembraneDisruption Displacement of Ca²⁺/Mg²⁺ CellDeath Bacterial Cell Death MembraneDisruption->CellDeath Leakage of intracellular contents

Caption: Conversion of inactive CMS to active colistin and its mechanism of action.

The interaction of colistin with LPS can also trigger a signaling cascade within host immune cells via Toll-like receptor 4 (TLR4). The diagram below outlines this pathway.

Simplified LPS Signaling Pathway via TLR4 LPS Lipopolysaccharide (LPS) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: LPS recognition by TLR4 leading to inflammatory response.

Comparative Efficacy

Direct comparative studies on the in vitro antibacterial efficacy of CMS versus colistin sulfate are limited because CMS is an inactive prodrug. The meaningful measure of efficacy is the minimum inhibitory concentration (MIC) of colistin. Standard susceptibility testing is performed using colistin sulfate.[7] The in vivo efficacy of CMS is dependent on its conversion to active colistin.

OrganismColistin MIC Range (µg/mL)
Escherichia coli0.12 - 128[2]
Klebsiella pneumoniae0.25 - 128[2]
Pseudomonas aeruginosa≤0.06 - 16[2]
Acinetobacter baumannii0.03 - 2[8]

Pharmacokinetics

The pharmacokinetic profiles of this compound and colistin sulfate are markedly different.

ParameterThis compound (CMS)Colistin Sulfate
Administration Intravenous, Intramuscular, Inhaled[2]Topical, Oral[2]
Absorption Systemically absorbedNot significantly absorbed from the GI tract[1]
Metabolism Hydrolyzes to active colistin and other derivatives in vivo[1][2]Administered in its active form
Elimination Primarily renal excretion[1]Predominantly non-renal clearance[5]
Plasma Half-life (in vivo conversion) Slower achievement of therapeutic colistin levels due to conversion from prodrug[9]Rapid achievement of therapeutic levels (if administered parenterally in experimental settings)[5]

Comparative Toxicity

Nephrotoxicity is a primary concern with colistin therapy. Recent studies suggest differences in the incidence of acute kidney injury (AKI) between intravenously administered CMS and colistin sulfate.

Study TypePatient CohortThis compound (CMS) AKI IncidenceColistin Sulfate AKI IncidenceKey Findings
Retrospective Cohort Study291 hospitalized patients29.70% (unmatched cohort)26.30% (propensity score matched cohort)[10]7.37% (unmatched cohort)10.00% (propensity score matched cohort)[10]The incidence of AKI was significantly higher in patients receiving CMS compared to colistin sulfate.[10]
Multicenter Cohort Study225 patients (121 CMS, 104 Polymyxin B)33.9%-In a matched analysis, nephrotoxicity was higher with colistimethate than with polymyxin B (a related polymyxin).[4]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The reference method for determining the MIC of colistin is broth microdilution (BMD).

Experimental Workflow for Broth Microdilution:

Workflow for Colistin Broth Microdilution Susceptibility Testing Start Start: Isolate Colony PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum Inoculate Inoculate Microtiter Plate Wells PrepareInoculum->Inoculate PrepareDilutions Prepare Serial Dilutions of Colistin Sulfate in Cation-Adjusted Mueller-Hinton Broth PrepareDilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadResults Read Results: Determine Lowest Concentration Inhibiting Visible Growth (MIC) Incubate->ReadResults End End: Report MIC ReadResults->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of colistin.

Detailed Methodology:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile deionized water.

  • Preparation of Microtiter Plates: Perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a common method for quantifying colistin and CMS in biological matrices. As CMS is a complex mixture and unstable, indirect methods are often employed.

Methodology for Total Colistin Quantification in Plasma:

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., polymyxin B).

    • For total colistin measurement (from both free colistin and CMS), induce hydrolysis of CMS to colistin by adding a strong acid (e.g., sulfuric acid) and incubating.

    • Neutralize the sample with a base (e.g., sodium hydroxide).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18).

    • Load the prepared plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the colistin and internal standard with an appropriate solvent (e.g., methanol).

  • Chromatographic Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

    • Detection: UV detection at approximately 214 nm or fluorescence detection after derivatization.

Conclusion

This compound and colistin sulfate, while chemically related, are distinct entities with different applications and pharmacological properties. CMS serves as a prodrug for systemic therapy, offering reduced toxicity compared to the direct administration of the active colistin molecule. Its efficacy is entirely dependent on its conversion to colistin. Colistin sulfate is the stable, active form used in non-systemic applications. The choice between these two forms is dictated by the intended route of administration and the clinical scenario. For researchers, it is imperative to use the appropriate form in experimental setups and to accurately report which form was used to ensure the reproducibility and correct interpretation of results. The higher incidence of nephrotoxicity associated with CMS in some clinical settings warrants further investigation and highlights the importance of therapeutic drug monitoring to optimize dosing and minimize adverse effects.

References

A Comparative Guide to HPLC Methods for Colistimethate Sodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of colistimethate sodium (CMS), a crucial last-resort antibiotic, is paramount for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering significant advantages in specificity and precision over traditional microbiological assays. This guide provides an objective comparison of various validated HPLC methods for CMS quantification, alongside alternative analytical approaches, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for CMS quantification depends on the specific requirements of the application, such as the need for high throughput, sensitivity, or the ability to distinguish between CMS and its active form, colistin. The following tables summarize the performance of different HPLC-based methods and the traditional microbiological assay.

Table 1: Comparison of HPLC-UV Methods for this compound Quantification

ParameterMethod 1Method 2
Principle Reverse-Phase HPLC with UV DetectionReverse-Phase HPLC with UV Detection
Column Phenomenex Kinetex XB-C18Waters Acquity BEH C8
Mobile Phase Acetonitrile and 32mM Sodium Sulphate (gradient)A: 0.001 M Ammonium Formate (aq), B: Methanol/Acetonitrile (79/21 v/v) (gradient)
Detection Wavelength Not specified in abstract214 nm[1][2]
Linearity Range 0.05 - 7 mg/mL[3][4]100 - 220 µg/mL[1][2]
Quantitation Basis Sum of the areas of two prominent peaks[3][4]23 univariate linear-regression models for individual CMS compounds and one PLSr model for total CMS[1][2]
Application Pharmaceutical aerosol samples[3][4]Injectable formulations[1][2]

Table 2: Comparison of Alternative Methods for this compound Quantification

ParameterHPLC-FLD (for Colistin)LC-MS/MS (for Colistin)Microbiological Assay
Principle HPLC with Fluorescence DetectionLiquid Chromatography-Tandem Mass SpectrometryAgar diffusion or turbidimetric method
Target Analyte Colistin (after hydrolysis of CMS)Colistin A and BBiologically active antibiotic
Linearity Range 0.09 - 9.00 µg/mL[5]50.0 - 6000 ng/mL (Colistin B), 28.3 - 3397.5 ng/mL (Colistin A)Not typically defined by a linear range
Precision (%RSD) ≤ 6.4%[5]Intra-day: 0.54 - 7.59%, Inter-day: 0.15 - 2.61%Generally higher variability than chromatographic methods
Accuracy (Bias) ≤ 14%[5]Intra-day: 87.6 - 106.3%, Inter-day: 93.8 - 102.1%Can be influenced by other antibiotics and matrix effects
Key Advantage Good sensitivity for colistin in biological fluidsHigh sensitivity and specificityMeasures biological activity
Key Disadvantage Indirectly measures CMS through hydrolysis to colistin.Requires more complex and expensive instrumentation.Lacks specificity and can be less precise.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following section outlines the key experimental protocols for the compared methods.

HPLC-UV Method for Injectable Formulations

This method focuses on the comprehensive analysis of CMS components in injectable formulations.

  • Chromatographic System: A Waters Acquity UPLC system with a UV detector.

  • Column: Waters Acquity BEH C8 (2.1 mm × 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.001 M aqueous ammonium formate.[1]

    • Solvent B: Methanol/Acetonitrile (79/21 v/v).[1]

  • Gradient Elution: The elution starts with 15% B and is programmed to reach 80% B in 34 minutes.[1]

  • Flow Rate: 0.15 mL/min.[1]

  • Column Temperature: 29 °C.[1]

  • Detection: 214 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Stock solutions of CMS (1 mg/mL) are prepared in methanol. Calibration standards are prepared by diluting the stock solution in water to concentrations ranging from 100 to 220 µg/mL.

Rapid HPLC-UV Method for Aerosol Samples

This method provides a faster analysis suitable for quality control of aerosolized CMS.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Phenomenex Kinetex XB-C18.[3][4]

  • Mobile Phase: A gradient of acetonitrile and 32mM sodium sulphate.[3][4]

  • Quantitation: Based on the sum of the areas of two prominent chromatographic peaks.[3][4]

  • Sample Preparation: Drug captured on a filter is extracted with buffer and centrifuged.

LC-MS/MS Method for Colistin in Plasma

This highly sensitive method is ideal for pharmacokinetic studies by measuring the active colistin component.

  • Chromatographic System: An HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: Phenomenex Kinetex C18 (50.0×2.1mm, 5µm).

  • Mobile Phase: Acetonitrile and water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: Positive ion mode mass spectrometry.

  • Sample Preparation: Plasma proteins are precipitated using acetonitrile.

Microbiological Assay

This traditional method assesses the biological potency of CMS.

  • Principle: The agar diffusion method (cylinder-plate method) is commonly used. It measures the inhibition of growth of a susceptible microorganism by the antibiotic.

  • Test Organism: A sensitive strain such as Bordetella bronchiseptica is often used.

  • Procedure:

    • Prepare a solid agar growth medium inoculated with the test microorganism.

    • Place cylinders containing known concentrations of a CMS reference standard and the test sample onto the agar surface.

    • Incubate the plates.

    • Measure the diameter of the zones of growth inhibition around the cylinders.

    • Compare the zone diameter of the sample to that of the standard to determine the potency.

Visualizing the Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the different analytical methods for this compound quantification.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start CMS Sample (Injectable) dissolve Dissolve in Methanol (Stock) start->dissolve dilute Dilute with Water (Working Standards) dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C8 Column) inject->separate detect UV Detection (214 nm) separate->detect quantify Quantify Peaks detect->quantify end end quantify->end Report Results LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample precipitate Protein Precipitation (Acetonitrile) start->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection separate->detect quantify Quantify Colistin A & B detect->quantify end end quantify->end Report Results Microbiological_Assay_Workflow cluster_prep Assay Preparation cluster_assay Agar Diffusion Assay start CMS Sample & Standard prepare_agar Prepare Inoculated Agar Plates start->prepare_agar prepare_solutions Prepare Sample & Standard Solutions start->prepare_solutions apply_samples Apply Solutions to Cylinders on Agar prepare_agar->apply_samples prepare_solutions->apply_samples incubate Incubate Plates apply_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate_potency Calculate Potency measure_zones->calculate_potency end end calculate_potency->end Report Potency

References

A Comparative Guide to Colistimethate Sodium and Beta-Lactam Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, compelling the re-evaluation of older antibiotics such as colistimethate sodium (colistin). Often used as a last-resort treatment, colistin's efficacy can be hampered by toxicity and emerging resistance.[1] A promising strategy to overcome these limitations is the combination of colistin with beta-lactam antibiotics. This guide provides a comparative overview of the synergistic effects observed in such combinations, supported by experimental data and detailed methodologies to aid researchers in this critical area of drug development.

Mechanism of Synergy: A Two-Pronged Attack

The synergistic relationship between this compound and beta-lactams stems from their distinct mechanisms of action. Colistin, a polymyxin antibiotic, disrupts the outer membrane of Gram-negative bacteria. It interacts with the negatively charged lipopolysaccharide (LPS), displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane structure.[1] This disruption increases the permeability of the outer membrane, effectively creating entry points for beta-lactam antibiotics.[1] Beta-lactams can then reach their target, the penicillin-binding proteins (PBPs) in the periplasmic space, and inhibit cell wall synthesis, leading to bacterial lysis and death.[1]

Proposed Synergistic Mechanism of Colistin and Beta-Lactams cluster_0 Bacterial Cell OM Outer Membrane (LPS) IM Inner Membrane BetaLactam Beta-Lactam Antibiotic OM->BetaLactam Facilitates entry PBP Penicillin-Binding Proteins (PBPs) Lysis Cell Lysis & Death PBP->Lysis Colistin Colistimethate Sodium Colistin->OM Disrupts LPS, increases permeability BetaLactam->PBP Inhibits cell wall synthesis

A diagram illustrating the synergistic action of colistin and beta-lactams.

Quantitative Analysis of Synergy: A Tabulated Comparison

In vitro synergy testing is crucial for evaluating the potential of antibiotic combinations. The most common methods are the checkerboard assay and the time-kill assay. The Fractional Inhibitory Concentration Index (FICI) is a key metric derived from the checkerboard assay to quantify synergy. An FICI of ≤ 0.5 is generally interpreted as synergy.[2][3][4][5]

Bacterial SpeciesBeta-Lactam AgentFICI RangeInterpretationReference
Acinetobacter baumanniiImipenem0.25 - 1.0Synergy to Additive[6]
Acinetobacter baumanniiCeftazidime0.375 - 1.0Synergy to Additive[6]
Acinetobacter baumanniiAztreonam0.25 - 1.0Synergy to Additive[6]
Pseudomonas aeruginosaCeftazidimeNot specifiedSynergistic activity reported[7]
Klebsiella pneumoniaeMeropenemNot specifiedSynergistic effect observed[8][9]
Escherichia coliNot specifiedFICI ≤ 0.5Broad synergistic effects[3]

Note: The interpretation of FICI can vary slightly between studies. Some may define synergy as FICI < 1, while others use the more stringent cutoff of ≤ 0.5.[2][5]

Experimental Protocols: A How-To Guide

Accurate and reproducible synergy testing relies on standardized experimental protocols. Below are detailed methodologies for the checkerboard and time-kill assays.

Checkerboard Assay

This method determines the minimal inhibitory concentration (MIC) of two antibiotics alone and in combination.

Checkerboard Assay Workflow A Prepare serial dilutions of Drug A (e.g., Colistin) and Drug B (e.g., Beta-lactam) B Dispense drugs into 96-well microtiter plate in a checkerboard fashion A->B C Add standardized bacterial inoculum to each well B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity to determine MICs D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F

A flowchart of the checkerboard assay for synergy testing.

Detailed Methodology:

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent. Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).[10]

  • Inoculum Preparation: From a fresh overnight culture, suspend colonies in a sterile saline solution to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Plate Setup: In a 96-well plate, create a gradient of the beta-lactam concentrations along the x-axis and this compound along the y-axis. Each well will contain a unique combination of the two drugs.[11] Include control wells for each drug alone to determine their individual MICs, as well as a growth control (no antibiotic) and a sterility control (no bacteria).[10]

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[8][12]

  • Data Analysis: The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]

Time-Kill Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

Detailed Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

  • Antibiotic Exposure: Add this compound and the beta-lactam antibiotic at desired concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC) to separate flasks containing the bacterial inoculum.[13] A control flask with no antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.[13] Perform serial dilutions and plate onto nutrient agar to determine the number of viable bacteria (CFU/mL).[1]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[1][14]

Conclusion

The combination of this compound and beta-lactams represents a viable strategy to combat infections caused by multidrug-resistant Gram-negative bacteria. The synergistic interaction, driven by colistin's ability to permeabilize the bacterial outer membrane and facilitate the entry of beta-lactams, has been demonstrated in numerous in vitro studies. The checkerboard and time-kill assays are fundamental tools for quantifying this synergy. For researchers and drug development professionals, a thorough understanding of these methodologies and the interpretation of their results is paramount in the preclinical evaluation of such combination therapies, ultimately paving the way for potential clinical applications. Further in vivo studies are necessary to validate these in vitro findings and establish the clinical efficacy and safety of these combinations.[6]

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Colistin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where multidrug-resistant organisms (MDROs) pose a significant threat to global health, the polymyxin antibiotic colistin has re-emerged as a last-resort treatment for infections caused by carbapenem-resistant Gram-negative bacteria. However, the rise of colistin resistance necessitates a deeper understanding of its implications, particularly the phenomenon of cross-resistance to other antibiotic classes. This guide provides a comprehensive comparison of the susceptibility profiles of colistin-resistant and colistin-susceptible bacteria, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this complex landscape.

Key Findings:

  • Variable Cross-Resistance Profiles: Colistin resistance does not confer a uniform cross-resistance phenotype. Depending on the bacterial species and the underlying resistance mechanism, colistin-resistant strains can exhibit increased resistance, unchanged susceptibility, or even increased susceptibility (collateral sensitivity) to other antibiotics.

  • Mechanism-Dependent Effects: The genetic determinants of colistin resistance, such as mutations in the two-component systems PmrA/PmrB and PhoP/PhoQ or the acquisition of plasmid-mediated mcr genes, play a crucial role in shaping the cross-resistance profile.

  • Impact on Major Pathogens: This guide details the cross-resistance patterns observed in key Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the susceptibility of colistin-susceptible and colistin-resistant isolates to a range of antibiotics.

Table 1: Comparative MICs for Escherichia coli (mcr-1 positive vs. mcr-1 negative)

AntibioticClassE. coli (mcr-1 negative) MIC (µg/mL)E. coli (mcr-1 positive) MIC (µg/mL)Fold Change
ColistinPolymyxin0.25 - 14 - 1616-64 fold increase
CiprofloxacinFluoroquinolone≤0.06 - >32Often Resistant (MICs ≥4)Variable
GentamicinAminoglycoside≤0.25 - >128VariableVariable
CeftazidimeCephalosporin≤0.25 - >256Often Resistant (MICs ≥32)Variable
ImipenemCarbapenem≤0.12 - 1≤0.12 - 2Minimal Change
TigecyclineGlycylcycline0.12 - 10.25 - 2Minimal Change

Table 2: Comparative MICs for Klebsiella pneumoniae (Colistin-Resistant vs. Colistin-Susceptible)

AntibioticClassK. pneumoniae (Colistin-S) MIC (µg/mL)K. pneumoniae (Colistin-R) MIC (µg/mL)Fold Change
ColistinPolymyxin≤2>2>1 fold increase
MeropenemCarbapenemOften Resistant (MICs ≥2)Often Resistant (MICs ≥8)Variable
AmikacinAminoglycoside≤2 - >64Often Resistant (MICs ≥64)Variable
LevofloxacinFluoroquinolone≤0.12 - >32Often Resistant (MICs ≥8)Variable
Piperacillin/TazobactamBeta-lactam/Beta-lactamase inhibitor4 - >128Often Resistant (MICs ≥128)Variable

Table 3: Comparative MICs for Acinetobacter baumannii (Colistin-Resistant vs. Colistin-Susceptible)

AntibioticClassA. baumannii (Colistin-S) MIC (µg/mL)A. baumannii (Colistin-R) MIC (µg/mL)Fold Change
ColistinPolymyxin≤2>2>1 fold increase
ImipenemCarbapenemOften Resistant (MICs ≥8)Often Resistant (MICs ≥8)Minimal Change
MeropenemCarbapenemOften Resistant (MICs ≥8)Often Resistant (MICs ≥8)Minimal Change
AmikacinAminoglycoside2 - >64VariableVariable
GentamicinAminoglycoside0.5 - >128VariableVariable
TigecyclineGlycylcycline0.5 - 81 - 16Minimal to 2-fold increase

Table 4: Comparative MICs for Pseudomonas aeruginosa (Colistin-Resistant vs. Colistin-Susceptible)

AntibioticClassP. aeruginosa (Colistin-S) MIC (µg/mL)P. aeruginosa (Colistin-R) MIC (µg/mL)Fold Change
ColistinPolymyxin≤2>2>1 fold increase
CiprofloxacinFluoroquinolone≤0.25 - >32Lower MICs in some resistant strainsPotential Collateral Sensitivity
GentamicinAminoglycoside≤1 - >128Lower MICs in some resistant strainsPotential Collateral Sensitivity
CeftazidimeCephalosporin1 - >256VariableVariable
MeropenemCarbapenem≤0.25 - >32VariableVariable

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to understanding cross-resistance. The following are detailed methodologies for two standard MIC testing protocols.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh a suitable amount of the antimicrobial agent standard powder.

    • Dissolve the powder in a recommended solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by membrane filtration.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to achieve a range of final concentrations.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Select several colonies of the test organism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Agent Stock Solution:

    • Prepare a stock solution of the antimicrobial agent as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the antimicrobial stock solution.

    • Add a defined volume of each antimicrobial dilution to molten and cooled (45-50°C) Mueller-Hinton agar (MHA).

    • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a micropipette, spot a standardized volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate.

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation sites.

    • The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Signaling Pathways and Experimental Workflows

The development of colistin resistance is often mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing cross-resistance.

Caption: Mechanisms of colistin resistance.

cross_resistance_workflow start Bacterial Isolate colistin_mic Determine Colistin MIC (Broth/Agar Dilution) start->colistin_mic phenotype Phenotypic Characterization colistin_mic->phenotype colistin_s Colistin-Susceptible phenotype->colistin_s MIC ≤ Breakpoint colistin_r Colistin-Resistant phenotype->colistin_r MIC > Breakpoint other_mic_s Determine MICs of Other Antibiotics colistin_s->other_mic_s other_mic_r Determine MICs of Other Antibiotics colistin_r->other_mic_r compare Compare MIC Profiles other_mic_s->compare other_mic_r->compare conclusion Assess Cross-Resistance or Collateral Sensitivity compare->conclusion

Caption: Experimental workflow for assessing cross-resistance.

This guide underscores the critical need for comprehensive susceptibility testing and a nuanced understanding of resistance mechanisms to guide effective therapeutic strategies against multidrug-resistant Gram-negative infections. The presented data and protocols serve as a valuable resource for the scientific community in the ongoing battle against antimicrobial resistance.

References

Evaluating Colistimethate Sodium Against Multidrug-Resistant Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Pseudomonas aeruginosa (MDR-P. aeruginosa) poses a significant threat to global health, necessitating the re-evaluation of last-resort antibiotics such as colistimethate sodium (CMS). This guide provides an objective comparison of CMS with alternative antimicrobial agents, supported by experimental data, to inform research and development efforts in combating this resilient pathogen.

Executive Summary

This compound, a polymyxin antibiotic, has re-emerged as a critical therapeutic option for infections caused by MDR-P. aeruginosa. While effective, its use is associated with concerns of nephrotoxicity and neurotoxicity. This guide systematically evaluates the performance of CMS in comparison to other "last-line" antibiotics, including polymyxin B, beta-lactams (in combination with beta-lactamase inhibitors), aminoglycosides, and fluoroquinolones. The comparative analysis is based on in vitro susceptibility data, clinical efficacy, and safety profiles.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of an antibiotic is a primary indicator of its potential efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Antibiotic ClassAntibioticMIC Range (μg/mL) against MDR-P. aeruginosaMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Polymyxins This compound (Colistin) 0.5 - 2 [1]0.5 [2]0.5 [2]
Polymyxin BSimilar to Colistin--
Beta-Lactams / Beta-Lactamase Inhibitor Combinations Ceftazidime-avibactam≤16/4--
Ceftolozane-tazobactam---
Aminoglycosides Amikacin≥64 (for many resistant strains)--
Tobramycin---
Fluoroquinolones CiprofloxacinOften high, indicating resistance--
LevofloxacinOften high, indicating resistance--

Note: MIC values can vary significantly between studies and geographical locations.

Clinical Efficacy and Safety Profile

Clinical outcomes provide the ultimate assessment of an antibiotic's utility. The following table summarizes key efficacy and safety data for CMS and its alternatives in treating MDR-P. aeruginosa infections.

TreatmentClinical Response RateMicrobiological Eradication Rate30-Day Mortality RateNephrotoxicity Rate
This compound 52% - 80.8%[3][4]34.8% - 94.9%[3]16.5% - 46.2%[3]8.3% - 59.3%[3][5]
Polymyxin B 37%46.3%--
Beta-Lactams / Quinolones (Control Groups) 31%[4]-17%[4]22%[4]

A study comparing CMS and polymyxin B found a significantly higher clinical response and microbiological eradication rate in the CMS group. However, another study showed no significant difference in mortality between CMS and polymyxin B. In a study comparing colistin to a control group receiving beta-lactams or quinolones, the clinical response was higher in the colistin group, though the infection-related mortality was not significantly different.[4] Nephrotoxicity remains a primary concern with polymyxin use, with reported rates varying widely.[3][5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of colistin.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate (analytical grade)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Control strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853

Procedure:

  • Preparation of Antibiotic Dilutions: A stock solution of colistin sulfate is prepared. Serial two-fold dilutions of colistin are made in CAMHB in the wells of a 96-well microplate to achieve a final concentration range (e.g., 0.25 to 16 µg/mL).[6]

  • Inoculum Preparation: A suspension of the test P. aeruginosa isolate is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microplate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[6][7]

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • CAMHB

  • This compound

  • Standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL)

  • Sterile culture tubes or flasks

  • Nutrient agar plates

  • Sterile saline for dilutions

Procedure:

  • Preparation: A starting inoculum of the P. aeruginosa isolate is prepared in CAMHB.

  • Exposure: this compound is added to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control tube without any antibiotic is also included.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Enumeration: The withdrawn samples are serially diluted in sterile saline and plated onto nutrient agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Visualizing Key Processes

To better understand the experimental workflows and the mechanism of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_isolate Isolate P. aeruginosa start->prep_isolate adjust_inoculum Adjust Inoculum to 0.5 McFarland prep_isolate->adjust_inoculum inoculate Inoculate Microplate Wells adjust_inoculum->inoculate prep_dilutions Prepare Serial Antibiotic Dilutions prep_dilutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results start Start prep_culture Prepare P. aeruginosa Culture start->prep_culture add_antibiotic Add Antibiotic at Various MIC Multiples prep_culture->add_antibiotic sample_t0 Sample at T=0h add_antibiotic->sample_t0 sample_t2 Sample at T=2h add_antibiotic->sample_t2 sample_t4 Sample at T=4h add_antibiotic->sample_t4 sample_t8 Sample at T=8h add_antibiotic->sample_t8 sample_t24 Sample at T=24h add_antibiotic->sample_t24 serial_dilute Serial Dilution sample_t0->serial_dilute sample_t2->serial_dilute sample_t4->serial_dilute sample_t8->serial_dilute sample_t24->serial_dilute plate Plate on Agar serial_dilute->plate incubate Incubate Plates plate->incubate count_cfu Count CFU incubate->count_cfu plot_data Plot Log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Caption: Workflow for a Time-Kill Assay Experiment.

Colistin_Mechanism_of_Action cluster_membrane Bacterial Outer Membrane lps Lipopolysaccharide (LPS) ca_mg Ca²⁺ and Mg²⁺ Bridges lps->ca_mg Displaces colistin Colistin (Cationic) colistin->lps Electrostatic Interaction disruption Membrane Disruption colistin->disruption Causes cell_death Cell Death disruption->cell_death Leads to

Caption: Simplified Mechanism of Action of Colistin.

Conclusion

This compound remains a valuable weapon in the limited arsenal against MDR-P. aeruginosa. Its potent in vitro activity is, however, counterbalanced by a significant risk of toxicity. The choice between CMS and its alternatives should be guided by a careful consideration of the specific clinical scenario, local resistance patterns, and patient-specific factors. The development of novel beta-lactam/beta-lactamase inhibitor combinations offers promising alternatives, potentially with more favorable safety profiles. Continued research into combination therapies and novel drug delivery systems is imperative to optimize the use of existing antibiotics and to develop new strategies to combat the growing threat of multidrug-resistant pathogens.

References

A Comparative Analysis of Colistimethate Sodium: Correlating In Vitro Susceptibility with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Colistimethate sodium (CMS), a prodrug of the polymyxin antibiotic colistin, has re-emerged as a critical last-line defense against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. However, the correlation between in vitro susceptibility testing and in vivo clinical outcomes is not always straightforward, presenting challenges for optimal dosing and therapeutic success. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound, supported by experimental data, to aid researchers and drug development professionals in navigating its complexities.

Key Insights:

  • Discrepancy Between In Vitro and In Vivo Results: Studies have shown that standard in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC), may not always accurately predict the in vivo efficacy of this compound. Factors such as the conversion of the inactive prodrug CMS to its active form, colistin, and the different physiological conditions in the host can influence treatment outcomes.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Indices as Better Predictors: The ratio of the area under the unbound plasma concentration-time curve to the MIC (ƒAUC/MIC) has been identified as a more reliable predictor of colistin's efficacy in both murine thigh and lung infection models compared to MIC alone.[1][2]

  • Impact of the Infection Model: The efficacy of systemically administered colistin has been shown to be substantially less in lung infection models compared to thigh infection models, highlighting the importance of the site of infection in determining therapeutic outcomes.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies, directly comparing the in vitro MICs of colistin with its in vivo efficacy against specific bacterial strains in murine infection models.

Table 1: In Vitro vs. In Vivo Efficacy of Colistin against Pseudomonas aeruginosa

Bacterial StrainColistin MIC (µg/mL)Animal ModelDosing RegimenIn Vivo Outcome (at 24h)
P. aeruginosa ATCC 278531Neutropenic mouse thigh infection5 to 160 mg/kg/day (fractionated doses)ƒAUC/MIC of 15.6-22.8 required for 1-log kill; 27.6-36.1 for 2-log kill.[1]
P. aeruginosa PAO11Neutropenic mouse thigh infection5 to 160 mg/kg/day (fractionated doses)ƒAUC/MIC of 15.6-22.8 required for 1-log kill; 27.6-36.1 for 2-log kill.[1]
Clinical P. aeruginosa isolate0.5Murine thigh infection25 mg/kg q12h (normal dose) vs. 50 mg/kg q12h (loading dose)5 to 6 log10 CFU/mL reduction with loading dose.[3]
Clinical P. aeruginosa isolate1Murine thigh infection25 mg/kg q12h (normal dose) vs. 50 mg/kg q12h (loading dose)Loading dose showed greater antimicrobial activity.[3]

Table 2: In Vitro vs. In Vivo Efficacy of Colistin against Acinetobacter baumannii

Bacterial StrainColistin MIC (µg/mL)Animal ModelDosing RegimenIn Vivo Outcome (at 24h)
A. baumannii ATCC 196060.5Neutropenic mouse thigh infection1-160 mg/kg/dayƒAUC/MIC of 1.89-7.41 for stasis; 6.98-13.6 for 1-log kill.
A. baumannii ATCC 196060.5Neutropenic mouse lung infection1-160 mg/kg/dayƒAUC/MIC of 1.57-6.52 for stasis; 8.18-42.1 for 1-log kill.
Clinical A. baumannii Isolate 10.5Neutropenic mouse thigh infection1-160 mg/kg/dayƒAUC/MIC of 1.89-7.41 for stasis; 6.98-13.6 for 1-log kill.
Clinical A. baumannii Isolate 21Neutropenic mouse thigh infection1-160 mg/kg/dayƒAUC/MIC of 1.89-7.41 for stasis; 6.98-13.6 for 1-log kill.
Carbapenem-resistant A. baumannii0.5Immunocompetent mouse pneumoniaNot specifiedWeakest antibacterial effect (-2.39 log10 CFU/g) compared to other antibiotics.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of key experimental protocols cited in this guide.

In Vitro Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro measure of an antibiotic's activity.

1. Broth Microdilution (BMD) Method: This is the reference method for determining the MIC of colistin.

  • Principle: Serial twofold dilutions of colistin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

  • Procedure:

    • Prepare serial dilutions of colistin sulfate in CAMHB.

    • Inoculate each well with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plates at 35°C for 16-20 hours.

    • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

2. Colistin Broth Disc Elution (CBDE) Method: This is a simpler alternative to the BMD method.

  • Principle: Colistin is eluted from a standard 10 µg disk into broth to create a specific concentration for susceptibility testing.

  • Procedure:

    • A colistin disk (10 µg) is added to a tube containing a specific volume of CAMHB.

    • The tube is vortexed and allowed to stand to permit elution of the antibiotic.

    • A standardized bacterial inoculum is added to the tube.

    • After incubation, the presence or absence of growth is observed to determine susceptibility.

In Vivo Efficacy Testing

Animal models of infection are essential for evaluating the therapeutic potential of antibiotics in a physiological setting.

1. Murine Thigh Infection Model: This model is commonly used to study the pharmacodynamics of antibiotics against localized infections.

  • Principle: A localized infection is established in the thigh muscle of mice, and the efficacy of the antibiotic is measured by the reduction in bacterial load.

  • Procedure:

    • Mice are rendered neutropenic by treatment with cyclophosphamide.

    • A standardized inoculum of the test bacterium is injected into the thigh muscle.

    • Treatment with this compound (administered subcutaneously or intravenously) is initiated at a specified time post-infection.

    • After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscle is homogenized to determine the bacterial load (CFU/g of tissue).

    • The change in bacterial count compared to untreated controls is used to assess efficacy.[1]

2. Murine Pneumonia (Lung Infection) Model: This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.

  • Principle: A respiratory infection is induced in mice, and the antibiotic's effectiveness is assessed by measuring the reduction in bacterial load in the lungs or by monitoring survival rates.

  • Procedure:

    • Mice are infected with the test bacterium via intranasal instillation or aerosol inhalation.

    • Treatment with this compound is initiated.

    • At the end of the treatment period, the lungs are harvested and homogenized to quantify the bacterial load, or survival is monitored over a set period.[4][5]

Visualizing the Workflow and Concepts

To better illustrate the relationships between the different stages of efficacy testing and the key concepts involved, the following diagrams are provided.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation strain Bacterial Strain (e.g., P. aeruginosa) mic MIC Determination (Broth Microdilution) strain->mic Susceptibility Testing model Animal Model (e.g., Murine Thigh Infection) mic->model Inform Dosing Strategy treatment CMS Treatment model->treatment outcome Efficacy Outcome (Bacterial Load Reduction) treatment->outcome analysis PK/PD Analysis (e.g., fAUC/MIC) outcome->analysis Data for Correlation

Caption: Experimental workflow from in vitro susceptibility to in vivo efficacy.

PKPD_Concept cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the bacteria' dose CMS Dose absorption Absorption & Conversion to Colistin dose->absorption distribution Distribution absorption->distribution elimination Elimination distribution->elimination auc AUC (Area Under the Curve) distribution->auc pkpd_index PK/PD Index (e.g., fAUC/MIC) auc->pkpd_index mic MIC (Minimum Inhibitory Concentration) effect Bacterial Killing mic->effect mic->pkpd_index efficacy Therapeutic Efficacy pkpd_index->efficacy Predicts

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

References

A Comparative Guide to the Post-Antibiotic Effect of Colistimethate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of colistimethate sodium (CMS), the inactive prodrug of colistin, against critical multidrug-resistant Gram-negative pathogens. The performance is contrasted with carbapenems, another class of last-resort antibiotics. Data presented is derived from various in vitro studies to inform research and development efforts.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the period of suppressed bacterial growth that persists after a brief exposure to an antimicrobial agent.[1] This pharmacodynamic parameter is crucial for optimizing dosing regimens, as a longer PAE may allow for less frequent dosing intervals without compromising efficacy, potentially reducing toxicity. For antibiotics like colistin, known for significant nephrotoxicity, understanding the PAE is of paramount importance. This guide focuses on the PAE of colistin and comparator carbapenems against two of the most challenging nosocomial pathogens: Acinetobacter baumannii and Pseudomonas aeruginosa.

Quantitative Comparison of Post-Antibiotic Effect

The following table summarizes the in vitro PAE of colistin and carbapenems against key Gram-negative bacteria.

Disclaimer: Data is compiled from separate studies employing different strains and methodologies. Direct comparison should be made with caution.

Antibiotic ClassAntibioticBacterial SpeciesConcentration (vs. MIC)PAE Duration (Hours)Source(s)
Polymyxin ColistinAcinetobacter baumannii1x MIC3.90[2]
Acinetobacter baumannii4x MIC4.48[2]
Acinetobacter baumannii0.5x - 4.0x MIC1.0 - 4.0[3]
Carbapenem Imipenem, Meropenem, BiapenemGram-negative bacilli (general)Not specifiedExhibits a significant PAE[1]
Imipenem/MeropenemPseudomonas aeruginosaNot specifiedPAE is concentration and duration-of-exposure dependent[1]

Mechanism of Action: Colistin

Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. As a polycationic peptide, it engages in an electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability. The hydrophobic fatty acid tail of the colistin molecule then penetrates the cell membrane, causing a detergent-like effect that results in the leakage of intracellular contents and cell death.

Colistin_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS LPS (Lipopolysaccharide) LipidA Lipid A (Negative Charge) Cations Mg²⁺ / Ca²⁺ (Stabilizing Ions) LipidA->Cations 2. Displaces Cations Membrane Membrane Disruption Leakage Leakage of Intracellular Contents Membrane->Leakage 4. Increases Permeability Colistin Colistin (Polycationic) Colistin->LipidA 1. Electrostatic Binding Colistin->Membrane 3. Inserts into Membrane Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action of colistin against Gram-negative bacteria.

Experimental Protocols for PAE Determination

The determination of the post-antibiotic effect is a critical component of preclinical antibiotic assessment. The viable count method is the standard approach.

Protocol: In Vitro PAE Determination by Viable Counting
  • Bacterial Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., A. baumannii, P. aeruginosa) in the logarithmic phase of growth, typically around 1x10⁶ colony-forming units (CFU)/mL, in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Exposure:

    • Divide the bacterial suspension into test and control tubes.

    • Expose the test suspension to the desired concentration of the antibiotic (e.g., colistin or a carbapenem at 1x or 4x the Minimum Inhibitory Concentration - MIC).

    • The control suspension should be handled identically but without the addition of the antibiotic.

    • Incubate both tubes for a defined period, typically 1 to 2 hours, at 37°C.

  • Antibiotic Removal:

    • To remove the antibiotic and terminate its activity, dilute the test suspension 1:1000 in fresh, pre-warmed broth.

    • For certain antibiotics, a centrifugation and washing step (resuspending the bacterial pellet in fresh broth) may be necessary prior to dilution to ensure complete removal. The control culture should be diluted in the same manner.

  • Regrowth Monitoring:

    • Incubate both the diluted test and control cultures at 37°C.

    • At time zero (immediately after dilution) and at regular hourly or bi-hourly intervals thereafter, collect aliquots from both cultures.

    • Perform serial dilutions of these aliquots and plate them onto nutrient agar to determine the viable count (CFU/mL).

  • PAE Calculation:

    • The PAE is calculated using the formula: PAE = T - C

      • T = The time required for the CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal (time zero).

      • C = The time required for the CFU/mL in the untreated control culture to increase by 1 log₁₀ above its count at time zero.

PAE_Workflow cluster_control Control Arm (No Antibiotic) start Start: Log-phase bacterial culture (~10^6 CFU/mL) exposure 1. Antibiotic Exposure (e.g., 1-2 hours at 37°C) start->exposure c_exposure Incubate (1-2 hours) start->c_exposure removal 2. Antibiotic Removal (Dilution or Centrifugation) exposure->removal regrowth 3. Regrowth Monitoring (Incubate at 37°C) removal->regrowth sampling 4. Viable Counting (Plate counts at regular intervals) regrowth->sampling calculation 5. PAE Calculation PAE = T - C sampling->calculation end End: PAE Duration (hours) calculation->end c_removal Dilute 1:1000 c_exposure->c_removal c_regrowth Incubate & Monitor c_removal->c_regrowth c_regrowth->sampling

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Conclusion

The available in vitro data indicates that colistin exhibits a concentration-dependent post-antibiotic effect against Acinetobacter baumannii, with durations reported between 1 to 4.5 hours.[2][3] While specific quantitative PAE data for carbapenems against the same organisms under identical conditions is sparse in the reviewed literature, they are recognized as the primary class of β-lactams that induce a significant PAE against Gram-negative bacilli.[1] The duration of this effect for carbapenems is also dependent on concentration and exposure time. The moderate PAE of colistin underscores the need for carefully designed dosing strategies to maintain bacterial suppression and mitigate the development of resistance. Further head-to-head comparative studies using standardized methodologies are essential to more definitively delineate the PAE characteristics of these critical last-resort antibiotics.

References

A Comparative Guide to Validated LC-MS/MS Methods for the Quantification of Colistimethate Sodium in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Colistimethate sodium (CMS) is a crucial last-resort antibiotic administered as an inactive prodrug that converts to its active form, colistin. The accurate and reliable quantification of CMS in plasma is paramount for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy while minimizing toxicity. This guide provides a comprehensive comparison of various validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for CMS quantification in plasma samples, offering insights into their performance and methodologies.

The inherent instability of CMS, which readily hydrolyzes to colistin both in vivo and ex vivo, presents a significant analytical challenge.[1] Consequently, most LC-MS/MS assays employ an indirect measurement strategy. This involves quantifying the total colistin concentration after complete acid hydrolysis of CMS in one plasma aliquot and measuring the baseline colistin concentration in a separate, non-hydrolyzed aliquot. The CMS concentration is then determined by subtracting the baseline colistin from the total colistin concentration.[1]

This guide compares two common sample preparation techniques within the LC-MS/MS workflow for CMS and colistin analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Quantitative Performance Comparison

The performance of analytical methods is critical for their application in clinical and research settings. The following tables summarize the key validation parameters for LC-MS/MS methods employing either SPE or PPT for the determination of colistin (and indirectly CMS) in human plasma.

Table 1: Method Performance Using Solid-Phase Extraction (SPE)

ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 0.1–10.0 (for Colistin A & B)[2]0.024–6.144 (Colistin A), 0.015–3.856 (Colistin B)[3]0.05 - 10 (for Colistin A & B)[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 100[2]24.0 (Colistin A), 15.0 (Colistin B)[3]50[4]
Accuracy (%) 90.97 – 114.65[2]Not explicitly stated-3.0 to 6.0 (Colistin A), -4.7 to 3.0 (Colistin B)[5]
Precision (RSD %) < 15[2]Not explicitly stated≤11.5 (Colistin A), ≤9.9 (Colistin B)[5]
Recovery (%) 91.93 – 100.93[2]Not explicitly stated97 (Colistin A), 94 (Colistin B)[4]
Internal Standard Polymyxin B2[2]Polymyxin B1[6]Clarithromycin[4]

Table 2: Method Performance Using Protein Precipitation (PPT)

ParameterMethod D
Linearity Range (ng/mL) 30–6000 (Colistin A), 15–3000 (Colistin B)[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 24.0 (Colistin A), 12.0 (Colistin B)[6]
Accuracy (%) Acceptable (not specified)[6]
Precision (RSD %) Acceptable (not specified)[6]
Recovery (%) Not explicitly stated
Internal Standard Polymyxin B1[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these assays. Below are the experimental protocols for the key sample preparation and analysis steps.

Method A: Solid-Phase Extraction (SPE) Protocol[1]
  • Sample Preparation: To 250 µL of plasma, add 25 µL of the internal standard (Polymyxin B) working solution.

  • CMS Hydrolysis (for total colistin measurement):

    • Acidify the sample with 40 µL of 0.5 M sulfuric acid.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 40 µL of 1 M sodium hydroxide.

  • Solid-Phase Extraction:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 2 mL of water.

    • Load the prepared plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Analysis: The eluate is then analyzed by LC-MS/MS.

Method D: Protein Precipitation (PPT) Protocol[6]
  • Sample Preparation: The specific protein precipitation protocol is not detailed in the provided abstract but generally involves the addition of a solvent like acetonitrile to the plasma sample.

  • Extraction: The sample is then subjected to extraction using an Oasis HLB 96-well plate.

  • Analysis: The extracted sample is analyzed by UPLC-MS/MS.

Chromatographic and Mass Spectrometry Conditions (General)
  • Chromatography: Typically performed on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.[2]

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for colistin A, colistin B, and the internal standard.[3][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS assay of this compound in plasma, highlighting the indirect measurement approach.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation plasma Plasma Sample aliquot1 Aliquot 1 (Baseline Colistin) plasma->aliquot1 aliquot2 Aliquot 2 (Total Colistin) plasma->aliquot2 extraction1 Extraction (e.g., SPE or PPT) aliquot1->extraction1 hydrolysis Acid Hydrolysis (CMS -> Colistin) aliquot2->hydrolysis extraction2 Extraction (e.g., SPE or PPT) hydrolysis->extraction2 lcmsms LC-MS/MS Analysis extraction1->lcmsms Baseline extraction2->lcmsms Total data_analysis Data Analysis lcmsms->data_analysis calculation [CMS] = [Total Colistin] - [Baseline Colistin] data_analysis->calculation

Caption: Workflow for indirect CMS quantification.

Discussion

Both SPE and PPT are widely used sample preparation techniques for the analysis of small molecules in biological matrices.

  • Solid-Phase Extraction (SPE) generally provides cleaner extracts by selectively isolating the analytes of interest and removing interfering matrix components. This can lead to improved assay sensitivity and robustness. The data presented for SPE-based methods show excellent recovery and precision.

  • Protein Precipitation (PPT) is a simpler and faster technique, making it amenable to high-throughput applications. However, it may result in less clean extracts compared to SPE, potentially leading to matrix effects that can interfere with the accuracy of the assay.

The choice between these methods will depend on the specific requirements of the study, including the need for high sensitivity, sample throughput, and the available instrumentation. For therapeutic drug monitoring where rapid turnaround is often required, a validated PPT method may be advantageous. For pharmacokinetic studies requiring the highest degree of accuracy and precision, an SPE-based method might be more appropriate.

It is also important to note the stability of CMS in plasma. Samples should be handled on ice and stored at -80°C to minimize the degradation of CMS to colistin, which would lead to an overestimation of the baseline colistin concentration and an underestimation of the CMS concentration.[2][7] The use of a suitable internal standard is also critical to correct for variability during sample preparation and analysis. While Polymyxin B is commonly used, one study noted that it might lead to an overestimation of colistin B levels, and proposed clarithromycin as an alternative.[4]

References

Safety Operating Guide

Proper Disposal and Decontamination of Colistimethate Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of Colistimethate Sodium

This compound is an antibiotic of last resort, and its handling and disposal in a laboratory setting require stringent adherence to safety protocols to protect personnel and the environment. As a substance classified as a hazardous pharmaceutical waste, its entire lifecycle, from use to disposal, is regulated. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

When handling this compound, particularly in its powdered form, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent inhalation and skin contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Respiratory Protection A NIOSH/MSHA approved respirator is necessary if there is a risk of dust formation or if exposure limits are exceeded.
Eye Protection Chemical safety goggles or glasses are required to prevent eye contact.
Hand Protection Impermeable and chemical-resistant gloves, such as nitrile rubber, should be worn.
Protective Clothing A lab coat or other appropriate protective clothing is recommended to prevent skin contact.
Regulatory Framework for Disposal

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA). Unused or expired this compound is generally not found on the P or U lists of hazardous wastes, which are typically for commercial chemical products that are the sole active ingredient. However, as a pharmaceutical waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) and is typically managed as a hazardous waste to ensure compliance and safety.

Step-by-Step Disposal Procedure for this compound

The recommended method for the final disposal of this compound is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, empty vials, contaminated PPE, and cleaning materials, must be classified as hazardous pharmaceutical waste.

    • This waste must be segregated from other laboratory waste streams such as regular trash, sharps containers (unless the sharps are also contaminated), and biohazardous waste.

  • Containment and Labeling :

    • Place all this compound waste into a designated, leak-proof, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste" and should also identify the contents (e.g., "this compound Waste").

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal :

    • Contact a certified hazardous waste management contractor to arrange for the pickup and transportation of the waste container.

    • Ensure the contractor is licensed to transport and dispose of pharmaceutical hazardous waste.

  • Documentation :

    • Maintain a manifest of all hazardous waste generated and disposed of, in accordance with RCRA regulations and institutional policies.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Disposal & Documentation A Identify Colistimethate Sodium Waste B Segregate from Other Waste Streams A->B C Place in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange Pickup by Licensed Contractor D->E F Incineration at Permitted Facility E->F G Maintain Disposal Records (Manifest) F->G

Disposal workflow for this compound.

Experimental Protocol: Decontamination of a Laboratory Surface Contaminated with this compound

This protocol outlines the procedure for decontaminating a laboratory surface after a spill of this compound powder and validating the effectiveness of the cleaning process.

Part 1: Spill Decontamination Procedure
  • Immediate Response and Area Securement :

    • Alert personnel in the immediate area of the spill.

    • Restrict access to the contaminated area.

    • Ensure proper ventilation (e.g., fume hood) if the spill is significant.

  • Personal Protective Equipment (PPE) :

    • Don the appropriate PPE as outlined in Table 1 before beginning cleanup.

  • Spill Cleanup :

    • For Powder Spills : Do not use dry sweeping, as this can generate airborne dust. Gently cover the spill with absorbent pads or paper towels. Dampen the absorbent material with water to prevent the powder from becoming airborne.

    • Carefully wipe up the dampened material, working from the outer edge of the spill towards the center.

    • Place all contaminated absorbent materials into a hazardous waste container.

  • Surface Decontamination :

    • Clean the spill area with a detergent solution, followed by a rinse with purified water.

    • Follow with a disinfecting agent if required by laboratory protocols. A 10% bleach solution followed by a neutralizing agent (e.g., 1% sodium thiosulfate) and a final water rinse is a common practice for hazardous drug decontamination.

  • Disposal of Cleanup Materials :

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous pharmaceutical waste.

Part 2: Validation of Decontamination Efficacy

This part of the protocol uses surface wipe sampling and High-Performance Liquid Chromatography (HPLC) to verify that this compound has been removed to an acceptable level.

  • Pre-Decontamination Sampling (Optional but Recommended) :

    • To establish a baseline, a surface wipe sample can be taken from a non-contaminated area adjacent to the spill.

  • Post-Decontamination Sampling :

    • After the decontamination procedure is complete and the surface is dry, take a surface wipe sample from the area where the spill occurred.

    • Use a standardized wiping technique (e.g., a specific pattern and pressure) over a defined surface area (e.g., 10 cm x 10 cm).

    • The wipe material should be compatible with the chosen analytical method.

  • Sample Preparation :

    • Extract the this compound (which will have converted to Colistin) from the wipe sample using an appropriate solvent.

    • Prepare the sample for HPLC analysis, which may involve filtration and dilution.

  • HPLC Analysis :

    • Analyze the extracted sample using a validated HPLC method capable of detecting and quantifying Colistin.

    • The results will indicate the amount of residual Colistin on the surface.

  • Acceptance Criteria :

    • Compare the analytical results to a pre-defined acceptable residue limit. This limit should be based on a risk assessment and regulatory guidelines for hazardous drug contamination.

cluster_0 Decontamination Protocol cluster_1 Validation Workflow A Secure Spill Area & Don PPE B Clean Spill Using Dry Methods (Damp Wipe) A->B C Decontaminate Surface (Detergent, Bleach, Water) B->C D Dispose of all Cleanup Materials as Hazardous Waste C->D E Perform Surface Wipe Sampling C->E Surface is Clean F Extract Sample & Prepare for HPLC E->F G Analyze Sample via HPLC F->G H Compare Results to Acceptable Residue Limit G->H I Result: Surface Decontamination Validated H->I

Decontamination and validation workflow.

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Retrosynthesis Analysis

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Colistimethate Sodium
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.